molecular formula C99H159N37O23 B549824 Lysozyme CAS No. 9001-63-2

Lysozyme

カタログ番号: B549824
CAS番号: 9001-63-2
分子量: 2235.6 g/mol
InChIキー: ZJCXKXFAOCLSRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Lysozyme (EC 3.2.1.17, muramidase) is a ~14 kDa antimicrobial enzyme that forms a crucial part of the innate immune system in many organisms . It functions as a glycoside hydrolase that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in peptidoglycan, the primary structural component of Gram-positive bacterial cell walls . This enzymatic activity compromises the integrity of the bacterial cell wall, leading to cell lysis and death due to osmotic pressure . The enzyme is thermally stable and active over a broad pH range, making it robust for various experimental conditions . Beyond its classical muramidase activity, research has revealed that this compound also exhibits non-enzymatic, non-lytic antimicrobial action. Its cationic and hydrophobic properties allow it to exert antimicrobial effects even when its catalytic activity is blocked, potentially through mechanisms like membrane disruption or binding to nucleic acids . It demonstrates activity against certain fungi, yeasts, and viruses, and possesses immunomodulatory properties, influencing host immune responses . This enzyme is abundant in numerous natural sources, including hen egg white (a major commercial source), human tears, saliva, milk, and mucus . In research, this compound is widely used as a model protein for studying protein structure, folding, and enzyme kinetics due to its small size and stability . Its applications extend to inhibiting biofilm formation, studying innate immunity, and serving as a preservative in food and feed systems . Our product is a highly purified preparation supplied for research applications only.

特性

IUPAC Name

2-[[4-amino-2-[[2-[[2-[2-[[2-[[2-[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[2-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCXKXFAOCLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H159N37O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2235.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12650-88-3
Record name Lysozyme (chicken egg white)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Serendipitous Discovery of Lysozyme: A Technical Retrospective on Alexander Fleming's Foundational Work

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In 1922, preceding his renowned discovery of penicillin, Scottish physician and microbiologist Alexander Fleming reported the identification of a remarkable bacteriolytic substance present in bodily tissues and secretions.[1][2] He named this enzyme "lysozyme." This finding, a product of astute observation and methodical investigation, marked a significant contribution to our understanding of innate immunity. This technical guide provides an in-depth analysis of Fleming's original experiments, detailing the protocols, quantitative observations, and the logical progression of his research that led to the discovery of this ubiquitous antimicrobial agent.

Introduction

Sir Alexander Fleming's discovery of this compound in 1921 was a seminal moment in the fields of bacteriology and immunology.[3] The journey began serendipitously when Fleming, suffering from a cold, applied a drop of his nasal mucus to a culture plate of bacteria.[3] He observed that the mucus inhibited the growth of the bacteria in its vicinity, causing them to dissolve or "lyse."[3] This initial observation prompted a series of systematic experiments to characterize this unknown bacteriolytic agent. Fleming's work on this compound, which he personally considered his best, laid crucial groundwork for his later discovery of penicillin and highlighted the body's natural defenses against microbial invaders.[3] This document revisits Fleming's original research, presenting his methodologies and findings in a format tailored for researchers, scientists, and drug development professionals.

Chronology and Key Observations

Fleming's investigation into this compound unfolded over a period of methodical experimentation, beginning with a chance observation and progressing to a systematic survey of its presence and properties. The key events are summarized below:

  • November 1921: While suffering from acute coryza (a common cold), Fleming inoculated a culture plate with his own nasal mucus.[1][2][3]

  • Post-Incubation: After a period of incubation, he noticed that while the plate had been contaminated with airborne bacteria, there was a distinct clear zone around the area where the mucus had been applied.[1][4] Within this zone, the bacterial colonies had been completely dissolved.[3]

  • Naming the Bacterium: Fleming identified the susceptible, airborne bacterium, a Gram-positive coccus, and named it Micrococcus lysodeikticus, meaning "lysis indicator" due to its high susceptibility to the enzyme's action.[1] This bacterium was later reclassified as a strain of Micrococcus luteus.[1]

  • Naming the Enzyme: Recognizing its enzymatic nature and its ability to lyse bacteria, Fleming coined the term "this compound" in his 1922 paper published in the Proceedings of the Royal Society B.[1][2]

  • Systematic Screening: Fleming, along with his colleague V.D. Allison, proceeded to test a wide array of human and animal tissues and secretions for the presence of this lytic substance.[5] They confirmed its presence in tears, saliva, sputum, blood serum, pus, and most notably, in high concentrations in egg whites.[1][4][5]

Quantitative Data from Fleming's Experiments

Fleming's 1922 publications provide several quantitative or semi-quantitative observations that illustrate the potency and characteristics of this compound. These findings are summarized in the table below.

Experiment TypeSubstance TestedKey Quantitative FindingsSource Publication
Agar Plate Lysis Nasal MucusA clear, transparent zone of bacteriolysis measuring approximately 1 cm from the mucus droplet was observed.Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B.
Bacterial Suspension Lysis Nasal MucusA turbid, yellow suspension of M. lysodeikticus in saline turned completely clear within two minutes of adding fresh mucus.Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B.
Comparative Titer Tears vs. Nasal MucusTears were found to have a higher concentration of this compound than nasal mucus.Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B.
Comparative Titer Egg White vs. Human TearsEgg white demonstrated a significantly higher lytic power than human tears.Fleming, A. & Allison, V.D. (1922). Further observations on a bacteriolytic element... Br J Exp Pathol.
Heat Inactivation This compound Solution (from egg white)The lytic power was destroyed by heating at 75°C for 30 minutes.Fleming, A. (1922). On a remarkable bacteriolytic element found in tissues and secretions. Proc. R. Soc. Lond. B.

Experimental Protocols

Fleming employed two primary methods to demonstrate and quantify the activity of this compound. The detailed protocols, reconstructed from his publications, are provided below.

Agar Diffusion (Lysoplate) Assay

This method was used for the initial discovery and for observing the inhibitory and lytic effects of various substances on solid media.

a) Media and Culture Preparation:

  • A standard nutrient agar medium was prepared and sterilized.

  • Petri dishes were poured and allowed to solidify.

  • The agar surfaces were heavily inoculated with a culture of Micrococcus lysodeikticus to create a uniform bacterial lawn. The bacterium was sourced from an airborne contaminant of a previous culture plate.[1]

b) Application of Test Substance:

  • A sample of the substance to be tested (e.g., a drop of nasal mucus, a tear collected with a capillary tube, or a piece of tissue) was placed directly onto the center of the inoculated agar plate.[6]

  • In some experiments, the material was embedded deep in the center of the agar before the plate was planted with the microbe.[7]

c) Incubation and Observation:

  • The plates were incubated at room temperature or 37°C.

  • Observations were made over several days. The key endpoint was the formation of a clear zone of lysis around the test substance, indicating the dissolution of the bacteria.[6] The diameter of this zone provided a semi-quantitative measure of the this compound's potency.

Bacterial Suspension (Turbidimetric) Assay

This technique was developed to provide a more rapid and quantitative assessment of lytic activity.

a) Preparation of Bacterial Suspension:

  • A pure culture of M. lysodeikticus was grown on a solid medium.

  • The bacterial growth was scraped from the agar surface and suspended in physiological saline (0.85% NaCl).

  • The suspension was adjusted to a distinct turbidity, often described as a thick, yellow suspension.[1]

b) Lysis Reaction:

  • A small volume of the this compound-containing fluid (e.g., diluted nasal mucus, tears, or egg white solution) was added to the bacterial suspension in a test tube.

  • The tube was gently mixed.

c) Observation and Quantification:

  • The change in turbidity was observed over time against a control tube containing only the bacterial suspension and saline.

  • A positive result was the rapid clearing of the suspension, from turbid and opaque to clear and transparent.[1] The time taken for this clearing to occur served as a measure of the enzyme's concentration and activity.

Visualizations of Workflow and Mechanism

To illustrate the logical flow of Fleming's discovery and the underlying biochemical mechanism of this compound, the following diagrams are provided.

Caption: Workflow of Alexander Fleming's this compound discovery.

Lysozyme_Mechanism_of_Action cluster_CellWall Bacterial Cell Wall (Gram-Positive) enzyme enzyme substrate substrate component component process process result result Peptidoglycan Peptidoglycan Layer NAG N-acetylglucosamine (NAG) NAM N-acetylmuramic acid (NAM) Hydrolysis Catalytic Hydrolysis Peptidoglycan->Hydrolysis Substrate This compound This compound Enzyme This compound->Hydrolysis Binds to & Catalyzes Bond β(1-4) Glycosidic Bond between NAM and NAG Hydrolysis->Bond Cleaves WeakWall Weakened Cell Wall Bond->WeakWall Leads to Lysis Cell Lysis (Rupture due to osmotic pressure) WeakWall->Lysis Results in

Caption: Mechanism of this compound action on bacterial cell walls.

Conclusion

Alexander Fleming's discovery of this compound was a landmark achievement that arose from a prepared mind observing the unexpected. His methodical approach to verifying and characterizing his initial chance observation serves as a timeless example of the scientific process. Although this compound's therapeutic potential was limited by its ineffectiveness against many pathogenic bacteria, its discovery was fundamentally important.[1] It provided the first clear evidence of a specific enzymatic agent within the body that actively destroys bacteria, profoundly influencing the nascent field of immunology. Furthermore, the intellectual and methodological framework Fleming developed during his this compound research undoubtedly primed him for his most famous discovery, penicillin, just six years later. This work remains a cornerstone in the history of microbiology and a testament to the importance of curiosity-driven research.

References

natural sources of lysozyme in human tears and saliva

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Lysozyme in Human Tears and Saliva

Introduction: The Role of this compound in Mucosal Immunity

This compound, also known as muramidase or N-acetylmuramide glycanhydrolase, is a crucial enzyme of the innate immune system.[1] It is ubiquitously present in various bodily secretions, most notably in tears and saliva, where it serves as a primary defense mechanism against microbial invasion.[2][3] The enzyme's principal function is its bactericidal activity, achieved by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine in the peptidoglycan layer of bacterial cell walls.[4][5] This action is particularly effective against Gram-positive bacteria, leading to osmotic lysis and cell death.[3]

In the context of ocular and oral health, this compound provides constant protection. Within the tear film, it helps maintain the sterility of the ocular surface.[1] In saliva, it contributes to controlling the oral microflora, preventing dental caries and other infections.[3][6] The concentration and activity of this compound in these fluids can be indicative of glandular function and overall mucosal immune competence, making it a significant biomarker in clinical research and diagnostics.[1][7]

Natural Sources and Secretory Regulation

Ocular Source: The Lacrimal Gland

The primary source of this compound in human tears is the acinar cells of the main and accessory lacrimal glands.[8] These exocrine glands synthesize and secrete the majority of proteins found in the tear film.[1]

Secretion Mechanism: The release of this compound is a highly regulated process governed by the autonomic nervous system.[9]

  • Parasympathetic Stimulation: This is the principal pathway for protein secretion. Sensory nerves on the cornea and conjunctiva trigger a neural reflex arc.[9] Efferent parasympathetic nerve fibers release the neurotransmitter acetylcholine (ACh), which binds to muscarinic receptors (primarily M3) on the lacrimal acinar cells.[10] This activation initiates an intracellular signaling cascade involving inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca²⁺). The elevated Ca²⁺ levels trigger the fusion of this compound-containing vesicles with the apical cell membrane, resulting in exocytosis of the enzyme into the tear fluid.[9]

  • Sympathetic Stimulation: Sympathetic nerves release norepinephrine, which can also stimulate protein secretion, albeit typically to a lesser extent than parasympathetic activation.[9]

G Simplified Signaling Pathway for this compound Secretion cluster_0 Extracellular Space cluster_1 Acinar Cell ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M3) ACh->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Acts on Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Vesicle This compound-containing Secretory Vesicle Ca2->Vesicle Triggers fusion Exocytosis Exocytosis Vesicle->Exocytosis Undergoes Exocytosis->Lysozyme_out Releases this compound

Caption: Neurotransmitter-stimulated this compound secretion from an acinar cell.

Oral Source: The Salivary Glands

In saliva, this compound is produced by the major salivary glands. Cannulation studies have demonstrated that the submandibular and sublingual glands are the primary contributors of this compound, while the parotid gland produces significantly less.[11][12]

Secretion Mechanism: Similar to the lacrimal gland, salivary secretion is controlled by the autonomic nervous system. Parasympathetic stimulation via acetylcholine is a potent stimulus for a watery, enzyme-rich secretion, while sympathetic stimulation via norepinephrine tends to produce a smaller volume of viscous, protein-rich saliva.[6]

Quantitative Data on this compound Concentration

The concentration of this compound varies significantly between tears and saliva and can be influenced by factors such as age, health status, and collection method.[13][14]

Biological FluidReported Concentration RangeKey ObservationsCitations
Human Tears 1.7 - 2.2 mg/mLConcentration can vary with age, with adults showing slightly higher levels than children and older individuals. Levels are often decreased in patients with dry eye syndrome.[13][15]
Human Saliva 1 - 57 µg/mLSubstantially lower concentration than in tears. Levels can be influenced by the specific gland contributing to the whole saliva sample and may be elevated as a compensatory mechanism in certain oral diseases.[3][16]

Experimental Protocols for this compound Analysis

The analysis of this compound in biological samples typically involves two distinct approaches: quantifying its enzymatic activity (functional assay) or quantifying the absolute protein amount (immunoassay).

Protocol 1: Turbidimetric Activity Assay

This method remains a gold standard for measuring the functional activity of this compound based on its lytic effect on a bacterial cell suspension.[17]

Principle: this compound cleaves the peptidoglycan in the cell wall of susceptible bacteria, such as Micrococcus lysodeikticus (M. luteus). This lysis causes a decrease in the turbidity (cloudiness) of the bacterial suspension, which is measured as a decrease in absorbance over time using a spectrophotometer. The rate of change in absorbance is directly proportional to the this compound's enzymatic activity.[17][18][19]

Materials & Reagents:

  • Spectrophotometer or microplate reader capable of reading at 450 nm.[17][19]

  • Temperature-controlled cuvette holder or incubator (25°C).[18]

  • Lyophilized Micrococcus lysodeikticus cells (e.g., ATCC No. 4698).[19]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 6.2-7.0).[18][19]

  • Purified this compound standard for generating a standard curve.

  • Tear/saliva samples, clarified by centrifugation.

Procedure:

  • Preparation of Substrate Suspension: Prepare a suspension of M. lysodeikticus cells in the phosphate buffer. A typical concentration is 0.15 mg/mL. Adjust the concentration with buffer until the initial absorbance (A₄₅₀) is between 0.6 and 0.7.[19]

  • Sample Preparation: Dilute tear or saliva samples appropriately in cold phosphate buffer. The required dilution will ensure the rate of absorbance change falls within the linear range of the assay.

  • Assay Measurement: a. Equilibrate the spectrophotometer and the substrate suspension to 25°C.[18] b. Pipette a defined volume of the substrate suspension (e.g., 2.5 mL to 2.9 mL) into a cuvette.[18] c. Incubate for 4-5 minutes to allow for temperature equilibration and to establish a baseline rate.[18] d. Add a small volume of the diluted sample or standard (e.g., 0.1 mL) to the cuvette, mix quickly by inversion, and immediately start recording the absorbance at 450 nm.[18] e. Record the A₄₅₀ every 15-30 seconds for 3-5 minutes.

  • Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₄₅₀/min) from the initial, linear portion of the curve. b. One unit of this compound activity is often defined as a ΔA₄₅₀ of 0.001 per minute under the specified conditions.[19] c. Construct a standard curve by plotting the activity (ΔA₄₅₀/min) versus the concentration of the this compound standards. d. Determine the this compound activity in the unknown samples by interpolating their ΔA₄₅₀/min values from the standard curve.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis A Prepare M. lysodeikticus Suspension (Substrate) C Equilibrate Substrate & Spectrophotometer (25°C) A->C B Prepare this compound Standards & Dilute Samples E Add Sample/Standard Start Kinetic Read B->E D Add Substrate to Cuvette Measure Baseline A₄₅₀ C->D D->E F Record A₄₅₀ Decrease over Time (3-5 min) E->F G Calculate Rate (ΔA₄₅₀/min) F->G H Generate Standard Curve G->H I Determine Sample Activity H->I

Caption: Experimental workflow for the turbidimetric this compound activity assay.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay quantifies the concentration of this compound protein, regardless of its enzymatic activity.

Principle: The sandwich ELISA is the most common format. Wells of a microplate are coated with a capture antibody specific to human this compound. The sample is added, and any this compound present binds to the antibody. After washing, a second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured this compound, forming a "sandwich". A substrate is then added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of this compound in the sample.[20][21]

Materials & Reagents:

  • ELISA microplate reader.

  • Pre-coated 96-well microplate (anti-human this compound).

  • Human this compound standard.

  • Biotinylated detection antibody and Streptavidin-HRP conjugate (or a direct HRP-conjugated detection antibody).

  • Sample diluent/Assay buffer.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB - Tetramethylbenzidine).

  • Stop solution (e.g., 1 M H₂SO₄).

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard in sample diluent to create a standard curve. Dilute tear and saliva samples to fall within the range of the standard curve (e.g., saliva may require a 1:2,000,000 dilution).[16]

  • Binding: Add standards, controls, and diluted samples to the appropriate wells of the coated plate. Incubate for a specified time (e.g., 60-90 minutes) at a specified temperature (e.g., 37°C or room temperature).[20][22]

  • Washing: Aspirate the liquid from the wells and wash them 3-5 times with wash buffer to remove any unbound material.[20]

  • Detection: Add the enzyme-conjugated detection antibody to each well. Incubate for a specified time (e.g., 60 minutes).

  • Washing: Repeat the wash step to remove unbound detection antibody.

  • Substrate Development: Add the TMB substrate solution to each well. Incubate in the dark (e.g., 15-20 minutes) until sufficient color develops.

  • Stopping Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance of each well on a plate reader, typically at 450 nm.

  • Data Analysis: a. Subtract the average zero-standard absorbance from all readings. b. Generate a standard curve by plotting the mean absorbance for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is often used. c. Calculate the this compound concentration in the samples by interpolating their absorbance values from the standard curve, remembering to multiply by the sample dilution factor.

Conclusion

This compound is a fundamental component of the mucosal defense system in the eyes and oral cavity. Its concentration and activity are tightly regulated and serve as valuable indicators of glandular health and immune status. The standardized protocols for turbidimetric and ELISA-based assays provide robust and reproducible methods for quantifying this key antimicrobial protein, enabling further research into its role in health, disease, and as a target for therapeutic development.

References

A Deep Dive into the Three-Dimensional Structure and Active Site of Lysozyme

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a ubiquitous enzyme that plays a critical role in the innate immune system of a wide range of organisms. Its primary function is to catalyze the hydrolysis of β-(1→4)-glycosidic linkages in peptidoglycan, a major component of Gram-positive bacterial cell walls, leading to bacterial lysis.[1][2][3] Since the elucidation of its three-dimensional structure by David Phillips in 1965, hen egg-white this compound (HEWL) has become a model system in structural biology and enzymology.[1][4][5] This technical guide provides a comprehensive overview of the three-dimensional structure and active site of this compound, with a focus on HEWL, presenting key quantitative data, detailed experimental protocols, and visualizations of its catalytic mechanism and structural determination workflows.

Three-Dimensional Structure of this compound

The structure of hen egg-white this compound, a single polypeptide chain of 129 amino acids with a molecular weight of approximately 14.3 kDa, has been determined to high resolution using X-ray crystallography and NMR spectroscopy.[5][6][7] The protein folds into a compact, globular shape with a prominent cleft that houses the active site.[2][8]

Secondary Structure

The secondary structure of HEWL is comprised of both α-helices and β-sheets. It contains four major α-helices and a 310-helix, as well as a three-stranded antiparallel β-sheet.[4][9] These elements of secondary structure are connected by loops and turns, contributing to the overall compact fold of the enzyme.[4]

Tertiary Structure

The tertiary structure of this compound is characterized by the folding of the polypeptide chain into two distinct domains: an α-domain (residues 1-35 and 89-129) and a β-domain (residues 36-88).[5][9] The deep active site cleft is situated between these two domains.[1][5] The stability of the tertiary structure is reinforced by four disulfide bonds between the following cysteine residues: Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, and Cys76-Cys94.[4][5]

Quaternary Structure

While HEWL typically functions as a monomer, some lysozymes, such as the i-type this compound from the common orient clam, can form dimers.[10] The dimerization is mediated by electrostatic interactions and can modulate the enzyme's activity.[10]

The Active Site and Catalytic Mechanism

The active site of this compound is a long, deep cleft on the protein surface that can accommodate a hexasaccharide substrate.[1][11] The catalytic activity is primarily attributed to two key acidic residues: Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) .[1][3]

The binding of the peptidoglycan substrate into the six subsites (A-F) of the active site cleft positions the scissile glycosidic bond between the D and E sites.[1] The catalytic mechanism, originally proposed by Phillips and later refined, involves the following key steps:

  • Substrate Binding and Distortion: The sugar residue at subsite D is distorted into a strained half-chair conformation, making the glycosidic bond more susceptible to cleavage.[1][11]

  • Acid Catalysis by Glu35: The carboxylic acid side chain of Glu35, located in a nonpolar environment and thus protonated, acts as a general acid, donating a proton to the glycosidic oxygen, which leads to the cleavage of the C-O bond.[1][3][12]

  • Formation of a Covalent Intermediate: Asp52, which is deprotonated, acts as a nucleophile, attacking the anomeric carbon (C1) of the D-ring sugar to form a covalent glycosyl-enzyme intermediate.[1][12][13] This is a key feature of the revised mechanism.

  • Hydrolysis and Product Release: A water molecule, activated by the now deprotonated Glu35 acting as a general base, attacks the anomeric carbon of the covalent intermediate, hydrolyzing it and regenerating the active site.[1][12] The products are then released.

Lysozyme_Catalytic_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 E_S Enzyme-Substrate Complex (Distorted D-ring) Oxocarbenium Oxocarbenium Ion Intermediate (stabilized by Asp52) E_S->Oxocarbenium Glu35 donates H+ Covalent_Intermediate Covalent Glycosyl-Enzyme Intermediate (with Asp52) Oxocarbenium->Covalent_Intermediate Asp52 attacks C1 E_P Enzyme-Product Complex Covalent_Intermediate->E_P H2O attacks C1 (activated by Glu35) E_P->E_S Product Release

Caption: The catalytic mechanism of hen egg-white this compound.

Quantitative Data

The following tables summarize key quantitative data related to the structure of hen egg-white this compound.

Table 1: Structural Parameters of Hen Egg-White this compound

ParameterValueReference PDB ID
Number of Residues1291HEW, 1LYZ
Molecular Weight~14.3 kDa[5][6]
α-helical Content~40-60%[14][15]
β-sheet ContentPresent[14][15]
Number of Disulfide Bonds4[4][5]
Isoelectric Point~11.35[1]

Table 2: Key Distances in the Active Site of Hen Egg-White this compound (at Room Temperature)

Atom PairDistance (Å)Reference
Cα (Glu35) - Cα (Asp52)9.51[16]
OE1 (Glu35) - OE2 (Asp52)5.61[16]

Experimental Protocols

X-ray Crystallography for this compound Structure Determination

X-ray crystallography is the primary method used to determine the high-resolution three-dimensional structure of this compound. The general workflow is as follows:

XRay_Crystallography_Workflow cluster_purification cluster_crystallization cluster_diffraction cluster_phasing Purification This compound Purification Crystallization Protein Crystallization (Vapor Diffusion) Purification->Crystallization Diffraction X-ray Diffraction Data Collection Crystallization->Diffraction Phasing Phase Determination Diffraction->Phasing Model_Building Model Building and Refinement Phasing->Model_Building

Caption: A simplified workflow for determining this compound structure via X-ray crystallography.

Detailed Protocol for this compound Crystallization (Hanging Drop Vapor Diffusion):

  • Preparation of Solutions:

    • Prepare a stock solution of purified hen egg-white this compound at a concentration of 20-50 mg/mL in a suitable buffer (e.g., 0.02 M sodium acetate, pH 4.9).[17][18]

    • Prepare a reservoir solution containing a precipitant (e.g., 0.5-1.5 M NaCl) in the same buffer.[17]

  • Setting up the Crystallization Plate:

    • Grease the rim of the wells of a 24-well crystallization plate.[17][19]

    • Pipette 500 µL of the reservoir solution into each well.[19]

  • Preparing the Drop:

    • On a siliconized coverslip, pipette a 2 µL drop of the this compound solution.[17]

    • Add 2 µL of the reservoir solution to the this compound drop.[17]

  • Sealing and Incubation:

    • Invert the coverslip and place it over the well, sealing it with the grease.[17][19]

    • Incubate the plate at a constant temperature (e.g., 20°C) and observe for crystal growth over several days to weeks.[18]

NMR Spectroscopy for this compound Structure Determination in Solution

NMR spectroscopy provides information about the structure and dynamics of this compound in solution.

General Protocol for 2D/3D NMR of this compound:

  • Sample Preparation:

    • Express and purify ¹⁵N and/or ¹³C-labeled this compound.

    • Prepare a concentrated protein solution (0.5-1 mM) in a suitable buffer (e.g., phosphate buffer) at a specific pH. The buffer should contain 5-10% D₂O for the lock signal.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR experiments, such as ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, and CBCA(CO)NH, on a high-field NMR spectrometer.

    • These experiments are used to assign the chemical shifts of the backbone and side-chain atoms.

  • Structural Restraint Generation:

    • Acquire Nuclear Overhauser Effect (NOE) spectroscopy experiments (e.g., ¹⁵N-edited NOESY-HSQC) to obtain distance restraints between protons that are close in space (< 5 Å).[9][20]

    • Measure residual dipolar couplings (RDCs) by weakly aligning the protein in a liquid crystalline medium to obtain orientational restraints.[9][20]

  • Structure Calculation and Refinement:

    • Use the experimental restraints (NOEs, RDCs, and dihedral angles from chemical shifts) in structure calculation software (e.g., CYANA, Xplor-NIH) to generate an ensemble of structures consistent with the data.

    • The final ensemble of structures is then refined and validated.

This compound Activity Assay (Turbidimetric Method)

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity of a bacterial cell suspension.[21]

Protocol:

  • Preparation of Reagents:

    • Prepare a suspension of Micrococcus lysodeikticus cells (approximately 0.2 mg/mL) in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.0).[22]

    • Prepare a stock solution of this compound and dilute it to a working concentration (e.g., 150-500 units/mL).[22]

  • Assay Procedure:

    • Set a spectrophotometer to 450 nm and 25°C.[22]

    • Pipette 2.9 mL of the Micrococcus lysodeikticus cell suspension into a cuvette and allow it to equilibrate.[22]

    • Add 0.1 mL of the diluted this compound solution to the cuvette, mix quickly, and start monitoring the absorbance at 450 nm.[22]

    • Record the decrease in absorbance over time (e.g., for 5 minutes).

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA₄₅₀/min) from the initial linear portion of the curve.

    • One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[22]

Conclusion

The three-dimensional structure of this compound, particularly hen egg-white this compound, is exceptionally well-characterized, providing a deep understanding of its enzymatic function. The precise arrangement of amino acid residues in the active site, especially Glu35 and Asp52, facilitates a sophisticated catalytic mechanism for the hydrolysis of bacterial peptidoglycan. The detailed experimental protocols outlined in this guide for structural determination and activity assessment continue to make this compound an invaluable model system for research in enzymology, structural biology, and drug development. The quantitative data and visualizations presented herein offer a comprehensive resource for professionals in these fields.

References

The Catalytic Core of Lysozyme: A Technical Guide to the Roles of Glu35 and Asp52

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate catalytic mechanism of lysozyme, focusing on the pivotal roles of the active site residues Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52). This compound, a ubiquitous enzyme renowned for its bacteriolytic activity, serves as a classic model for understanding enzyme catalysis. This document provides a comprehensive overview of the prevailing mechanistic theories, quantitative data on enzyme kinetics, detailed experimental protocols for key analytical techniques, and visual representations of the underlying processes to facilitate a deeper understanding for researchers in enzymology and drug development.

The Catalytic Dyad: Glu35 and Asp52

The catalytic activity of hen egg-white this compound (HEWL) is critically dependent on the precise positioning and chemical properties of two key carboxylic acid residues within its active site: Glu35 and Asp52.[1] These residues act in concert to hydrolyze the β(1→4) glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in peptidoglycan, a major component of bacterial cell walls.[2][3]

The environment surrounding these residues is crucial for their function. Asp52 is situated in a polar environment and has a normal pKa, allowing it to exist in its deprotonated, negatively charged state.[3] In contrast, Glu35 resides in a more nonpolar, hydrophobic pocket, which elevates its pKa to around 6.5.[3] This unusually high pKa ensures that Glu35 is predominantly protonated at the enzyme's optimal pH for activity.[3]

Mechanistic Hypotheses: Phillips vs. Koshland

Two primary mechanisms have been proposed to explain the catalytic action of this compound, both centered on the functions of Glu35 and Asp52.

The Phillips Mechanism: An Oxocarbenium Ion Intermediate

The earliest proposed mechanism, by David Phillips, was based on X-ray crystallographic studies of this compound.[2] This model posits a dissociative (SN1-like) reaction involving the formation of a transient oxocarbenium ion intermediate.

Step 1: General Acid Catalysis and Ring Distortion. The substrate binds to the active site cleft, with the sugar ring at the D-site being distorted into a half-chair conformation.[2] The protonated Glu35 acts as a general acid, donating a proton to the glycosidic oxygen, which facilitates the cleavage of the C1-O bond.[3]

Step 2: Formation and Stabilization of the Oxocarbenium Ion. The departure of the leaving group results in the formation of a planar oxocarbenium ion at the C1 of the D-site sugar. The negatively charged Asp52 electrostatically stabilizes this positively charged intermediate.[3][4]

Step 3: Nucleophilic Attack by Water. A water molecule, activated by the now deprotonated Glu35 (acting as a general base), attacks the oxocarbenium ion. This results in the formation of the final product with retention of the anomeric configuration.

The Koshland Double Displacement Mechanism: A Covalent Intermediate

An alternative, and now widely supported, mechanism involves a covalent intermediate, consistent with a double displacement (SN2-like) reaction.[5]

Step 1: Nucleophilic Attack and General Acid Catalysis. The deprotonated Asp52 acts as a nucleophile, attacking the anomeric carbon (C1) of the D-site sugar. Simultaneously, the protonated Glu35 acts as a general acid, donating a proton to the glycosidic oxygen to facilitate the departure of the leaving group.[5]

Step 2: Formation of a Covalent Glycosyl-Enzyme Intermediate. This concerted action leads to the formation of a covalent intermediate, where the sugar is ester-linked to the carboxylate of Asp52.[5] This step proceeds with an inversion of stereochemistry at the anomeric carbon.

Step 3: Deglycosylation. A water molecule, activated by the deprotonated Glu35 (acting as a general base), attacks the anomeric carbon of the covalent intermediate. This hydrolyzes the ester linkage, releasing the sugar product and regenerating the active site with a second inversion of stereochemistry. The net result is a retention of the original anomeric configuration.[5]

Evidence from studies using substrate analogs and site-directed mutagenesis has provided strong support for the formation of a covalent intermediate, making the Koshland mechanism the more favored explanation.[3][5]

Quantitative Analysis of Catalytic Activity

The critical roles of Glu35 and Asp52 are underscored by the dramatic loss of enzymatic activity upon their mutation. Site-directed mutagenesis studies have been instrumental in quantifying the contribution of these residues to catalysis.

EnzymeSubstrateRelative Lytic Activity (%)Kd for (NAG)3 (µM)kcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Wild-Type HEWL Micrococcus luteus cells1008.6[6]0.50.0316667
D52N Mutant Micrococcus luteus cells~5[6]4.1[6]---
E35Q Mutant Micrococcus luteus cells<0.1[6]13.4[6]---
D52A Mutant (NAG)6~0.25[4]----

Experimental Protocols

Site-Directed Mutagenesis of this compound

This protocol outlines the general steps for creating site-specific mutations in the this compound gene, such as D52N or E35Q, using a plasmid-based method.

Site_Directed_Mutagenesis_Workflow cluster_plasmid_prep Plasmid Preparation cluster_pcr Mutagenesis PCR cluster_digestion_transformation Template Removal & Transformation cluster_verification Verification & Expression Plasmid Wild-Type this compound Plasmid Primers Design & Synthesize Mutagenic Primers PCR PCR Amplification with Pfu Polymerase Plasmid->PCR Primers->PCR DpnI DpnI Digestion of Parental Plasmid PCR->DpnI Transformation Transformation into E. coli DpnI->Transformation Screening Colony Screening & Plasmid Isolation Transformation->Screening Sequencing DNA Sequencing to Confirm Mutation Screening->Sequencing Expression Expression of Mutant Protein Sequencing->Expression

Caption: Workflow for Site-Directed Mutagenesis of this compound.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (e.g., changing the codon for Asp52 from GAC to AAC for D52N).

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., Pfu) with the wild-type this compound expression plasmid as the template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

  • DpnI Digestion: Digest the PCR product with the restriction enzyme DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a dam+ E. coli strain.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations by DNA sequencing.

  • Protein Expression and Purification: Once the mutation is confirmed, the mutant plasmid can be used to express and purify the mutant this compound protein.

Expression and Purification of Recombinant this compound

This protocol describes a general method for the expression of His-tagged this compound in E. coli and its subsequent purification.

Protein_Expression_Purification_Workflow cluster_expression Expression cluster_lysis Cell Lysis cluster_purification Purification Transformation Transform Expression Plasmid into E. coli BL21(DE3) Culture Grow Culture to Mid-Log Phase (OD600 ~0.6) Transformation->Culture Induction Induce Protein Expression with IPTG Culture->Induction Harvest Harvest Cells by Centrifugation Induction->Harvest Resuspend Resuspend in Lysis Buffer Harvest->Resuspend Lyse Lyse Cells (e.g., Sonication) Resuspend->Lyse Clarify Clarify Lysate by Centrifugation Lyse->Clarify Affinity Ni-NTA Affinity Chromatography Clarify->Affinity Elution Elute with Imidazole Affinity->Elution Dialysis Dialysis to Remove Imidazole & Refold Elution->Dialysis

Caption: Workflow for Recombinant this compound Expression and Purification.

  • Transformation: Transform the this compound expression plasmid (wild-type or mutant) into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth and Induction: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet the cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration) to remove non-specifically bound proteins.

  • Elution and Dialysis: Elute the His-tagged this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). Dialyze the eluted protein against a suitable storage buffer to remove imidazole and allow for proper refolding.

This compound Activity Assay (Turbidimetric Method)

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity of a suspension of Micrococcus luteus cells.

Lysozyme_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate Prepare Micrococcus luteus Cell Suspension in Buffer Mix Add this compound to Cell Suspension Substrate->Mix Enzyme Prepare this compound Solutions (Wild-Type & Mutants) Enzyme->Mix Measure Monitor Decrease in Absorbance at 450 nm over Time Mix->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate Calculate Initial Rate (ΔA450/min) Plot->Calculate Determine Determine Specific Activity Calculate->Determine

Caption: Workflow for Turbidimetric this compound Activity Assay.

  • Substrate Preparation: Prepare a suspension of lyophilized Micrococcus luteus cells in a suitable buffer (e.g., 66 mM potassium phosphate, pH 6.2). The initial absorbance at 450 nm should be between 0.6 and 0.7.

  • Enzyme Preparation: Prepare serial dilutions of the purified wild-type and mutant this compound solutions in the same buffer.

  • Assay Measurement: In a spectrophotometer cuvette, add the Micrococcus luteus suspension. Add a small volume of the this compound solution to initiate the reaction.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 450 nm over time at a constant temperature (e.g., 25°C).

  • Data Analysis: Plot the absorbance as a function of time and determine the initial linear rate of the reaction (ΔA450/minute). One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.

X-ray Crystallography of this compound

This protocol provides a general outline for the crystallization of this compound for structural determination by X-ray diffraction.

Xray_Crystallography_Workflow cluster_crystallization Crystallization cluster_diffraction Data Collection cluster_structure Structure Determination ProteinPrep Prepare Highly Purified & Concentrated this compound Screening Set up Crystallization Trials (e.g., Hanging Drop) ProteinPrep->Screening Optimization Optimize Crystal Growth Conditions Screening->Optimization Harvest Harvest & Cryo-protect Crystals Optimization->Harvest Diffraction Collect X-ray Diffraction Data Harvest->Diffraction Processing Process Diffraction Data Diffraction->Processing Phasing Solve the Phase Problem (e.g., Molecular Replacement) Processing->Phasing Refinement Build & Refine the Atomic Model Phasing->Refinement

Caption: Workflow for this compound X-ray Crystallography.

  • Protein Preparation: Use a highly purified and concentrated solution of this compound (e.g., 10-50 mg/mL) in a low ionic strength buffer.

  • Crystallization: The hanging drop vapor diffusion method is commonly used. A drop containing a mixture of the protein solution and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution. For this compound, typical precipitants include sodium chloride at a slightly acidic pH (e.g., 0.1 M sodium acetate, pH 4.5).

  • Crystal Harvesting and Cryo-protection: Once crystals of suitable size have grown, they are carefully harvested and soaked in a cryo-protectant solution (e.g., the precipitant solution containing 20-30% glycerol) to prevent ice formation during flash-cooling.

  • Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a collimated X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the protein. The phase problem can be solved using methods like molecular replacement, using a known this compound structure as a search model. The final atomic model is then built into the electron density and refined.

Conclusion

The catalytic mechanism of this compound, orchestrated by the Glu35 and Asp52 dyad, is a cornerstone of enzymology. While the Phillips mechanism provided a foundational model, accumulating evidence strongly supports the Koshland double displacement mechanism involving a covalent glycosyl-enzyme intermediate. The quantitative data derived from site-directed mutagenesis irrefutably demonstrates the essential nature of both Glu35 and Asp52 for efficient catalysis. The experimental protocols detailed herein provide a roadmap for researchers to further investigate the structure-function relationships of this remarkable enzyme and to apply these principles in the development of novel therapeutic agents.

References

A Technical Guide to the Function of Lysozyme in Preventing Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lysozyme, a cornerstone of the innate immune system, serves as a primary defense against bacterial pathogens.[1] This ubiquitous enzyme, found in various bodily secretions and phagocytic cells, employs a dual mechanism of action involving both enzymatic and non-enzymatic processes to neutralize bacteria.[2][3] Its canonical function is the catalytic hydrolysis of the peptidoglycan layer of bacterial cell walls, leading to osmotic lysis, a mechanism particularly effective against Gram-positive bacteria.[4][5][6] Beyond this, its cationic nature facilitates a non-enzymatic disruption of bacterial membranes.[1][2] Furthermore, this compound acts as a significant immunomodulator; its degradation of bacteria releases molecular patterns that activate host immune signaling pathways, such as those mediated by NOD-like receptors, thereby shaping the inflammatory response.[1][2][7] Pathogenic bacteria, in turn, have evolved sophisticated resistance mechanisms, primarily through peptidoglycan modification, to evade this critical host defense.[4][8] This guide provides an in-depth examination of this compound's molecular mechanisms, its role in immune signaling, quantitative measures of its efficacy, and its burgeoning applications in drug development and therapeutics.

Introduction

First identified by Sir Alexander Fleming in 1922, this compound (muramidase) is a small, globular protein that functions as a natural antimicrobial agent.[9] It is a critical component of the innate immune system, providing a first line of defense against microbial invasion.[1][10] this compound is widely distributed in animal tissues and secretions, with high concentrations found in tears, saliva, mucus, and human milk.[3][11][12][13] It is also a key effector molecule stored in the cytoplasmic granules of macrophages and polymorphonuclear neutrophils (PMNs).[12][13]

The functions of this compound are multifaceted, extending beyond direct bactericidal activity. It is recognized for its anti-inflammatory, antiviral, and immunomodulatory properties.[3][10][14][15] By breaking down bacterial cell walls, it not only eliminates pathogens but also generates fragments that are recognized by the host's immune system, triggering downstream defensive responses.[1][2] This technical guide explores the core mechanisms of this compound action, bacterial countermeasures, and the methodologies used to quantify its activity, providing a comprehensive resource for researchers and professionals in drug development.

Core Antibacterial Mechanisms of Action

This compound's efficacy in preventing bacterial infections stems from two distinct but complementary mechanisms: a well-characterized enzymatic activity and a non-enzymatic, membrane-disrupting function.

Enzymatic (Catalytic) Activity

The primary and most understood mechanism of this compound is its function as a glycoside hydrolase.[4][16] It targets peptidoglycan (PG), the essential mesh-like polymer that forms the structural backbone of most bacterial cell walls.[5][6] PG is composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues linked by β-(1,4)-glycosidic bonds.[4][5]

This compound's active site, a prominent cleft in its globular structure, binds a hexasaccharide unit of the PG chain.[5][6] Key catalytic residues, notably Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52), facilitate the hydrolysis of the β-(1,4)-glycosidic bond between NAM and NAG.[3][5] This cleavage compromises the integrity of the cell wall, leaving the bacterium vulnerable to osmotic pressure, which ultimately leads to cell lysis and death.[4][6][16] This action is most potent against Gram-positive bacteria, whose thick PG layer is directly exposed.[2][5][6][11]

G This compound This compound Binding Binds to Active Site This compound->Binding PG Bacterial Peptidoglycan (NAG-NAM chains) PG->Binding Cleavage Hydrolysis of β-(1,4)-Glycosidic Bond Binding->Cleavage Catalysis Damage Cell Wall Weakening Cleavage->Damage Lysis Osmotic Lysis & Bacterial Death Damage->Lysis

Caption: Enzymatic mechanism of this compound action on peptidoglycan.
Non-Enzymatic (Non-Catalytic) Activity

Emerging evidence has highlighted a second mode of action that does not depend on this compound's catalytic function.[1][4] This mechanism is rooted in the protein's biophysical properties, particularly its high cationic charge at physiological pH.[1][2] This positive charge facilitates electrostatic interactions with negatively charged components of bacterial membranes, such as phospholipids and teichoic acids.[2][17]

These interactions can lead to membrane depolarization, the formation of pores, and subsequent leakage of cytoplasmic contents, culminating in cell death.[2] This bactericidal activity is independent of PG hydrolysis and can be effective against bacteria that are resistant to the enzymatic action.[4] Notably, heat-denatured this compound, which lacks catalytic activity, retains or even enhances this non-enzymatic killing ability, particularly against Gram-negative bacteria.[4][18] Additionally, this compound can exhibit lectin-like properties, binding to carbohydrate moieties on microbial surfaces to promote agglutination, which facilitates clearance by phagocytes.[2][19]

G This compound Cationic this compound (+) Attraction Electrostatic Attraction This compound->Attraction Membrane Anionic Bacterial Membrane (-) Membrane->Attraction Disruption Membrane Disruption & Pore Formation Attraction->Disruption Leakage Cytoplasmic Leakage Disruption->Leakage Lysis Cell Death Leakage->Lysis

Caption: Non-enzymatic membrane disruption by cationic this compound.

Role in Immune Modulation and Signaling

This compound's function extends beyond that of a simple antimicrobial effector; it is an active modulator of the host immune response.[1][20]

Activation of Pattern Recognition Receptors (PRRs)

The enzymatic breakdown of bacterial PG by this compound releases soluble fragments known as muropeptides.[1][2] These molecules serve as potent pathogen-associated molecular patterns (PAMPs). Within the host cell cytoplasm, muropeptides are recognized by a class of intracellular PRRs called nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2.[1][2][10]

Upon binding of their respective muropeptide ligands, NOD1 and NOD2 recruit the serine-threonine kinase RIPK2, initiating a signaling cascade.[1] This cascade culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2][7] Activation of these pathways drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and other antimicrobial molecules, thereby amplifying the immune response to infection.[1][10]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PG_fragments Peptidoglycan (PG) Fragments This compound->PG_fragments Digestion Bacteria Bacteria NOD NOD1 / NOD2 PG_fragments->NOD Recognition RIPK2 RIPK2 NOD->RIPK2 NFkB NF-κB / MAPK Activation RIPK2->NFkB Genes Pro-inflammatory Gene Transcription NFkB->Genes Translocation

Caption: this compound-initiated NOD1/NOD2 signaling pathway.
Interaction with Phagocytes

This compound actively participates in the function of phagocytic cells. It enhances the recruitment of macrophages and neutrophils to sites of infection (chemotaxis) and stimulates their phagocytic activity, accelerating the clearance of pathogens.[1][2] Paradoxically, while initiating inflammatory signaling, this compound is also crucial for the resolution of inflammation at mucosal sites, preventing excessive tissue damage.[1][20][10] This dual role highlights its importance in maintaining immune homeostasis.

Bacterial Resistance to this compound

In the co-evolutionary arms race between host and pathogen, bacteria have developed several strategies to resist the antimicrobial actions of this compound.[1]

Peptidoglycan Modifications

The most common resistance strategy involves enzymatic modification of the peptidoglycan substrate to prevent this compound binding and cleavage.[4] Key modifications include:

  • O-acetylation: The addition of an acetyl group to the C-6 hydroxyl of NAM residues, which sterically hinders access to the this compound active site.[4][21] This is a widespread mechanism in pathogens like Staphylococcus aureus.[4]

  • N-deacetylation: The removal of the acetyl group from NAG residues, which also prevents effective enzyme binding.[21]

Production of this compound Inhibitors

Some Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, express specific protein inhibitors of this compound.[8] A well-studied example is the periplasmic inhibitor of this compound (Ivy), which binds directly to the enzyme's active site via a lock-and-key mechanism, completely occluding its function.[8]

Other Evasion Strategies

In some Gram-positive bacteria, the cell wall contains anionic polymers called teichoic acids. These can bind to the cationic this compound, effectively sequestering the enzyme and reducing its concentration near the peptidoglycan target.[21]

G This compound This compound Resistance Resistance Achieved This compound->Resistance Action Blocked Bacteria Bacterium Mod Peptidoglycan Modification (O-acetylation, N-deacetylation) Bacteria->Mod Inhibitor Production of Protein Inhibitors (e.g., Ivy) Bacteria->Inhibitor Sequestration Sequestration by Teichoic Acids Bacteria->Sequestration Mod->Resistance Prevents Binding Inhibitor->Resistance Blocks Active Site Sequestration->Resistance Reduces Local Conc.

Caption: Overview of bacterial resistance mechanisms against this compound.

Quantitative Analysis of this compound Efficacy

The antibacterial efficiency of this compound and its derivatives is quantified using standard microbiological metrics, primarily the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

Recent research has focused on chemically modifying this compound to enhance its activity, particularly against resistant Gram-negative bacteria. Hydrophobic modification has proven to be a successful strategy.

This compound Type Target Bacterium MIC (mg/mL) MBC (mg/mL) Reference
Natural this compoundEscherichia coli>2.0>2.0[22]
Natural this compoundStaphylococcus aureus>2.0>2.0[22]
Hydrophobic Modified this compound (HML)Escherichia coli0.06250.125[22]
Hydrophobic Modified this compound (HML)Staphylococcus aureus0.1250.25[22]
Natural this compoundPseudomonas aeruginosa1.50-[23]
Caffeic Acid Modified this compoundPseudomonas aeruginosa0.50-[23]
p-Coumaric Acid Modified this compoundPseudomonas aeruginosa0.75-[23]

Table 1: Comparative antibacterial efficacy (MIC/MBC) of natural and modified lysozymes against select Gram-positive and Gram-negative bacteria. Lower values indicate higher efficacy.

Methodologies and Experimental Protocols

Assessing the enzymatic activity of this compound is fundamental to research and development. The turbidity-based assay is a classic and widely used method.

Protocol: Turbidity-Based this compound Activity Assay

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity (cloudiness) of a bacterial cell suspension over time.[24] As this compound degrades the bacterial cell walls, the cells lyse, and the suspension becomes clearer, resulting in a decrease in optical density (OD).[24]

  • Principle: The rate of decrease in the absorbance of a bacterial suspension at a specific wavelength (typically 450 nm for Micrococcus lysodeikticus) is directly proportional to the this compound activity.[24]

  • Materials:

    • Spectrophotometer or microplate reader

    • Lyophilized Micrococcus lysodeikticus cells (or other susceptible Gram-positive bacterium)

    • Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.2)

    • This compound standard and unknown samples

    • Cuvettes or microplate

  • Procedure:

    • Substrate Preparation: Resuspend M. lysodeikticus cells in the assay buffer to achieve an initial OD450nm between 0.6 and 0.8.[25] Equilibrate the suspension to the desired temperature (e.g., 25°C or 37°C).

    • Baseline Measurement: Transfer a defined volume of the bacterial suspension (e.g., 2.5 mL) to a cuvette and record the initial, stable absorbance reading.[24][25]

    • Initiate Reaction: Add a small, defined volume of the this compound sample to the cuvette. Mix quickly but gently (e.g., by inverting or pipetting).[24][26]

    • Kinetic Measurement: Immediately begin recording the absorbance at fixed time intervals (e.g., every 15 or 30 seconds) for a set duration (e.g., 3-5 minutes).[26][27]

    • Calculation: Calculate the rate of change in absorbance per minute (ΔA/min). One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.

G Start Start Prep Prepare Bacterial Suspension (e.g., M. lysodeikticus) Start->Prep Equilibrate Equilibrate Suspension to Assay Temperature Prep->Equilibrate Measure_Initial Pipette into Cuvette & Measure Initial OD (A_initial) Equilibrate->Measure_Initial Add_Lyz Add this compound Sample & Start Timer Measure_Initial->Add_Lyz Measure_Kinetic Record OD at Time Intervals for a Set Duration Add_Lyz->Measure_Kinetic Calculate Calculate Rate of OD Decrease (ΔA / min) Measure_Kinetic->Calculate End End Calculate->End

Caption: Standard workflow for a turbidity-based this compound activity assay.
Protocol: Fluorescence-Based this compound Activity Assay

This method offers higher sensitivity and is suitable for high-throughput screening. It uses a synthetic substrate that is non-fluorescent but releases a quantifiable fluorophore upon cleavage by this compound.[28]

  • Principle: this compound cleaves a quenched fluorogenic substrate, releasing a fluorophore (e.g., 4-Methylumbelliferone). The increase in fluorescence intensity (Ex/Em ≈ 360/445 nm) is proportional to this compound activity.[28]

  • Materials:

    • Fluorescence microplate reader

    • Commercial assay kit (containing substrate, assay buffer, stop solution, fluorescence standard, and positive control)

    • Biological samples (cell lysates, saliva, etc.)

  • Procedure (General):

    • Standard Curve: Prepare a series of dilutions of the fluorescence standard (e.g., 4-Methylumbelliferone) to create a standard curve.

    • Sample Preparation: Prepare samples and controls (sample background, reagent background) in a 96-well microplate.[28]

    • Reaction Mix: Prepare a substrate mix according to the kit protocol and add it to the sample and positive control wells.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[28]

    • Stop Reaction: Add the stop solution to all wells.

    • Measurement: Immediately measure the fluorescence in an endpoint mode.

    • Calculation: Subtract background readings and determine the this compound activity in the samples by comparing their fluorescence to the standard curve.

Applications in Drug Development and Therapeutics

The potent and natural antimicrobial properties of this compound make it an attractive candidate for therapeutic development.

  • Pharmaceutical Formulations: this compound is incorporated into various formulations, including treatments for respiratory ailments like sore throats, oral hygiene products to promote gum health, and ophthalmic solutions.[29][30]

  • Combating Antibiotic Resistance: There is significant interest in using this compound in combination with conventional antibiotics. This compound can weaken the bacterial cell wall, potentially increasing the susceptibility of resistant strains to other drugs.[9][13]

  • Protein Engineering: To overcome the limitations of natural this compound (e.g., low activity against Gram-negative bacteria), protein engineering techniques are being used to create modified variants.[9] Strategies include increasing the protein's hydrophobicity or cationic charge to enhance its ability to disrupt the outer membrane of Gram-negative pathogens.[21][22][31]

  • Drug Delivery: The cationic nature of this compound allows it to be used as a carrier for targeted drug delivery, for instance, to the kidneys.[32]

  • Wound Healing: By reducing the microbial load and modulating inflammation, this compound can be a valuable component in wound care products to promote healing.[33][13][14]

Conclusion

This compound is a remarkably versatile molecule that plays a central role in innate immunity. Its ability to combat bacterial infections is multifaceted, relying on both direct lytic activity and the strategic activation of the host immune response. The dual-function mechanism—enzymatic degradation of the cell wall and non-enzymatic membrane disruption—provides a robust defense against a wide range of bacteria. Furthermore, its role as an immunomodulator, translating the presence of bacteria into a coordinated inflammatory and antimicrobial response, underscores its sophistication as an effector of innate immunity. While bacteria have co-evolved potent resistance mechanisms, ongoing research in protein engineering and combination therapies promises to expand the therapeutic utility of this compound, reaffirming its potential as a powerful tool in the fight against bacterial infections, particularly in an era of growing antibiotic resistance.

References

differences between c-type, g-type, and i-type lysozymes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C-Type, G-Type, and I-Type Lysozymes

Introduction

Lysozymes (EC 3.2.1.17), also known as muramidases, are a ubiquitous class of enzymes that play a critical role in innate immunity across a wide range of organisms.[1][2] Their primary function is to catalyze the hydrolysis of the β-(1→4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis.[3] Beyond this canonical bacteriolytic activity, some lysozymes exhibit non-enzymatic functions, including membrane disruption and immune modulation.[4][5] Based on amino acid sequence, structural features, and evolutionary origins, animal lysozymes are primarily classified into three major families: the chicken-type (c-type), goose-type (g-type), and invertebrate-type (i-type).[6][7][8] This guide provides a detailed comparison of these three this compound families, focusing on their structural, functional, and evolutionary distinctions.

Structural Differences

The three this compound families exhibit significant differences in their primary, secondary, and tertiary structures, which fundamentally dictate their functional properties.

C-Type this compound (Chicken-Type)

The c-type lysozymes are the most extensively studied family.[9] Hen egg-white this compound (HEWL) is the archetypal member, comprising a single polypeptide chain of 129 amino acids with a molecular weight of approximately 14.3 kDa.[3][9] Its compact, globular structure is maintained by four conserved disulfide bonds (Cys6-Cys127, Cys30-Cys115, Cys64-Cys80, and Cys76-Cys94).[9] The tertiary structure consists of two domains: an α-domain rich in α-helices and a β-domain with a three-stranded antiparallel β-sheet.[2][4] These domains form a deep active-site cleft that can accommodate a hexasaccharide substrate in six subsites designated A-F.[3][9]

G-Type this compound (Goose-Type)

G-type lysozymes are structurally distinct from and larger than c-type lysozymes, with molecular weights ranging from 20 to 22 kDa and typically around 185 amino acid residues.[9][10][11] First identified in the egg whites of the Embden goose, they are prevalent in birds and have also been identified in fish and some invertebrates.[6][12][13] While they share low sequence similarity with c-type lysozymes, their three-dimensional structures show some resemblance in the active site region, which is formed by parts of two helices and a loop of three β-strands.[12][14] However, the overall fold is different. The substrate-binding site of g-type lysozymes is proposed to accommodate sugar molecules in subsites named B-G.[12]

I-Type this compound (Invertebrate-Type)

As their name suggests, i-type lysozymes are predominantly found in invertebrates, such as mollusks and insects.[6][9] They exhibit significant structural variability.[9] The first complete structure determined was from the marine bivalve Venerupis philippinarum, which consists of 123 amino acids.[15] I-type lysozymes represent a distinct lineage and lack significant sequence similarity to both c-type and g-type lysozymes. Their functions can be more diverse, extending beyond immunity to include roles in digestion.[9]

Functional and Mechanistic Differences

The structural diversity among the this compound families translates into distinct catalytic mechanisms and functional roles.

Catalytic Residues and Mechanism

C-Type: The catalytic mechanism of c-type this compound is well-established and involves two critical acidic residues: Glutamic acid 35 (Glu35) and Aspartic acid 52 (Asp52) .[5][9] In the widely accepted Phillips mechanism, Glu35 acts as a general acid, protonating the glycosidic oxygen to facilitate the cleavage of the C-O bond. Asp52, a negatively charged residue, stabilizes the resulting oxocarbenium ion intermediate through electrostatic interactions.[16][17][18] An alternative mechanism proposes that Asp52 acts as a nucleophile, forming a transient covalent glycosyl-enzyme intermediate.[5][18] The reaction proceeds by distorting the sugar ring at subsite D into a half-chair conformation, which lowers the activation energy.[16][18]

G-Type: The catalytic mechanism of g-type lysozymes is less definitively characterized. Glutamic acid 73 (Glu73) is the well-established counterpart to Glu35 in c-type lysozymes, acting as the proton donor.[12][19] However, a direct structural counterpart to Asp52 has not been identified.[12] Studies on Atlantic cod g-type this compound suggest that two different aspartic acid residues, Asp90 and Asp101 , are involved in catalysis, possibly by positioning a water molecule that acts as the nucleophile to complete the reaction.[12]

I-Type: Mutational analyses and structural studies of i-type this compound from the bivalve Venerupis philippinarum have identified Glutamic acid 18 (Glu18) and Aspartic acid 30 (Asp30) as the likely catalytic residues.[7][15] The precise mechanism is still under investigation, but it is presumed to follow a similar acid-base catalysis pathway. Some i-type lysozymes have been found to lack these key catalytic residues, suggesting they may have evolved novel, non-enzymatic functions or different catalytic strategies.

Substrate Specificity and Activity

All three types of lysozymes hydrolyze the β-(1→4) linkage between NAM and NAG in peptidoglycan.[12][16] C-type lysozymes are particularly effective against Gram-positive bacteria, which have an exposed and thick peptidoglycan layer.[1][4] They can also hydrolyze chitin (a polymer of NAG), though less effectively than true chitinases.[5] G-type and i-type lysozymes also exhibit muramidase activity, but their relative efficiencies and specificities against different bacterial species can vary.[12] The functional diversification of i-type lysozymes is notable, with some playing a primary role in digestion rather than exclusively in immunity.

Distribution and Evolutionary Relationships

The distribution of the three this compound types reflects a complex evolutionary history. C-type lysozymes are widespread in vertebrates.[9] G-type lysozymes are also found in vertebrates, particularly birds and fish, and functional genes have been identified in some mollusks.[6][20] I-type lysozymes are characteristic of invertebrates.[7]

Despite their low sequence homology and distinct structural folds, evidence suggests that the c-type, g-type, and even bacteriophage T4 lysozymes evolved from a common evolutionary precursor.[14][21] The structural similarities in the active site regions, despite different overall protein architecture, support the hypothesis of divergent evolution from an ancient ancestral gene.[14] Phylogenetic analyses indicate that i-type and c-type lysozymes are more closely related to each other than to the g-type.[21]

Quantitative Data Summary

The following table summarizes the key quantitative differences between the three this compound families.

FeatureC-Type this compound (HEWL)G-Type this compound (Goose)I-Type this compound (Bivalve)
Molecular Weight ~14.3 kDa[9]~20-22 kDa[9][13]Variable, ~14-15 kDa[13][15]
Number of Amino Acids ~129[9]~185[11]~123[15]
Catalytic Residues Glu35, Asp52[5]Glu73, Asp90/Asp101 (proposed)[12]Glu18, Asp30 (in V. philippinarum)[15]
Disulfide Bonds 4[9]2[11]Variable (e.g., 0 in V. philippinarum)
Optimal pH 6.0 - 7.0[4]Varies (e.g., low pH for cod)[12]Varies, sensitive to ionic strength[15]
Isoelectric Point (pI) ~11.3 (HEWL)[9]High, but variable (6.9 to 9.8)Varies
Primary Distribution Vertebrates[9]Birds, Reptiles, Fish, some Mollusks[6][9]Invertebrates[9]

Experimental Protocols

Turbidimetric Assay for this compound Activity

This assay measures the rate of lysis of a bacterial cell suspension, which is observed as a decrease in turbidity (optical density). The bacterium Micrococcus lysodeikticus (also known as Micrococcus luteus) is highly sensitive to this compound and is the standard substrate.[2][22]

A. Reagents and Materials:

  • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.[23] (Some protocols may use pH 6.24).[24]

  • Substrate Suspension: Prepare a suspension of lyophilized Micrococcus lysodeikticus cells (e.g., 9 mg in 25 mL of Assay Buffer).[23] The final concentration should be adjusted so that the initial absorbance at 450 nm (A₄₅₀) is between 0.6 and 0.7.

  • Enzyme Solution: Dissolve the this compound sample in cold, reagent-grade water to a known concentration (e.g., 1 mg/mL).[23] Immediately before the assay, prepare serial dilutions in cold Assay Buffer to achieve a final concentration that gives a linear decrease in absorbance over time (e.g., 150-500 units/mL).[23]

  • Equipment: UV/Vis Spectrophotometer with a thermostatted cuvette holder set to 25°C, cuvettes (1 cm path length), micropipettes, and timer.

B. Assay Procedure:

  • Set the spectrophotometer to measure absorbance at 450 nm and equilibrate the cell holder to 25°C.[23]

  • Pipette the required volume of the Micrococcus lysodeikticus cell suspension (e.g., 2.9 mL) into a cuvette.[23]

  • Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow it to reach thermal equilibrium.[23]

  • Establish a baseline reading. Monitor the A₄₅₀ for 1 minute to check for any auto-lysis (blank rate).

  • To initiate the reaction, add a small volume of the diluted enzyme solution (e.g., 0.1 mL) to the cuvette.[23]

  • Quickly mix the contents by inverting the cuvette (covered with parafilm) 2-3 times. Do not introduce bubbles.

  • Immediately place the cuvette back into the spectrophotometer and start recording the A₄₅₀ every 15 or 30 seconds for up to 5 minutes.

  • The rate of reaction is the change in absorbance per minute (ΔA₄₅₀/min) calculated from the initial, linear portion of the curve.[23]

C. Calculation of Activity: One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute at 450 nm, pH 7.0, and 25°C.[23]

Activity (units/mL of enzyme solution) = (ΔA₄₅₀/min) / 0.001

To calculate specific activity (units/mg), divide the activity by the concentration of the enzyme in mg/mL.

Visualizations

Catalytic Mechanism of C-Type this compound

Caption: Catalytic mechanism of c-type this compound via the Phillips pathway.

Experimental Workflow for this compound Assay

Caption: Workflow for a turbidimetric this compound activity assay.

Evolutionary Relationship of Lysozymes

Caption: Simplified evolutionary tree of the three major this compound families.

References

Lysozyme Substrate Specificity for N-acetylmuramic Acid and N-acetylglucosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysozyme, a ubiquitous enzyme of the innate immune system, plays a critical role in antibacterial defense through the hydrolysis of peptidoglycan, a major component of the bacterial cell wall. This technical guide provides an in-depth analysis of this compound's substrate specificity, focusing on its interaction with the constituent aminodeoxysaccharides, N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG). We will explore the enzymatic kinetics and binding affinities of this compound for various oligosaccharide substrates, detail the experimental protocols for assessing its activity, and elucidate the downstream immunological signaling pathways triggered by the products of peptidoglycan degradation. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are investigating the multifaceted role of this compound in host-pathogen interactions and its potential as a therapeutic agent.

Introduction

This compound, systematically named 1,4-β-D-N-acetylmuramidase, is a glycoside hydrolase that catalyzes the hydrolysis of the β-(1,4)-glycosidic bond between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in peptidoglycan.[1][2] This enzymatic action compromises the structural integrity of the bacterial cell wall, leading to osmotic lysis and bacterial death.[1] The specificity of this compound for the NAM-NAG linkage is a cornerstone of its antimicrobial function and a subject of extensive research. Understanding the nuances of this substrate specificity is paramount for the development of novel antimicrobial agents and for elucidating the mechanisms of innate immunity.

This compound's Active Site and Substrate Binding

The active site of this compound is a prominent cleft that can accommodate a hexasaccharide unit of the peptidoglycan substrate.[3] This binding cleft is composed of six subsites, designated A through F. The binding of the oligosaccharide substrate to these subsites is crucial for the catalytic activity of the enzyme. The specificity for NAM and NAG residues within these subsites dictates the cleavage site. Due to steric hindrance from the lactyl group of NAM, it can only bind productively in subsites B, D, and F. Consequently, the β-(1,4)-glycosidic bond between a NAM residue at subsite D and a NAG residue at subsite E is positioned for cleavage.[4]

Quantitative Analysis of this compound-Substrate Interactions

The efficiency of this compound's catalytic activity is dependent on the length and composition of its oligosaccharide substrate. Generally, longer oligosaccharides exhibit higher binding affinities and are hydrolyzed more rapidly. The following tables summarize key kinetic and binding parameters for hen egg-white this compound (HEWL) with various substrates.

SubstrateK_m_ (Michaelis Constant)k_cat_ (Catalytic Constant)k_cat_/K_m_ (Catalytic Efficiency)Reference
(NAG)₂High (weak binding)Very low-[3]
(NAG)₃---
(NAG)₄---
(NAG)₅---
(NAG)₆-0.135 s⁻¹-[5]
MurNAc-GlcNAc0.22 mM4.48 s⁻¹20.36 mM⁻¹s⁻¹[6]
Micrococcus lysodeikticus (cell wall)0.5 µg/mL0.518 (units not specified)-[7]

Table 1: Michaelis-Menten Kinetic Parameters for Hen Egg-White this compound. Note: Data for some substrates, particularly for k_cat_ and K_m_ of NAG oligosaccharides of intermediate length, is not consistently reported in a directly comparable format. The activity on Micrococcus lysodeikticus is from an insect this compound and is included for comparative purposes.

LigandK_d_ (Dissociation Constant)MethodReference
(NAG)₃19.6 ± 8 x 10⁻⁶ MMicrochip-ESI-MS[8]
(NAG)₃39 ± 6 x 10⁻⁶ MMicrochip-ESI-MS[8]
ChitotrioseStable complex, no dissociation observedFluorescence Polarization[9]
Chitohexose (productive complex)0.03 mMDye displacement[6]
Chitooligosaccharides (unproductive complex, sites A-C)0.01 mMDye displacement[6]
Chitooligosaccharides (unproductive complex, sites D-F)5-15 mMDye displacement[6]

Table 2: Dissociation Constants for Hen Egg-White this compound with various N-acetylglucosamine Oligosaccharides.

Catalytic Mechanism of this compound

The hydrolysis of the β-(1,4)-glycosidic bond by this compound proceeds through a general acid catalysis mechanism involving two key active site residues: glutamic acid 35 (Glu35) and aspartic acid 52 (Asp52) in hen egg-white this compound.

Lysozyme_Mechanism cluster_step1 Step 1: General Acid Catalysis cluster_step2 Step 2: Nucleophilic Attack and Product Release Substrate_Binding Peptidoglycan binds to active site Protonation Glu35 (General Acid) protonates glycosidic oxygen Substrate_Binding->Protonation Distortion of subsite D sugar Cleavage Glycosidic bond cleavage, formation of oxocarbenium ion intermediate Protonation->Cleavage Water_Attack Water molecule attacks the anomeric carbon Cleavage->Water_Attack Intermediate stabilization by Asp52 Deprotonation Glu35 (General Base) deprotonates water Water_Attack->Deprotonation Product_Release Release of hydrolyzed peptidoglycan fragments Deprotonation->Product_Release

Figure 1: Simplified workflow of the catalytic mechanism of this compound. This diagram illustrates the key roles of Glu35 and Asp52 in the hydrolysis of the peptidoglycan backbone.

Experimental Protocols for Assessing this compound Activity

The enzymatic activity of this compound is most commonly determined using a turbidimetric assay, which measures the clearing of a bacterial suspension as the cell walls are lysed. Fluorescence-based assays offer a more sensitive alternative.

Turbidimetric Assay

This method relies on the decrease in optical density of a suspension of this compound-sensitive bacteria, typically Micrococcus lysodeikticus, as they are lysed.

Materials:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 450 nm.

  • Cuvettes or 96-well microplates.

  • Lyophilized Micrococcus lysodeikticus cells.

  • Potassium phosphate buffer (e.g., 66 mM, pH 6.24).

  • This compound standard and samples.

Procedure:

  • Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus in potassium phosphate buffer to an initial absorbance of 0.6-0.7 at 450 nm.

  • Assay Setup: Add the bacterial suspension to cuvettes or microplate wells.

  • Reaction Initiation: Add a known volume of this compound standard or sample to the substrate suspension and mix immediately.

  • Data Acquisition: Monitor the decrease in absorbance at 450 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Calculation of Activity: The rate of decrease in absorbance (ΔA450/min) is proportional to the this compound activity. One unit of activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute.

Fluorescence-Based Assay

This assay utilizes a quenched fluorescently labeled substrate, where the fluorescence increases upon enzymatic cleavage.

Materials:

  • Fluorescence microplate reader.

  • Fluorescently labeled Micrococcus lysodeikticus substrate (commercially available).

  • Reaction buffer.

  • This compound standard and samples.

Procedure:

  • Reagent Preparation: Prepare a working solution of the fluorescently labeled substrate and serial dilutions of the this compound standard.

  • Assay Setup: Add the reaction buffer and this compound standards or samples to the wells of a microplate.

  • Reaction Initiation: Add the fluorescently labeled substrate to all wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C), protected from light.

  • Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • Calculation of Activity: Generate a standard curve by plotting the fluorescence of the standards against their concentrations. Determine the this compound activity in the samples by interpolating their fluorescence values on the standard curve.

Assay_Workflow cluster_turbidimetric Turbidimetric Assay cluster_fluorescence Fluorescence-Based Assay T_Start Prepare M. lysodeikticus suspension T_Mix Mix with this compound (Standard or Sample) T_Start->T_Mix T_Measure Measure ΔA450/min T_Mix->T_Measure T_Calc Calculate Activity T_Measure->T_Calc F_Start Prepare Fluorescent Substrate & Standards F_Mix Mix with this compound (Standard or Sample) F_Start->F_Mix F_Incubate Incubate F_Mix->F_Incubate F_Measure Measure Fluorescence Intensity F_Incubate->F_Measure F_Calc Calculate Activity from Standard Curve F_Measure->F_Calc

Figure 2: General experimental workflow for turbidimetric and fluorescence-based this compound activity assays.

Immunological Consequences of this compound Activity: TLR2 Signaling

The peptidoglycan fragments (muropeptides) generated by this compound are potent activators of the innate immune system. These fragments are recognized by pattern recognition receptors (PRRs), most notably Toll-like receptor 2 (TLR2), on the surface of immune cells such as macrophages. This recognition initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the orchestration of an immune response.

The activation of TLR2 by peptidoglycan fragments typically involves the formation of a heterodimer with TLR1 or TLR6. The signal is then transduced through the adaptor protein MyD88, leading to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately results in the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation. The liberated nuclear factor-κB (NF-κB) then translocates to the nucleus and induces the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-8 (IL-8).[3]

TLR2_Signaling TLR2 TLR2 MyD88 MyD88 TLR2->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB - IκB (Inactive) IkB->NFkB_complex NFkB NF-κB (Active) NFkB_complex->NFkB IκB degradation Nucleus Nucleus NFkB->Nucleus Translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes (e.g., IL-8) NFkB->Cytokine_Genes Induces transcription of Cytokines Pro-inflammatory Cytokines Cytokine_Genes->Cytokines Translation Immune_Response Immune Response Cytokines->Immune_Response Orchestrate

Figure 3: TLR2 signaling pathway activated by this compound-generated peptidoglycan fragments. This diagram outlines the key molecular events from receptor binding to the induction of pro-inflammatory gene expression.

Conclusion

This compound's substrate specificity for the β-(1,4)-glycosidic bond between N-acetylmuramic acid and N-acetylglucosamine is a finely tuned enzymatic process that is fundamental to its role in the innate immune system. The efficiency of this process is influenced by the length and composition of the peptidoglycan substrate. The degradation of the bacterial cell wall not only leads to bacterial lysis but also generates immunologically active muropeptides that trigger downstream signaling pathways, such as the TLR2-mediated inflammatory response. The quantitative data and experimental protocols presented in this guide provide a robust framework for the continued investigation of this compound's multifaceted role in host-pathogen interactions and its potential as a therapeutic agent. A deeper understanding of these molecular interactions will undoubtedly pave the way for the development of novel strategies to combat bacterial infections.

References

Methodological & Application

Application Notes and Protocols for Lysozyme-Mediated Bacterial Cell Lysis in Protein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme is a naturally occurring enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of bacterial cell walls.[1] This enzymatic action leads to the breakdown of the cell wall, facilitating the release of intracellular proteins for subsequent extraction and purification. This compound is particularly effective for lysing Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[1][2] For Gram-negative bacteria, which possess a thinner peptidoglycan layer shielded by an outer membrane, this compound treatment is often used in conjunction with other methods, such as the addition of ethylenediaminetetraacetic acid (EDTA) or detergents, to enhance lysis efficiency.[1][3]

These application notes provide detailed protocols and quantitative data for the effective use of this compound in bacterial protein extraction, tailored for researchers, scientists, and professionals in drug development.

Data Presentation

Recommended this compound Concentrations and Incubation Parameters

The optimal concentration of this compound and incubation conditions can vary depending on the bacterial strain, cell density, and the specific protocol being followed. The following table summarizes commonly used parameters.

Bacterial TypeThis compound ConcentrationIncubation Temperature (°C)Incubation Time (minutes)Notes
Gram-positive 1 - 20 mg/mL25 - 5515 - 90Higher concentrations and temperatures can increase efficiency, but optimization is recommended to avoid protein degradation.[1][4]
Gram-negative 0.2 - 1 mg/mLRoom Temperature - 3710 - 30Often requires the addition of EDTA to disrupt the outer membrane.[1]
E. coli 0.2 - 10 mg/mLRoom Temperature - 3710 - 30A freshly prepared this compound solution of 10 mg/mL in 10 mM Tris-HCl, pH 8.0 is often recommended.[1][5]
Common Lysis Buffer Components for this compound-Mediated Extraction

The composition of the lysis buffer is critical for efficient cell lysis and maintaining the stability of the target protein.

ComponentTypical ConcentrationPurpose
Tris-HCl 20 - 50 mMBuffering agent to maintain a stable pH, typically around 8.0 for optimal this compound activity in E. coli lysis.[1][6][7]
EDTA 1 - 10 mMChelating agent that disrupts the outer membrane of Gram-negative bacteria, facilitating this compound access to the peptidoglycan layer.[1][6]
NaCl 50 - 300 mMAffects ionic strength, which can influence enzyme activity and protein solubility.[8][9]
Triton X-100 0.1% - 1.2%Non-ionic detergent that aids in solubilizing membrane proteins and disrupting the cell membrane.[1][9]
Protease Inhibitors VariesPrevents degradation of the target protein by proteases released during cell lysis.[6][7]
DNase I 10 - 50 µg/mLReduces the viscosity of the cell lysate caused by the release of genomic DNA.[7][10][11]
MgCl₂ or CaCl₂ 1 - 10 mMRequired cofactors for DNase I activity.[7][10]
Glycerol 5%Can help stabilize the extracted proteins.[9]

Experimental Protocols

Protocol 1: Lysis of Gram-Positive Bacteria

This protocol provides a general guideline for the extraction of total protein from Gram-positive bacteria.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 1.2% Triton X-100[1]

  • This compound solution (freshly prepared): 20 mg/mL in Lysis Buffer[1]

  • Protease inhibitor cocktail

  • DNase I (optional)

  • Ice

  • Microcentrifuge

Procedure:

  • Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Add the freshly prepared this compound solution to a final concentration of 1-20 mg/mL.[1]

  • Mix thoroughly by vortexing and incubate at 37°C for 30-60 minutes.[1][6]

  • (Optional) If the lysate is highly viscous, add DNase I to a final concentration of 10-50 µg/mL and incubate for an additional 10-15 minutes at room temperature.[10][11]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]

  • Carefully transfer the supernatant containing the soluble protein fraction to a new pre-chilled tube for downstream applications.

Protocol 2: Lysis of Gram-Negative Bacteria (e.g., E. coli)

This protocol is optimized for the lysis of Gram-negative bacteria, incorporating EDTA to permeabilize the outer membrane.

Materials:

  • E. coli cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA[1]

  • This compound solution (freshly prepared): 10 mg/mL in 10 mM Tris-HCl, pH 8.0[1][5]

  • Protease inhibitor cocktail

  • Benzonase nuclease or DNase I (optional)

  • Ice

  • Microcentrifuge

Procedure:

  • Harvest E. coli cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Add the freshly prepared this compound solution to a final concentration of 0.2-1 mg/mL.[1]

  • Incubate on ice for 30 minutes with gentle agitation.[1] For some applications, incubation can be performed at room temperature for 10-15 minutes.[3]

  • (Optional) To reduce viscosity, add Benzonase nuclease or DNase I. For more efficient lysis, the suspension can be subjected to a brief sonication on ice.[1][10]

  • Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C to pellet the insoluble material.[1]

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube for further analysis.

Visualizations

Mechanism of this compound Action

LysozymeMechanism cluster_cell_wall Bacterial Cell Wall (Peptidoglycan Layer) peptidoglycan NAG NAM NAG NAM NAG cleaved_peptidoglycan NAG NAM NAG NAM NAG peptidoglycan->cleaved_peptidoglycan This compound This compound hydrolysis Hydrolysis of 1,4-beta-linkages This compound->hydrolysis hydrolysis->peptidoglycan lysis Cell Lysis & Protein Release cleaved_peptidoglycan->lysis

Caption: Mechanism of this compound cleaving peptidoglycan linkages.

Experimental Workflow for this compound-Mediated Lysis

LysisWorkflow start Start: Bacterial Culture harvest 1. Harvest Cells (Centrifugation) start->harvest resuspend 2. Resuspend Pellet in Lysis Buffer harvest->resuspend add_this compound 3. Add this compound resuspend->add_this compound incubate 4. Incubate add_this compound->incubate optional_steps 5. Optional: - Add DNase - Sonication incubate->optional_steps clarify 6. Clarify Lysate (Centrifugation) optional_steps->clarify supernatant 7. Collect Supernatant (Soluble Proteins) clarify->supernatant end Downstream Applications supernatant->end

Caption: Workflow for bacterial protein extraction using this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Protein Yield Incomplete cell lysis.Optimize this compound concentration and incubation time.[12] Consider adding EDTA (for Gram-negative bacteria) or combining with sonication.[1][12] A freeze-thaw cycle prior to this compound treatment can also improve lysis.[6][12]
Protein degradation.Add protease inhibitors to the lysis buffer.[6] Perform lysis at a lower temperature (e.g., 4°C or on ice).[13]
High Viscosity of Lysate Release of genomic DNA.Add DNase I or Benzonase to the lysis buffer.[10][11][12] Alternatively, shear the DNA by brief sonication.[1][10]
Target Protein in Insoluble Fraction Formation of inclusion bodies.Consider using a denaturing lysis buffer and subsequent protein refolding protocols.
Variability in Results Inconsistent cell density.Normalize the starting material by measuring the optical density (OD600) of the bacterial culture before harvesting.[12]
Inactive this compound.Prepare this compound solution fresh before each use.[1][5]

References

Application Notes and Protocols for the Preparation of Spheroplasts from Gram-Positive Bacteria Using Lysozyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic removal of the rigid peptidoglycan cell wall from Gram-positive bacteria results in the formation of osmotically sensitive, spherical cells known as protoplasts or spheroplasts. This procedure is a fundamental technique in microbiology, cellular biology, and drug development. Lysozyme, an enzyme that catalyzes the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan layer, is the key reagent in this process.[1][2] The resulting spheroplasts are invaluable tools for a variety of applications, including the study of bacterial physiology, membrane protein function, antibiotic mechanisms, and for facilitating the introduction of foreign DNA in genetic transformation procedures.[3][4][5]

Gram-positive bacteria are particularly susceptible to this compound treatment due to their thick, exposed peptidoglycan layer.[1][2] However, the efficiency of spheroplast formation can be influenced by several factors, including the bacterial species and strain, growth phase, and the presence of cell wall components like teichoic acids, which can bind to this compound and reduce its activity.[6][7] Therefore, optimization of the protocol is often necessary for different bacterial strains.

These application notes provide a comprehensive overview and detailed protocols for the preparation of spheroplasts from Gram-positive bacteria using this compound.

Principle of Spheroplast Formation

The fundamental principle behind the preparation of spheroplasts from Gram-positive bacteria is the enzymatic digestion of the cell wall by this compound in an osmotically supportive environment. The peptidoglycan layer provides structural integrity and shape to the bacterial cell, protecting it from osmotic lysis. This compound specifically targets and cleaves the backbone of this layer. In a hypotonic solution, the removal of the cell wall would lead to immediate cell lysis due to the high internal osmotic pressure. To prevent this, the entire procedure is carried out in an isotonic or hypertonic solution, typically containing a high concentration of an osmotic stabilizer such as sucrose or sorbitol. This external osmotic support balances the internal pressure, allowing the cell to maintain its integrity as a spherical spheroplast after the cell wall is removed.

Factors Influencing this compound Activity and Spheroplast Formation

The efficiency of spheroplast preparation is dependent on several critical factors:

  • This compound Concentration: The optimal concentration of this compound varies depending on the bacterial species and cell density. While a sufficient concentration is necessary for complete digestion of the peptidoglycan, excessive amounts can sometimes lead to premature lysis.

  • Temperature and pH: this compound activity is highly dependent on temperature and pH, with optimal conditions typically between 25°C and 37°C and a pH range of 6.0 to 7.0.[7]

  • Ionic Strength: The ionic strength of the buffer can influence the interaction between this compound and the bacterial cell wall.

  • Growth Phase of Bacteria: Cells harvested during the mid-logarithmic to early stationary phase of growth are generally more susceptible to this compound treatment.

  • Presence of Teichoic Acids: Teichoic acids, which are anionic polymers present in the cell wall of many Gram-positive bacteria, can bind to the cationic this compound, potentially reducing its efficacy.[6][7]

  • Osmotic Stabilizers: The choice and concentration of the osmotic stabilizer are crucial for preventing lysis. Sucrose and sorbitol are commonly used at concentrations ranging from 0.5 M to 1.0 M.[8]

Data Presentation: Optimized Conditions for Spheroplast Preparation from Various Gram-Positive Bacteria

The following table summarizes typical experimental parameters for the preparation of spheroplasts from different Gram-positive bacterial species. Note that these are starting points, and optimization may be required for specific strains.

Bacterial SpeciesThis compound ConcentrationIncubation TimeIncubation Temperature (°C)Osmotic Stabilizer & ConcentrationReference
Bacillus megaterium5 mg/mL1 hour37Protoplast Medium (details in protocol)[9][10]
Bacillus subtilisNot specifiedNot specifiedNot specifiedNot specified[2]
Micrococcus luteusNot specifiedNot specifiedNot specifiedNot specified[2]
Bacillus cereusNot specifiedNot specifiedNot specifiedNot specified[2]

Note: Specific concentrations and detailed buffer compositions are often proprietary or strain-specific and may require empirical determination.

Experimental Protocols

Protocol 1: Preparation of Spheroplasts from Bacillus megaterium

This protocol is adapted from established methods for generating protoplasts from Bacillus megaterium.[9][10]

Materials:

  • Bacillus megaterium overnight culture

  • Tryptic Soy Broth (TSB), 3% w/v

  • Protoplast Medium (e.g., 1 M Sucrose, 0.04 M Maleate, 0.04 M MgCl₂, pH 6.5)[9]

  • This compound solution (5 mg/mL in sterile water or buffer)

  • Centrifuge and sterile centrifuge tubes

  • Incubator with shaking capabilities

  • Light microscope

Procedure:

  • Bacterial Culture: In a 250 mL flask, dilute the overnight culture of B. megaterium 1:1,000 in 100 mL of 3% w/v TSB.

  • Incubate the culture at 37°C with shaking for approximately 4.5 hours, or until the optical density at 600 nm (OD₆₀₀) reaches 0.9-1.0.[9]

  • Cell Harvesting: Transfer the liquid culture into two 50 mL conical tubes and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Washing: Discard the supernatant and gently resuspend the cell pellets in a suitable wash buffer or the protoplast medium. Centrifuge again under the same conditions.

  • This compound Treatment: Discard the supernatant and resuspend the pellets in 2.5 mL of protoplast medium per tube. Pool the suspension into a single conical tube.

  • Add 1 mL of 5 mg/mL this compound solution to the cell suspension.[9]

  • Incubate the mixture for 1 hour at 37°C with shaking.[9]

  • Spheroplast Verification: Monitor the formation of spheroplasts by observing a small aliquot of the suspension under a light microscope at 1,000X magnification. Spheroplasts will appear as spherical bodies, having lost their original rod shape.

  • Harvesting Spheroplasts: After incubation, transfer the suspension to a 15 mL conical tube and centrifuge at a gentle speed (e.g., 1,500 x g) for 10 minutes at 4°C to pellet the spheroplasts.

  • Resuspension and Storage: Carefully discard the supernatant and resuspend the spheroplast pellet in 5 mL of fresh protoplast medium. The spheroplasts can be used immediately for downstream applications or stored at -20°C for up to a week.[9]

Protocol 2: General Method for Spheroplast Formation and Stabilization

This protocol provides a general framework that can be adapted for other Gram-positive bacteria.

Materials:

  • Gram-positive bacterial culture grown to mid-log phase.

  • Spheroplasting Buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing an osmotic stabilizer).

  • Osmotic Stabilizer (e.g., 0.5 M Sucrose or 0.5 M Sorbitol).

  • This compound solution (1-5 mg/mL in Spheroplasting Buffer).

  • Optional: DNase I (to reduce viscosity from lysed cells).

  • Optional: Stabilizing agents like spermine (10⁻³ M) or spermidine.[11][12]

Procedure:

  • Cell Preparation: Harvest bacterial cells from the mid-log phase of growth by centrifugation (e.g., 4,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with cold Spheroplasting Buffer without this compound.

  • Spheroplasting Reaction: Resuspend the cell pellet in Spheroplasting Buffer containing the osmotic stabilizer to a desired cell density.

  • Add this compound to the final desired concentration. If cell clumping is an issue, DNase I can be added.

  • Incubate the suspension at the optimal temperature for the specific bacterial strain and this compound activity (typically 25-37°C) for 30-60 minutes.

  • Monitor spheroplast formation periodically using phase-contrast microscopy.

  • Stabilization: For enhanced stability, especially in hypotonic conditions, polyamines like spermine or spermidine can be included in the final resuspension buffer.[11][12]

  • Collection: Collect the spheroplasts by gentle centrifugation (e.g., 1,500 x g for 10 minutes at 4°C).

  • Carefully resuspend the spheroplasts in an appropriate isotonic buffer for your downstream application.

Visualization of Experimental Workflow and Mechanism

Mechanism of this compound Action on Gram-Positive Bacteria

Lysozyme_Mechanism cluster_cell_wall Gram-Positive Bacterial Cell Wall Peptidoglycan Peptidoglycan Spheroplast Spheroplast (Protoplast) Peptidoglycan->Spheroplast Degradation leads to NAM NAM NAG NAG NAM->NAG Beta_1_4_Bond β-(1,4)-Glycosidic Bond NAG->NAM This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Catalyzes Hydrolysis->Beta_1_4_Bond Cleavage of

Caption: Mechanism of this compound action on the peptidoglycan layer of Gram-positive bacteria.

Experimental Workflow for Spheroplast Preparation

Spheroplast_Workflow Start Start Culture Culture Gram-Positive Bacteria to Mid-Log Phase Start->Culture Harvest Harvest Cells by Centrifugation Culture->Harvest Wash Wash Cell Pellet with Isotonic Buffer Harvest->Wash Resuspend Resuspend Cells in Spheroplasting Buffer (with Osmotic Stabilizer) Wash->Resuspend Add_this compound Add this compound Resuspend->Add_this compound Incubate Incubate under Optimal Conditions (Time, Temp) Add_this compound->Incubate Monitor Monitor Spheroplast Formation (Phase-Contrast Microscopy) Incubate->Monitor Collect Collect Spheroplasts by Gentle Centrifugation Monitor->Collect Resuspend_Final Resuspend in Buffer for Downstream Application Collect->Resuspend_Final End End Resuspend_Final->End

References

Application Notes and Protocols: Lysozyme in Food Preservation for Spoilage Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysozyme, also known as muramidase or N-acetylmuramide glycanhydrolase, is a naturally occurring enzyme with well-documented antimicrobial properties.[1] It is a key component of the innate immune system in many organisms, found in secretions such as tears, saliva, and egg whites.[2] In the food industry, this compound is utilized as a natural preservative to control the growth of spoilage microorganisms, thereby extending the shelf life and enhancing the safety of various food products.[1][3] Its "Generally Recognized As Safe" (GRAS) status further solidifies its role as a valuable tool in food preservation. This document provides detailed application notes and experimental protocols for the use of this compound in controlling food spoilage.

Mechanism of Action

This compound's primary antimicrobial activity is directed against Gram-positive bacteria.[2] Its mechanism of action involves the enzymatic hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan layer of the bacterial cell wall.[2][4] This disruption of the cell wall's structural integrity leads to osmotic instability and subsequent cell lysis. While its efficacy against Gram-negative bacteria is limited due to their protective outer membrane, this can be enhanced by using it in combination with other agents like EDTA or by modifying the this compound molecule.[4]

Lysozyme_Mechanism cluster_bacterium Gram-Positive Bacterium CellWall Peptidoglycan Cell Wall (NAM-NAG polymers) CytoplasmicMembrane Cytoplasmic Membrane BacterialCell Bacterial Cell This compound This compound Enzyme Binding Binding to Peptidoglycan This compound->Binding 1. Binds Binding->CellWall Hydrolysis Hydrolysis of β-(1,4)-glycosidic bonds Binding->Hydrolysis 2. Catalyzes CellLysis Cell Wall Disruption & Cell Lysis Hydrolysis->CellLysis 3. Leads to CellLysis->BacterialCell Results in

Diagram 1: Mechanism of this compound Action on Gram-Positive Bacteria.

Applications in Food Preservation

This compound has been successfully applied to a wide range of food products to control spoilage. Its effectiveness can be influenced by factors such as the food matrix, pH, temperature, and the presence of other antimicrobial compounds.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various food applications.

Table 1: Application of this compound in Meat and Poultry Products

Food ProductThis compound ConcentrationTarget MicroorganismMicrobial Reduction (log CFU/g)Shelf-Life ExtensionReference(s)
Fresh Buffalo Meat0.5% - 2% (with 2% EDTA)Spoilage microorganismsSignificant inhibitionExtended[4]
Pork Loins (vacuum packaged)260 µg/cm² (3:1 ratio with nisin)Lactic acid bacteria>3Up to 6 weeks at 2°C[5]
Minced MeatNot specified (with chitooligosaccharides)Gram-negative bacteriaNot specifiedUp to 15 days (refrigerated)[6]
Cooked SausagesNot specifiedSpoilage bacteriaNot specifiedExtended[6]
Chicken SausageReplacement for 50% of nitriteEscherichia coli, SalmonellaSimilar to full nitriteNot specified[6]

Table 2: Application of this compound in Dairy Products

| Food Product | this compound Concentration | Target Microorganism | Microbial Reduction/Inhibition | Shelf-Life Extension | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Gouda/Edam-type Cheese | 250 - 500 U/ml | Clostridium tyrobutyricum | Inhibition of vegetative cell growth | Prevents "late blowing" defect |[2][7] | | Pasteurized Milk | 300 - 600 µg/mL | Spoilage bacteria | Effective inhibition | Extended |[1] | | Pasteurized Milk | 500 IU/ml (with nisin) | Spoilage bacteria | Synergistic inhibition | Extended |[1] | | Iraqi Soft Cheese | 250 - 300 mg/kg | Total bacteria, psychrophiles, yeast, mold | Prevention of growth | Extended during 15 days at 6°C |[8] |

Table 3: Application of this compound in Fruits, Vegetables, and Beverages

| Food Product | this compound Application | Target Microorganism | Microbial Reduction/Inhibition | Shelf-Life Extension | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Fresh Fruits & Vegetables | Edible coating | Surface microorganisms | Effective inhibition | Extended |[1][9] | | Small Nectarines | Carboxymethyl chitosan-lysozyme film | Surface bacteria and fungi | Delayed fungal decay | Extended |[10] | | Wine/Beer | Direct addition (up to 500 ppm) | Lactic acid bacteria (Pediococcus, Lactobacilli) | Inhibition of growth | Prevents spoilage |[3] | | Fermented Beverages | Direct addition (with nisin) | Acid-producing bacteria | Effective control | Extended |[1] | | Bread | 0.12% (in a composite preservative) | Spoilage microorganisms | Not specified | To 17 days |[1] |

Experimental Protocols

Protocol 1: Determination of this compound Activity (Turbidimetric Assay)

This protocol is a standard method for measuring the enzymatic activity of this compound by observing the lysis of a bacterial cell suspension.

Materials:

  • Spectrophotometer

  • Cuvettes

  • This compound standard solution (e.g., from hen egg white)

  • Phosphate buffer (e.g., 66 mM, pH 6.24)

  • Suspension of Micrococcus lysodeikticus cells in phosphate buffer (OD at 450 nm adjusted to 0.6-0.7)

  • Test sample containing this compound

Procedure:

  • Sample Preparation: Prepare serial dilutions of the this compound standard and the test sample in phosphate buffer.

  • Assay Setup:

    • Pipette 2.5 ml of the Micrococcus lysodeikticus suspension into a cuvette.

    • Add 0.1 ml of the diluted this compound standard or test sample to the cuvette.

    • For the blank, add 0.1 ml of phosphate buffer to the bacterial suspension.

  • Measurement:

    • Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion.

    • Place the cuvette in the spectrophotometer and record the decrease in absorbance at 450 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA450/min) from the linear portion of the curve.

    • One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.

    • Create a standard curve by plotting the activity of the this compound standards against their concentrations.

    • Determine the this compound activity in the test sample by interpolating its ΔA450/min value on the standard curve.

Protocol 2: Evaluating the Efficacy of this compound in a Food Matrix (e.g., Fresh Meat)

This protocol outlines a general procedure to assess the antimicrobial effectiveness of this compound when applied to a food product.

Materials:

  • Fresh food product (e.g., chicken breast, beef steak)

  • This compound solution at various concentrations (e.g., in sterile distilled water or buffer)

  • Sterile spray bottle or equipment for dip coating

  • Sterile stomacher bags with filter

  • Stomacher

  • Sterile diluent (e.g., 0.1% peptone water)

  • Petri dishes with appropriate agar medium (e.g., Plate Count Agar for total viable count, or selective media for specific spoilage organisms)

  • Incubator

  • pH meter

  • Colorimeter (optional, for sensory analysis)

Procedure:

  • Sample Preparation and Inoculation (Optional):

    • Cut the food product into uniform sample sizes under aseptic conditions.

    • If evaluating against a specific spoilage organism, a known concentration of the bacterial culture can be inoculated onto the surface of the samples and allowed to attach for a specified time.

  • This compound Application:

    • Divide the samples into different treatment groups, including a control group (no this compound treatment).

    • Apply the this compound solutions to the respective treatment groups. This can be done by:

      • Spraying: Uniformly spray a defined volume of the this compound solution onto the surface of each sample.

      • Dipping: Immerse each sample in the this compound solution for a specific duration (e.g., 1-2 minutes).

    • Allow the samples to air-dry for a short period in a sterile environment.

  • Storage:

    • Package the samples individually under conditions that mimic commercial packaging (e.g., aerobic packaging, vacuum packaging).

    • Store the packages at a relevant temperature (e.g., refrigeration at 4°C).

  • Microbiological Analysis:

    • At regular intervals during the storage period (e.g., day 0, 3, 6, 9, etc.), take samples from each treatment group for analysis.

    • Aseptically transfer a known weight of the sample (e.g., 10 g) into a sterile stomacher bag containing a known volume of sterile diluent (e.g., 90 ml).

    • Homogenize the sample using a stomacher for a specified time (e.g., 1-2 minutes).

    • Perform serial dilutions of the homogenate.

    • Plate the appropriate dilutions onto the agar plates using the spread plate or pour plate method.

    • Incubate the plates under the appropriate conditions (temperature and time) for the target microorganisms.

    • Count the colonies on the plates and calculate the microbial load in colony-forming units per gram (CFU/g).

  • Physicochemical and Sensory Analysis (Optional):

    • At each sampling point, measure the pH of the food samples.

    • Assess changes in color, odor, and texture.

  • Data Analysis:

    • Compare the microbial counts (log CFU/g) between the control and this compound-treated groups at each time point.

    • Determine the shelf-life of the product for each treatment group based on a pre-defined microbiological limit or sensory rejection point.

Experimental_Workflow Start Start SamplePrep 1. Food Sample Preparation Start->SamplePrep Inoculation 2. Inoculation with Spoilage Bacteria (Optional) SamplePrep->Inoculation LysozymeApp 3. This compound Application (Spray/Dip) Inoculation->LysozymeApp Storage 4. Packaging and Storage LysozymeApp->Storage Sampling 5. Periodic Sampling Storage->Sampling Microbial 6a. Microbiological Analysis (Plate Counts) Sampling->Microbial Physico 6b. Physicochemical Analysis (pH, Color) Sampling->Physico DataAnalysis 7. Data Analysis and Shelf-Life Determination Microbial->DataAnalysis Physico->DataAnalysis End End DataAnalysis->End

Diagram 2: General Experimental Workflow for Evaluating this compound Efficacy.

Conclusion

This compound is a potent natural antimicrobial that can be effectively utilized in food preservation to control the growth of spoilage bacteria, particularly Gram-positive organisms. Its application can lead to a significant extension of shelf-life and improved safety of a wide variety of food products. The provided application notes and protocols offer a framework for researchers and professionals to explore and optimize the use of this compound in their specific food systems. Further research can focus on synergistic combinations with other natural antimicrobials and advanced delivery systems like encapsulation and active packaging to broaden its spectrum of activity and enhance its efficacy.

References

Application Notes: Antimicrobial Activity of Lysozyme Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lysozyme, also known as muramidase or N-acetylmuramoylhydrolase, is a naturally occurring enzyme found in various biological secretions, including tears, saliva, and egg whites.[1] It is a key component of the innate immune system and exerts antimicrobial activity primarily by hydrolyzing the β-1,4-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in the peptidoglycan layer of bacterial cell walls.[1][2] This action leads to the loss of cell wall integrity and subsequent cell lysis. This document provides an overview of the antimicrobial activity of this compound against common foodborne pathogens, along with detailed protocols for its evaluation.

Mechanism of Action

The primary mechanism of this compound's antibacterial activity is its enzymatic degradation of the peptidoglycan, a critical component of the bacterial cell wall. This process is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[3] Gram-negative bacteria possess an outer membrane that acts as a protective barrier, generally rendering them less susceptible to this compound alone.[3][4] However, this compound can exhibit activity against Gram-negative bacteria, particularly when combined with permeabilizing agents such as EDTA or under physical treatments like high hydrostatic pressure.[5] Additionally, non-enzymatic mechanisms, attributed to the cationic and hydrophobic properties of the this compound molecule, can contribute to its antimicrobial effects by disrupting the bacterial membrane.[1][3]

Spectrum of Activity

This compound demonstrates significant inhibitory activity against a range of foodborne pathogens, with varying efficacy depending on the bacterial species and strain.

  • Gram-Positive Pathogens: this compound is generally effective against Gram-positive bacteria. Notably, it has been shown to inhibit the growth of Listeria monocytogenes and certain strains of Clostridium botulinum.[6][7]

  • Gram-Negative Pathogens: While inherently more resistant, some Gram-negative bacteria can be susceptible to this compound, especially under specific conditions or when its structure is modified to increase its hydrophobicity.[4][5] However, many common Gram-negative foodborne pathogens like Escherichia coli O157:H7, Salmonella Typhimurium, and Campylobacter jejuni are often reported to be resistant to native this compound under standard conditions.[6]

Synergistic Effects

The antimicrobial activity of this compound can be significantly enhanced when used in combination with other antimicrobial compounds. A notable example is the synergy observed between this compound and nisin, a bacteriocin. This combination has been shown to be more effective against certain lactic acid bacteria and other food spoilage organisms than either agent alone.[5][8] The mechanism behind this synergy is thought to involve nisin's ability to disrupt the cell membrane, allowing this compound greater access to the peptidoglycan layer.

Quantitative Data: Antimicrobial Activity of this compound

The following tables summarize the Minimum Inhibitory Concentrations (MIC) of this compound against various foodborne pathogens as reported in the literature. It is important to note that MIC values can vary depending on the specific strain, the assay conditions (e.g., pH, ionic strength), and the source of the this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens

PathogenStrainMIC (µg/mL)Conditions/Source
Listeria monocytogenesMultiple StrainsResistant (>1000)Egg White this compound[6]
Salmonella TyphimuriumNot SpecifiedResistant (>1000)Egg White this compound[6]
Escherichia coli O157:H7Not SpecifiedResistant (>1000)Egg White this compound[6]
Escherichia coliATCC 259221500Natural this compound[9]
Campylobacter jejuniNot SpecifiedResistantEgg White this compound[6]
Staphylococcus aureusNot Specified>5000No inhibition observed[10]
Bacillus cereusNot SpecifiedResistantEgg White this compound[6]
Clostridium perfringensNot SpecifiedResistantEgg White this compound[6]

Table 2: Synergistic Antimicrobial Activity of this compound and Nisin

PathogenMIC of this compound Alone (µg/mL)MIC of Nisin Alone (µg/mL)MIC in Combination (this compound + Nisin) (µg/mL)
Listeria monocytogenes>500019.53 - >5000 (pH dependent)MIC decreased at lower pH[1]
Staphylococcus aureus>500019.53 - >5000 (pH dependent)MIC decreased at lower pH[1]
Salmonella Typhimurium>5000>5000MIC decreased at lower pH[1]
Escherichia coli>5000>5000MIC decreased at lower pH[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound against a target foodborne pathogen using the broth microdilution method.

Materials:

  • This compound (e.g., from hen egg white)

  • Sterile 96-well microtiter plates (round-bottom)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth (TSB), Mueller-Hinton Broth (MHB))

  • Bacterial culture of the target pathogen

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile buffer (e.g., PBS). Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the target pathogen into 5 mL of appropriate broth and incubate overnight at the optimal temperature (e.g., 37°C).

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as a growth control (no this compound), and the twelfth well will serve as a sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare this compound Stock Solution D Perform Serial Dilution of this compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacterial Suspension B->E C Add Broth to 96-well Plate C->D D->E F Incubate Plate (18-24h) E->F G Read Results (Visual/OD600) F->G H Determine MIC G->H Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (Log Phase) C Inoculate this compound Solutions A->C B Prepare this compound Solutions (multiples of MIC) B->C D Incubate and Collect Samples at Time Points C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies E->F G Calculate CFU/mL F->G H Plot Time-Kill Curve G->H Biofilm_Inhibition_Workflow cluster_setup Setup cluster_staining Staining cluster_quant Quantification A Add Bacterial Suspension to 96-well Plate B Add this compound Solutions A->B C Incubate to Allow Biofilm Formation B->C D Wash to Remove Planktonic Cells C->D E Stain with Crystal Violet D->E F Wash to Remove Excess Stain E->F G Solubilize Stain F->G H Measure Absorbance G->H I Analyze Biofilm Inhibition H->I

References

Application Notes and Protocols for Lysing Gram-Negative Bacteria using Lysozyme in Combination with EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gram-negative bacteria possess a complex cell envelope characterized by an outer membrane that acts as a formidable barrier, rendering them inherently resistant to many antimicrobial agents, including lysozyme.[1][2] this compound, an enzyme that catalyzes the hydrolysis of the 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues, is highly effective at degrading the peptidoglycan layer of gram-positive bacteria.[3][4] However, in gram-negative bacteria, the thin peptidoglycan layer is shielded by the outer membrane, preventing direct access by this compound.[4][5]

The strategic use of a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), in conjunction with this compound provides an effective method for the lysis of gram-negative bacteria.[5][6] EDTA disrupts the integrity of the outer membrane by chelating divalent cations (Mg²⁺ and Ca²⁺) that stabilize the lipopolysaccharide (LPS) molecules.[5][7] This destabilization increases the permeability of the outer membrane, allowing this compound to access and degrade the underlying peptidoglycan layer, ultimately leading to cell lysis and the release of intracellular contents.[5][7] This application note provides detailed protocols and quantitative data for the efficient lysis of gram-negative bacteria using a combination of this compound and EDTA.

Mechanism of Action

The synergistic action of EDTA and this compound in the lysis of gram-negative bacteria involves a two-step process. First, EDTA chelates divalent cations from the outer membrane, leading to its destabilization. This allows this compound to penetrate the outer membrane and access the peptidoglycan layer. Subsequently, this compound enzymatically cleaves the glycosidic bonds within the peptidoglycan, weakening the cell wall and causing cell lysis.

Lysozyme_EDTA_Mechanism cluster_cell Gram-Negative Bacterial Cell Envelope Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Increased Permeability Increased Permeability Outer Membrane->Increased Permeability Disruption Peptidoglycan Layer Peptidoglycan Layer Inner Membrane Inner Membrane Cell Lysis Cell Lysis Peptidoglycan Layer->Cell Lysis Hydrolysis EDTA EDTA EDTA->Outer Membrane Chelates Divalent Cations (Mg²⁺, Ca²⁺) This compound This compound Divalent Cations Increased Permeability->Peptidoglycan Layer This compound Access Protocol_Workflow start Start: E. coli Cell Pellet resuspend Resuspend in Lysis Buffer (Tris-HCl, NaCl, EDTA) start->resuspend add_this compound Add this compound (and optional Protease Inhibitors) resuspend->add_this compound incubate Incubate on Ice add_this compound->incubate optional_dnase Optional: Add DNase I + MgCl₂ (to reduce viscosity) incubate->optional_dnase optional_sonication Optional: Sonication (for enhanced lysis) optional_dnase->optional_sonication centrifuge Centrifuge to Pellet Debris optional_sonication->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect end End: Downstream Applications collect->end

References

Application Notes and Protocols: Use of Lysozyme in Infant Formula to Mimic Human Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk is the gold standard for infant nutrition, providing a complex matrix of nutrients and bioactive components that promote optimal growth and development while protecting against infectious diseases. One of these key bioactive proteins is lysozyme, an enzyme that plays a significant role in the infant's innate immune defense. This compound is abundant in human milk but is found in significantly lower concentrations in bovine milk, the primary protein source for most infant formulas. This disparity has led to growing interest in fortifying infant formula with this compound to better mimic the composition and protective functions of human milk.

These application notes provide a comprehensive overview of the use of this compound in infant formula, including its rationale, quantitative comparisons between human milk and formula, and detailed protocols for evaluating its efficacy.

Data Presentation

Table 1: this compound Concentration in Human Milk vs. Bovine Milk and Infant Formula
Milk SourceThis compound ConcentrationReference
Human Colostrum370 µg/mL[1]
Mature Human Milk240 µg/mL[1]
Bovine Milk0.25 µg/mL[1]
Goat Milk25 µg/mL[1]
This compound-Enriched Infant Formula (Example)50 mg/L (50 µg/mL)[2]
Table 2: Effects of this compound Supplementation on Infant Gut Microbiota
Bacterial GroupBreastfed InfantsStandard FormulaThis compound-Supplemented FormulaReference
BifidobacteriumHigh AbundanceLower AbundanceIncreased Abundance[3]
LactobacillusHigh AbundanceLower AbundanceIncreased Abundance[4]
EnterobacteriaceaeLower AbundanceHigher AbundanceReduced Abundance[5]
Table 3: Clinical Outcomes of this compound Supplementation in Infants
Outcome MeasureStandard Formula GroupThis compound-Supplemented GroupReference
Fecal Secretory IgA (sIgA)UndetectableIncreased Levels[2]
Incidence of DiarrheaHigher IncidenceReduced Incidence[6][7]
Weight GainStandardImproved[8]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound's Immunomodulatory Effect in the Infant Gut

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// Edges this compound -> IEC [label=" Interaction", color="#5F6368"]; this compound -> Monocyte [label=" Interaction", color="#5F6368"]; IEC -> IgA_production [label=" Stimulation", color="#5F6368"]; Monocyte -> TNFa_pathway [label=" Regulation", color="#5F6368"]; TNFa_pathway -> Anti_inflammatory [color="#5F6368"]; IgA_production -> Gut_Immunity [color="#5F6368"]; Anti_inflammatory -> Gut_Immunity [color="#5F6368"]; } dot Caption: Proposed immunomodulatory action of this compound in the infant gut.

Experimental Workflow for Assessing this compound Efficacy in Infant Formula

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// Edges start -> {group1, group2, group3} [color="#5F6368"]; {group1, group2, group3} -> sampling [color="#5F6368"]; sampling -> analysis [color="#5F6368"]; analysis -> {microbiota, lysozyme_activity, immune_markers} [color="#5F6368"]; {microbiota, lysozyme_activity, immune_markers} -> data_integration [color="#5F6368"]; data_integration -> outcomes [color="#5F6368"]; } dot Caption: Workflow for clinical evaluation of this compound-supplemented infant formula.

Experimental Protocols

Protocol 1: Turbidimetric Assay for this compound Activity in Infant Formula

This protocol is adapted for the quantification of this compound activity in infant formula, based on the principle of bacterial cell lysis.

1. Principle: this compound catalyzes the hydrolysis of peptidoglycan in the cell walls of certain bacteria, such as Micrococcus lysodeikticus. This lysis of the bacterial cells leads to a decrease in the turbidity of a bacterial suspension, which can be measured spectrophotometrically at 450 nm. The rate of decrease in absorbance is proportional to the this compound activity.

2. Materials:

  • Spectrophotometer or microplate reader capable of reading absorbance at 450 nm

  • Micrococcus lysodeikticus lyophilized cells (e.g., Sigma-Aldrich M3770)

  • Potassium Phosphate Buffer (50 mM, pH 6.24)

  • This compound standard (from hen egg white or human recombinant)

  • Infant formula samples (prepared according to manufacturer's instructions)

  • Centrifuge

  • Sterile, nuclease-free water

3. Reagent Preparation:

  • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.24 at 25°C.

  • Micrococcus lysodeikticus Substrate Suspension: Prepare a 0.15 mg/mL suspension of M. lysodeikticus cells in the phosphate buffer. The absorbance of this suspension at 450 nm should be between 0.6 and 0.7. Adjust with buffer or more cells if necessary.

  • This compound Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in cold phosphate buffer.

  • This compound Standard Working Solutions: Prepare a dilution series of the this compound standard (e.g., 0, 50, 100, 150, 200, 250 units/mL) in cold phosphate buffer.

4. Sample Preparation:

  • Prepare the infant formula according to the manufacturer's instructions.

  • Centrifuge 10 mL of the prepared formula at 10,000 x g for 20 minutes at 4°C to pellet fat and casein.

  • Carefully collect the whey supernatant for analysis. The supernatant may need to be diluted with phosphate buffer to ensure the activity falls within the range of the standard curve.

5. Assay Procedure (96-well plate format):

  • Equilibrate the microplate reader to 25°C.

  • Add 25 µL of each this compound standard, prepared infant formula sample, and a buffer blank to separate wells in triplicate.

  • Rapidly add 175 µL of the M. lysodeikticus substrate suspension to each well.

  • Immediately place the plate in the reader and begin kinetic reading at 450 nm every 30 seconds for 5-10 minutes.

6. Data Analysis:

  • Calculate the rate of change in absorbance per minute (ΔA450/min) for each well from the linear portion of the curve.

  • Subtract the ΔA450/min of the blank from the standards and samples.

  • Plot the ΔA450/min for the this compound standards against their known concentrations to generate a standard curve.

  • Determine the this compound concentration in the infant formula samples by interpolating their ΔA450/min values on the standard curve.

  • One unit of this compound activity is defined as a decrease in absorbance of 0.001 per minute.

Protocol 2: 16S rRNA Gene Sequencing for Infant Fecal Microbiota Analysis

This protocol outlines the key steps for analyzing the gut microbiota composition of infants fed different formulas.

1. Principle: 16S ribosomal RNA (rRNA) gene sequencing is a culture-independent method used to identify and quantify the different types of bacteria present in a complex sample like feces. The 16S rRNA gene contains hypervariable regions that are unique to different bacterial taxa, allowing for their classification.

2. Materials:

  • Fecal sample collection kits with a DNA stabilizer

  • DNA extraction kit suitable for fecal samples (e.g., QIAamp PowerFecal Pro DNA Kit)

  • PCR reagents (high-fidelity DNA polymerase, dNTPs)

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V4 region) with Illumina adapters

  • Agarose gel electrophoresis system

  • DNA quantification kit (e.g., Qubit)

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software (e.g., QIIME 2, DADA2)

3. Procedure:

  • Sample Collection: Collect fecal samples from infants and immediately store them in a DNA stabilization solution at -80°C until processing.

  • DNA Extraction: Extract total genomic DNA from the fecal samples using a validated DNA extraction kit, including a bead-beating step for efficient lysis of all bacterial cells.

  • PCR Amplification: Amplify the chosen hypervariable region of the 16S rRNA gene using primers with attached sequencing adapters and unique barcodes for each sample.

  • Library Preparation: Purify the PCR products and quantify the DNA concentration. Pool the barcoded amplicons in equimolar concentrations to create the sequencing library.

  • Sequencing: Perform paired-end sequencing of the library on an Illumina platform.

  • Bioinformatics Analysis:

    • Quality Control: Demultiplex the raw sequencing reads based on their barcodes and perform quality filtering to remove low-quality reads.

    • Denoising/Clustering: Use a program like DADA2 to resolve amplicon sequence variants (ASVs) or cluster reads into operational taxonomic units (OTUs).

    • Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs by comparing their sequences to a reference database (e.g., SILVA, Greengenes).

    • Diversity Analysis: Calculate alpha diversity (within-sample diversity, e.g., Shannon index) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) to compare the microbiota composition between feeding groups.

    • Statistical Analysis: Use appropriate statistical tests to identify differentially abundant taxa between the breastfed, standard formula, and this compound-supplemented formula groups.

Conclusion

The addition of this compound to infant formula represents a promising strategy to more closely replicate the immunological benefits of human milk. The protocols outlined above provide a framework for the systematic evaluation of this compound-fortified formulas, from quantifying enzymatic activity to assessing their impact on the infant gut microbiota and overall health. Such studies are crucial for the development of next-generation infant formulas that better support infant development and immunity.

References

Application Notes and Protocols: Developing Lysozyme-Based Therapeutics for Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of lysozyme-based therapeutics to combat bacterial infections. This compound, a naturally occurring enzyme, offers a promising alternative to traditional antibiotics due to its unique mechanism of action and favorable safety profile.[1][2][3][4][5] This document outlines key strategies for enhancing this compound's therapeutic efficacy, including chemical modifications and advanced drug delivery systems, and provides detailed methodologies for evaluating its antimicrobial activity.

Introduction to this compound as a Therapeutic Agent

This compound is a key component of the innate immune system, found in various secretions such as tears, saliva, and mucus.[6] Its primary antibacterial action involves the enzymatic hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls.[6][7][8] This action is most effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[9][10] Gram-negative bacteria are generally less susceptible due to their protective outer membrane.[11]

Beyond its catalytic activity, this compound can also exert a non-enzymatic antimicrobial effect. As a cationic protein, it can interact with and disrupt the negatively charged bacterial membranes, leading to cell lysis.[3][10] This dual mechanism of action makes this compound an attractive candidate for therapeutic development.[12]

Enhancing the Antimicrobial Activity of this compound

To broaden its spectrum of activity and improve its efficacy, particularly against Gram-negative bacteria, various modification strategies have been developed.

Chemical Modifications

Chemical modification of this compound aims to enhance its ability to interact with and disrupt the bacterial cell envelope.

  • Hydrophobic Modification: Increasing the hydrophobicity of this compound can improve its interaction with the lipid components of bacterial membranes. This has been shown to enhance its activity against both Gram-positive and Gram-negative bacteria.[13][14] For instance, modification with hydrophobic functional groups has been reported to increase antibacterial performance by over 50%.[13][14]

  • Conjugation with Polymers and Peptides: Covalent attachment of molecules like polyethylene glycol (PEG) or antimicrobial peptides can improve this compound's stability, solubility, and antimicrobial activity.[15] Conjugation with cationic polymers has been shown to overcome this compound resistance in Gram-positive bacteria and antibiotic resistance in Gram-negative bacteria.[16]

  • Protein Engineering: Site-directed mutagenesis can be used to alter the electrostatic potential of this compound, improving its activity in the presence of inhibitory biopolymers found at infection sites.[12]

Advanced Drug Delivery Systems

Encapsulating this compound in drug delivery systems can protect it from degradation, enable controlled release, and target it to the site of infection.

  • Hydrogels: Chitosan-based hydrogels can serve as a biocompatible matrix for the sustained release of this compound, showing significant bactericidal effects against both Gram-positive and Gram-negative bacteria.[17]

  • Nanofilms and Electrospun Fibers: These systems can be used as wound dressings for the localized delivery of this compound.[17][18]

  • Lipid-Based Nanocarriers: Formulations such as liposomes and solid lipid nanoparticles can protect this compound from enzymatic degradation and improve its transport across biological membranes.[19]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on modified this compound and this compound-based delivery systems.

Table 1: Antimicrobial Activity of Modified this compound

ModificationTarget BacteriaMetricResultReference
Hydrophobic ModificationE. coli (Gram-negative)MIC>50% improvement compared to native this compound[13][14]
S. aureus (Gram-positive)MIC>50% improvement compared to native this compound[13][14]
Heat Modification (90°C)S. aureus (Gram-positive)MIC2-fold decrease (from 6 mg/mL to 3 mg/mL)[20]
E. coli (Gram-negative)MICImproved activity (specific values not provided)[20]
Conjugation to Cationic PolymerThis compound-resistant S. aureusMICSignificantly enhanced activity[16]
Antibiotic-resistant E. coliMICSignificantly enhanced activity[16]

Table 2: Characteristics of this compound Delivery Systems

Delivery SystemKey FeaturesOutcomeReference
Chitosan-HydrogelBiocompatible, sustained releaseSignificant bactericidal effect on Gram-positive and Gram-negative bacteria[17]
Cellulose NanocrystalEnhanced stability and lytic activityMaintained 60-75% activity after 60 days at 4°C[15]
PVA Electrospun FibersControlled release for therapeutic purposes50% loss of activity after crosslinking[15]

Experimental Protocols

This section provides detailed protocols for key experiments in the development of this compound-based therapeutics.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22] The broth microdilution method is a standard technique for determining the MIC.[20][21]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound solution (native or modified)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[22]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of the this compound therapeutic in MHB at twice the highest concentration to be tested.

    • In the 96-well plate, add 50 µL of MHB to wells 2 through 12 of a single row.

    • Add 100 µL of the stock this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12.[22]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours.[22]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Protocol for this compound Activity Assay (Turbidimetric Method)

This assay measures the lytic activity of this compound by monitoring the decrease in turbidity of a bacterial suspension.[23][24][25] Micrococcus lysodeikticus is commonly used as the substrate due to its high susceptibility to this compound.[24][25]

Materials:

  • Spectrophotometer or microplate reader capable of kinetic measurements at 450 nm

  • Cuvettes or 96-well plates

  • Lyophilized Micrococcus lysodeikticus cells

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • This compound solution (native or modified)

Procedure:

  • Substrate Preparation:

    • Prepare a suspension of M. lysodeikticus in potassium phosphate buffer. A typical concentration is 0.2-0.4 mg/mL.[26]

    • The initial absorbance at 450 nm should be between 0.6 and 0.8.[27]

  • Enzyme Reaction:

    • Equilibrate the bacterial suspension and this compound solution to the desired reaction temperature (e.g., 37°C).

    • In a cuvette or well, add the bacterial suspension.

    • To initiate the reaction, add a small volume of the this compound solution and mix quickly.

    • Immediately start monitoring the decrease in absorbance at 450 nm over a set period (e.g., 5 minutes).[27]

  • Calculation of Activity:

    • The rate of decrease in absorbance per minute (ΔA₄₅₀/min) is proportional to the this compound activity.

    • One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under specified conditions.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows in the development of this compound-based therapeutics.

Lysozyme_Mechanism_of_Action cluster_gram_positive Gram-Positive Bacterium cluster_gram_negative Gram-Negative Bacterium cluster_modified_this compound Enhanced Activity Peptidoglycan Peptidoglycan Cytoplasmic_Membrane_GP Cytoplasmic_Membrane_GP Cell_Lysis_GP Cell Lysis Peptidoglycan->Cell_Lysis_GP Wall Degradation Outer_Membrane Outer_Membrane Thin_Peptidoglycan Thin_Peptidoglycan Cell_Lysis_GN Cell Lysis Outer_Membrane->Cell_Lysis_GN Increased Permeability Cytoplasmic_Membrane_GN Cytoplasmic_Membrane_GN This compound This compound This compound->Peptidoglycan Hydrolysis of β-(1,4)-glycosidic bonds This compound->Outer_Membrane Limited Access Modified_this compound Modified this compound (e.g., Hydrophobic) Modified_this compound->Outer_Membrane Membrane Disruption

Caption: Mechanism of action of native and modified this compound.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare bacterial inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually inspect for turbidity or measure OD600 D->E F Determine lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Lysozyme_Delivery_Systems cluster_delivery Drug Delivery Systems cluster_benefits Therapeutic Benefits This compound This compound Hydrogels Hydrogels This compound->Hydrogels Nanofilms Nanofilms This compound->Nanofilms Liposomes Liposomes This compound->Liposomes Sustained_Release Sustained Release Hydrogels->Sustained_Release Targeted_Delivery Targeted Delivery Nanofilms->Targeted_Delivery Protection Protection from Degradation Liposomes->Protection

Caption: Overview of this compound drug delivery systems and their benefits.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lysozyme Concentration for Efficient Bacterial Lysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing lysozyme concentration for efficient bacterial lysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for lysing bacteria?

A1: The optimal this compound concentration is dependent on the bacterial strain and growth phase. For E. coli, concentrations can range from 0.001 mg/mL to 1 mg/mL.[1] Gram-positive bacteria, with their thicker peptidoglycan layer, generally require higher concentrations, sometimes up to 5 mg/mL, especially for resistant strains or cells from the stationary phase.[2] It is recommended to empirically determine the optimal concentration for your specific application by performing a titration experiment.[3]

Q2: What are the optimal temperature and pH for this compound activity?

A2: this compound is most active over a pH range of 6.0 to 9.0.[3][4] The optimal temperature for its activity is generally between 25°C and 37°C.[2] Hen egg white this compound, a common source, is thermally stable up to 72°C at pH 5.0.[5]

Q3: Why is EDTA often included in lysis buffers for Gram-negative bacteria?

A3: The outer membrane of Gram-negative bacteria acts as a barrier, preventing this compound from accessing the peptidoglycan layer.[3] EDTA (ethylenediaminetetraacetic acid) is a chelating agent that destabilizes this outer membrane by binding to divalent cations (like Ca²⁺ and Mg²⁺) that are essential for its integrity. This permeabilization allows this compound to reach and degrade the cell wall.

Q4: Can I use this compound to lyse Gram-negative bacteria without EDTA?

A4: While EDTA is highly effective, its use can be problematic for downstream applications that are sensitive to chelating agents, such as certain enzymatic assays or immobilized metal affinity chromatography (IMAC). In such cases, alternative methods to permeabilize the outer membrane can be employed, such as using polymyxin B or combining this compound treatment with physical methods like freeze-thaw cycles or sonication.[2]

Q5: My lysate is very viscous after adding this compound. What should I do?

A5: High viscosity after lysis is typically due to the release of genomic DNA from the disrupted cells.[6] To reduce viscosity, you can add a nuclease, such as DNase I (typically at a final concentration of 10-50 µg/mL), to the lysis buffer.[6][7] The addition of MgCl₂ (around 10 mM) is often required for optimal DNase I activity.[7][8]

Q6: How can I tell if my this compound is still active?

A6: this compound is a relatively stable enzyme. However, improper storage or multiple freeze-thaw cycles can lead to a loss of activity.[2] You can test the activity of your this compound solution using a turbidimetric assay with a susceptible bacterial strain, such as Micrococcus lysodeikticus. A decrease in the optical density (OD) of the bacterial suspension upon the addition of your this compound indicates enzymatic activity.[2][9]

Troubleshooting Guide

Issue 1: Inefficient or Incomplete Lysis of Gram-Positive Bacteria

Possible Cause Suggested Solution
Insufficient this compound Concentration Increase the this compound concentration. For some resistant strains, concentrations up to 5 mg/mL may be necessary.[2]
Suboptimal Incubation Time Extend the incubation time. For some resistant strains, incubation for up to 2 hours may be required.[2]
Stationary Phase Cells Cells harvested from the stationary phase have a thicker, more cross-linked peptidoglycan layer, making them more resistant to lysis.[2] Consider harvesting cells during the exponential growth phase. If using stationary phase cells is necessary, combine this compound treatment with a gentle physical lysis method like sonication or freeze-thaw cycles.[2]
Suboptimal Buffer Conditions Ensure the lysis buffer pH is between 6.0 and 8.0.[2] High salt concentrations can inhibit this compound activity; consider reducing the ionic strength.[5]
Presence of Teichoic Acids Teichoic acids in the cell wall of some Gram-positive bacteria can bind to this compound and inhibit its activity.[4] Experimenting with different buffer compositions may help mitigate this effect.

Issue 2: Inefficient or Incomplete Lysis of Gram-Negative Bacteria

Possible Cause Suggested Solution
Ineffective Outer Membrane Permeabilization Ensure the final concentration of EDTA is sufficient (typically 1-10 mM).[2] Incubate with EDTA for 10-15 minutes at room temperature before adding this compound to allow for outer membrane destabilization.[2]
Insufficient this compound Concentration While generally requiring lower concentrations than Gram-positive bacteria, ensure the this compound concentration is adequate (typically 0.2-1 mg/mL).[2]
Stationary Phase Resistance Similar to Gram-positive bacteria, stationary phase Gram-negative bacteria can be more resistant. Combine this compound-EDTA treatment with physical methods like freeze-thaw or sonication.[2]
Inhibition of Downstream Applications by EDTA If EDTA interferes with subsequent steps, consider removal by dialysis or buffer exchange after lysis. Alternatively, use EDTA-free protocols employing agents like polymyxin B.[2]

Quantitative Data Summary

Table 1: Recommended Starting Concentrations of this compound for Bacterial Lysis

Bacterial Type This compound Concentration (mg/mL) Notes
Gram-Negative (e.g., E. coli)0.2 - 1.0[2][7]Often used in conjunction with EDTA (1-10 mM).
Gram-Positive (e.g., Bacillus subtilis)1.0 - 5.0[2]Higher concentrations may be needed for resistant strains.
Highly Resistant StrainsUp to 5 times the standard amount[2]Titration is highly recommended.

Table 2: Typical Incubation Conditions for this compound-Mediated Lysis

Parameter Typical Range Notes
Temperature 25°C - 37°C[2]Can be performed on ice, but lysis will be slower.[7][10]
Incubation Time 15 - 60 minutes[7]May require up to 2 hours for resistant strains.[2]
pH 6.0 - 9.0[3][4]Optimal activity is generally observed within this range.
Ionic Strength Low to moderateHigh salt concentrations can be inhibitory.[5]

Experimental Protocols

Protocol 1: Lysis of Gram-Negative Bacteria (E. coli)

Materials:

  • E. coli cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA[3]

  • This compound solution (10 mg/mL in water or Tris buffer)

  • DNase I (1 mg/mL)

  • 1 M MgCl₂ solution

  • Protease inhibitor cocktail

Procedure:

  • Thaw the frozen E. coli cell pellet on ice.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste.[3]

  • Add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.

  • Add this compound to a final concentration of 0.2-1.0 mg/mL.[2][7]

  • Incubate on ice for 30 minutes or at room temperature for 15 minutes with gentle mixing.[7]

  • To reduce viscosity from released DNA, add DNase I to a final concentration of 10 µg/mL and MgCl₂ to a final concentration of 10 mM.[3]

  • Incubate on ice for an additional 10-15 minutes.[3]

  • For more efficient lysis, the sample can be sonicated on ice. Use short bursts (e.g., 10-20 seconds) followed by cooling periods to prevent overheating.[3]

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[3]

  • Carefully collect the supernatant containing the soluble protein fraction.

Protocol 2: Lysis of Gram-Positive Bacteria

Materials:

  • Gram-positive bacterial cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl

  • This compound solution (10 mg/mL)

  • DNase I (1 mg/mL)

  • 1 M MgCl₂ solution

  • Protease inhibitor cocktail

Procedure:

  • Harvest cells by centrifugation and wash the pellet with a suitable buffer (e.g., PBS) to remove media components.

  • Resuspend the cell pellet in Lysis Buffer.

  • Add the protease inhibitor cocktail.

  • Add this compound to a final concentration of 1-5 mg/mL. Titration may be necessary for highly resistant strains.[2]

  • Incubate at 37°C for at least 30 minutes with gentle agitation. Longer incubation times (up to 2 hours) may be necessary for some strains.[2]

  • Add DNase I (10 µg/mL) and MgCl₂ (10 mM) and incubate for a further 10-15 minutes.

  • Proceed with centrifugation to separate the soluble and insoluble fractions.

Visualizations

Bacterial_Lysis_Workflow start Start: Bacterial Cell Pellet resuspend Resuspend in Lysis Buffer (+ Protease Inhibitors) start->resuspend end_node End: Soluble Protein Fraction add_this compound Add this compound (and EDTA for Gram-negative) resuspend->add_this compound incubate Incubate (e.g., 30 min on ice) add_this compound->incubate add_nuclease Add DNase I + MgCl₂ (to reduce viscosity) incubate->add_nuclease optional_lysis Optional: Further Lysis (Sonication / Freeze-Thaw) add_nuclease->optional_lysis centrifuge Centrifuge (to pellet debris) optional_lysis->centrifuge collect Collect Supernatant centrifuge->collect collect->end_node

Caption: General experimental workflow for bacterial lysis using this compound.

Troubleshooting_Lysis issue issue cause cause solution solution start Problem: Inefficient Lysis issue_concentration This compound Concentration? start->issue_concentration Check issue_conditions Buffer/Incubation Conditions? issue_concentration->issue_conditions Adequate solution_concentration Increase this compound Concentration issue_concentration->solution_concentration Too Low issue_celltype Cell Type/ Growth Phase? issue_conditions->issue_celltype Optimal solution_conditions Optimize pH (6-9) and Temperature (25-37°C). Check Ionic Strength. issue_conditions->solution_conditions Suboptimal solution_celltype Harvest at Exponential Phase. Combine with Physical Lysis (Sonication/Freeze-Thaw). issue_celltype->solution_celltype Resistant (e.g., Stationary Phase)

Caption: Troubleshooting flowchart for inefficient bacterial lysis with this compound.

References

Lysozyme Activity Technical Support Center: pH and Ionic Strength

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lysozyme activity assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments by focusing on two critical factors: pH and ionic strength.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for hen egg-white this compound (HEWL) activity?

A1: The maximum enzymatic activity for hen egg-white this compound (HEWL) is typically observed between pH 5.0 and 6.5.[1][2][3] The enzyme's stability is also greatest around pH 5.0 to 5.2.[1][4] Activity significantly decreases in highly acidic (below pH 3.8) or alkaline conditions.[1] It is important to note that the optimal pH can be influenced by the ionic strength of the buffer.[1]

Q2: How does ionic strength affect this compound activity?

A2: Ionic strength has a profound and complex effect on this compound activity. Generally, high ionic strength (e.g., salt concentrations of 0.2 M) inhibits enzymatic activity.[1] Conversely, very low ionic strength can sometimes lead to non-specific activity or even substrate inhibition, where the enzyme binds to the bacterial cell wall too strongly in a non-productive manner.[1][5] The optimal ionic strength is highly dependent on the specific type of this compound and the pH of the assay buffer.[6]

Q3: Why am I seeing lower-than-expected or no this compound activity?

A3: Several factors could be responsible for low or absent this compound activity. First, verify that the pH of your reaction buffer is within the optimal range for your specific this compound (typically 5.0-6.5 for HEWL).[3] Second, check the ionic strength of your buffer; excessively high salt concentrations are a common cause of inhibition.[1] Finally, ensure your sample does not contain divalent cations like Mg²⁺ or Ca²⁺, which can significantly inhibit this compound activity.[7]

Q4: Can the type of salt used in the buffer affect the results?

A4: Yes, the specific ions in the buffer can have distinct effects. Divalent cations such as Ca²⁺, Mg²⁺, and Zn²⁺ have been shown to be more inhibitory than monovalent cations like Na⁺ and NH₄⁺.[6] The choice of salt can also influence protein solubility and net charge in ways that align with the Hofmeister series, where different ions have varying effects on macromolecule stability and interactions in solution.[8][9]

Q5: My results are inconsistent between experiments. What could be the cause?

A5: Inconsistent results in this compound activity assays can often be traced to variability in the preparation of the Micrococcus lysodeikticus cell suspension.[10] Ensure that the cell suspension is homogenous and prepared fresh for reliable results. Additionally, maintaining a constant and controlled temperature is crucial, as enzyme kinetics are highly sensitive to temperature changes.[11][12]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Very Low Activity Incorrect buffer pH.Prepare fresh buffer and verify the pH is within the optimal range (e.g., 5.0-6.5 for HEWL).[3]
High ionic strength/salt concentration.Decrease the salt concentration in the reaction buffer. Optimal activity is often seen at lower ionic strengths (e.g., < 0.1 M).[1]
Presence of inhibitory divalent cations (Mg²⁺, Ca²⁺).If possible, remove divalent cations from the sample via dialysis or use a chelating agent like EDTA in a pre-treatment step (ensure EDTA does not interfere with downstream processes).
Enzyme degradation.Store the this compound stock solution under recommended conditions (typically 2-8°C).[13] Avoid repeated freeze-thaw cycles.
Activity Decreases at High Substrate Concentration Substrate inhibition at low ionic strength.This can occur when strong electrostatic attraction leads to non-productive enzyme-substrate binding.[5] Try slightly increasing the ionic strength of the buffer (e.g., from 0.01 M to 0.05 M) to see if activity improves.
High Blank Rate (Turbidity decreases without enzyme) Autolysis of bacterial cells.Use a freshly prepared suspension of Micrococcus lysodeikticus. Some cell preparations can be unstable.[10]
Salt-induced lysis.Ensure the salt concentration in the buffer is not causing cell lysis on its own by running a control with only the buffer and cell suspension.[10]

Data Presentation: pH and Ionic Strength Optima

The optimal conditions for this compound activity are interdependent. The following tables summarize findings from various studies.

Table 1: Effect of pH on Hen Egg-White this compound (HEWL) Activity

pH RangeRelative Activity/StabilityReference
< 3.8Low activity and stability[1]
5.0 - 5.2Maximum thermal stability[4]
5.0 - 6.5Optimal enzymatic activity[1][2][3]
5.3 - 6.4Reported optimal activity range[2]
6.2High activity (dependent on ionic strength)[14]
> 8.0Decreased activity[1]

Table 2: Effect of Ionic Strength (I) on this compound Activity

Ionic Strength (M)ObservationReference
0.005 - 0.01Optimal range for cv-lysozyme 2 at pH 5.4-6.4[6]
0.04Optimal for HEWL at pH 9.2[14]
0.05Wider active pH range (5-9) for human this compound[1]
0.08Optimal for HEWL at pH 6.2[14]
0.15Optimal for cv-lysozyme 1[6]
0.2Generally inhibitory[1]

Experimental Protocols

Protocol: Turbidimetric Assay of this compound Activity

This protocol is based on the widely used method of Shugar (1952), which measures the rate of lysis of Micrococcus lysodeikticus cells.[13]

Materials:

  • This compound (e.g., Hen Egg-White this compound)

  • Lyophilized Micrococcus lysodeikticus cells (ATCC No. 4698)[15]

  • Potassium Phosphate Buffer (e.g., 50-100 mM, pH 6.2)[15]

  • Reagent-grade water

  • Spectrophotometer capable of reading at 450 nm

  • Temperature-controlled cuvette holder (25°C)

  • Cuvettes (1 cm light path)

  • Pipettes

Procedure:

  • Preparation of Substrate Suspension:

    • Prepare a 50 mM Potassium Phosphate Buffer and adjust the pH to 6.24 at 25°C.[15]

    • Weigh out the appropriate amount of lyophilized Micrococcus lysodeikticus cells.

    • Suspend the cells in the phosphate buffer to achieve an initial absorbance (A₄₅₀) of 0.6-0.7 when measured against a buffer blank.[15] A typical starting concentration is 0.15 mg/mL.[15]

    • Keep the suspension on ice and mix well before each use.

  • Preparation of Enzyme Solution:

    • Dissolve the this compound powder in cold (2-8°C) reagent-grade water to create a stock solution (e.g., 1 mg/mL).[13]

    • Immediately before the assay, perform serial dilutions of the stock solution in the phosphate buffer to achieve a final concentration that will produce a linear decrease in absorbance of 0.015-0.040 ΔA₄₅₀ per minute.[13] A starting concentration of 200-400 units/mL is often recommended.[15]

  • Assay Measurement:

    • Set the spectrophotometer to 450 nm and equilibrate the cuvette holder to 25°C.[13]

    • Pipette 2.5 mL of the Micrococcus lysodeikticus suspension into a cuvette.

    • Add 0.4 mL of phosphate buffer to the cuvette, mix by gentle inversion, and place it in the spectrophotometer.

    • Monitor the absorbance for 2-3 minutes to establish a baseline rate (blank rate).

    • Initiate the reaction by adding 0.1 mL of the diluted enzyme solution to the cuvette.

    • Immediately mix by gentle inversion and start recording the absorbance at 15-second intervals for 3-5 minutes.

  • Calculation of Activity:

    • Determine the rate of change in absorbance per minute (ΔA₄₅₀/min) from the initial, linear portion of the curve.

    • Subtract the blank rate from the enzyme-catalyzed rate.

    • One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[15]

    • Calculate the specific activity (units/mg) by dividing the units of activity by the mass of the enzyme in the reaction.

Visualizations

Lysozyme_Activity_Factors cluster_conditions Experimental Conditions cluster_outcomes Enzyme Properties & Activity cluster_inhibitors Common Inhibitors pH pH Activity Enzymatic Activity pH->Activity Optimal at ~5.0-6.5 Stability Enzyme Stability pH->Stability Optimal at ~5.0 IonicStrength Ionic Strength IonicStrength->Activity High I: Inhibition Binding Substrate Binding IonicStrength->Binding Low I: Stronger Binding (Risk of Inhibition) DivalentCations Divalent Cations (Mg²⁺, Ca²⁺) DivalentCations->Activity Inhibits Lysozyme_Assay_Workflow start Start prep_substrate 1. Prepare Substrate Suspension (M. lysodeikticus in Buffer) start->prep_substrate prep_enzyme 2. Prepare Enzyme Dilutions (in cold Buffer) start->prep_enzyme measure_blank 4. Measure Blank Rate (Substrate + Buffer) prep_substrate->measure_blank initiate_reaction 5. Initiate Reaction (Add Enzyme to Substrate) prep_enzyme->initiate_reaction setup_spectro 3. Set Spectrophotometer (450 nm, 25°C) setup_spectro->measure_blank measure_blank->initiate_reaction record_data 6. Record A450 vs. Time initiate_reaction->record_data analyze 7. Calculate ΔA450/min record_data->analyze end End analyze->end

References

Technical Support Center: Troubleshooting E. coli Lysis with Lysozyme

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E. coli cell lysis. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during protein and nucleic acid extraction using lysozyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in E. coli lysis? A1: this compound is an enzyme that catalyzes the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of the bacterial cell wall.[1] This action weakens the cell wall, leading to osmotic instability and rupture of the E. coli cell.

Q2: Why is EDTA often included in lysis buffers with this compound? A2: The outer membrane of Gram-negative bacteria like E. coli typically prevents this compound from reaching its target, the peptidoglycan layer.[2][3] EDTA (ethylenediaminetetraacetic acid) is a chelating agent that removes divalent cations (like Mg²⁺ and Ca²⁺) which stabilize the lipopolysaccharide (LPS) molecules in the outer membrane.[1][4][5] This destabilization increases the permeability of the outer membrane, allowing this compound to access and degrade the cell wall.[2][3][4]

Q3: Can this compound alone effectively lyse E. coli? A3: this compound alone is generally inefficient at lysing E. coli because the outer membrane acts as a barrier.[2][6] Its effectiveness is significantly enhanced by agents that permeabilize the outer membrane, such as EDTA, or by physical methods like sonication or freeze-thaw cycles.[7][8][9][10]

Q4: My lysate is extremely viscous after adding this compound. What causes this? A4: High viscosity after lysis is typically caused by the release of genomic DNA from the ruptured cells.[8][11] This can interfere with subsequent purification steps. Adding a nuclease, such as DNase I or Benzonase, to the lysis buffer will degrade the DNA and reduce viscosity.[8][11][12][13]

Q5: Is it possible to lyse E. coli without this compound? A5: Yes, several methods can be used to lyse E. coli without this compound. These include physical methods like sonication, French press, or bead beating, as well as chemical methods using detergents (like Triton X-100 or SDS) or alkaline solutions (NaOH).[14][15][16] The choice of method depends on the scale of the experiment and the sensitivity of the target molecule.[8][16]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during E. coli lysis.

Problem 1: Low Protein Yield in the Soluble Fraction

Q: I've completed the lysis protocol, but SDS-PAGE analysis shows very little of my target protein in the supernatant. What went wrong?

  • Possible Cause 1: Incomplete Cell Lysis. The cell pellet after centrifugation may be large and firm, indicating that many cells were not ruptured.

    • Solution: Optimize lysis parameters. Ensure the cell suspension is not too dense, as this can inhibit this compound efficiency.[12][13] Verify that your this compound is active; use a fresh stock if necessary. Increase incubation time with this compound or perform the incubation at a warmer temperature (e.g., room temperature or 37°C for 15-30 minutes).[11][17] Combining this compound treatment with a gentle physical method like sonication or a few freeze-thaw cycles can significantly improve lysis efficiency.[7][9]

  • Possible Cause 2: Protein is Insoluble (Inclusion Bodies). Your protein of interest may be expressed in an insoluble form, ending up in the cell debris pellet.

    • Solution: Analyze a sample of the resuspended pellet on an SDS-PAGE gel to confirm the presence of your protein. If the protein is in inclusion bodies, you will need to optimize expression conditions (e.g., lower induction temperature, different E. coli strain) to improve solubility.[13] Alternatively, the insoluble pellet can be solubilized using denaturing agents like urea or guanidinium hydrochloride, followed by a refolding protocol.[13]

  • Possible Cause 3: Protein Degradation. The target protein may have been degraded by proteases released during lysis.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer before starting the procedure.[11][13] Perform all lysis steps at 4°C (on ice) to minimize protease activity.[18][19]

Problem 2: Lysate Remains Cloudy After Centrifugation

Q: After high-speed centrifugation, my supernatant is still cloudy, and filtering is very difficult. What should I do?

  • Possible Cause 1: Incomplete Lysis or Pelleting. The cloudiness may be due to unlysed cells or very fine cell debris that did not pellet effectively.

    • Solution: Increase the centrifugation speed and/or time to ensure all insoluble material is pelleted.[12] For example, centrifuging at 12,000 x g or higher for 20-30 minutes at 4°C is often effective.[20] If the problem persists, consider that the lysis itself was insufficient and revisit the optimization steps described in Problem 1.

  • Possible Cause 2: High Concentration of Nucleic Acids. While high DNA content usually causes viscosity, extremely high concentrations of both DNA and RNA can also contribute to a cloudy or gelatinous lysate that is difficult to clarify.

    • Solution: Ensure a nuclease (like DNase I) was added to the lysate and allowed to incubate sufficiently (e.g., 10-15 minutes at room temperature or 4°C).[9][12][18] The addition of Mg²⁺ is required for DNase I activity.[11]

Data Presentation: Lysis Parameter Optimization

Use the following tables as a starting point for optimizing your E. coli lysis protocol.

Table 1: Recommended this compound Lysis Parameters

ParameterRecommended RangeNotes
This compound Concentration 0.1 - 1.0 mg/mLThe optimal concentration can vary by strain. Start with 0.2 mg/mL and titrate up or down.[3][18][21] Some protocols use units, e.g., 250,000 U per 25 mL of resuspended cells.[22]
Incubation Temperature 4°C to 37°CLysis is slower at 4°C but minimizes protease activity.[22] Incubation at room temperature (~25°C) or 37°C for 15-30 minutes can increase efficiency.[11][23][22]
Incubation Time 10 - 60 minutesLonger incubation times are needed at lower temperatures. Monitor for an increase in viscosity, which indicates lysis has occurred.[3][9][22]
pH 7.5 - 8.6This compound is active over a broad pH range (6.0-9.0), but optimal activity is often observed around pH 8.0.[3][11][24]
Ionic Strength 25 - 100 mM NaClIonic strength can have a dual effect; it can improve enzyme performance but high salt can also increase osmotic pressure, slowing lysis.[24] A concentration of 30 mM NaCl has been found to be optimal in some cases.[24]

Table 2: Common Lysis Buffer Components

ComponentTypical ConcentrationPurpose
Buffer (e.g., Tris-HCl) 20 - 50 mMMaintains a stable pH.[11][22]
EDTA 1 - 10 mMPermeabilizes the outer membrane by chelating divalent cations.[4][11][22]
NaCl 25 - 300 mMAffects ionic strength and protein solubility.[11][24][25]
DNase I 25 - 50 µg/mLReduces viscosity by degrading released DNA. Requires Mg²⁺ for activity.[8][11]
Protease Inhibitors Varies (e.g., 1 mM PMSF)Prevents degradation of the target protein by endogenous proteases.[11][18]
Reducing Agents (DTT, β-ME) 1 - 10 mMMaintains a reducing environment to prevent oxidation of cysteine residues.[18]
Detergents (e.g., Triton X-100) 0.1 - 1.0% (v/v)Can aid in solubilizing membrane proteins.[11][14]
Experimental Protocols
Protocol 1: Standard this compound Lysis of E. coli

This protocol is a general guideline for extracting soluble proteins.

  • Cell Harvest: Centrifuge the E. coli culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.[3] The cell pellet can be stored at -80°C or used immediately.

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA). A common ratio is 5-10 mL of buffer per gram of wet cell paste.[20] Ensure the pellet is completely resuspended and the mixture is homogenous.

  • Enzymatic Lysis: Add this compound to a final concentration of 0.2 - 1.0 mg/mL from a freshly prepared stock.[3][26] Add a complete protease inhibitor cocktail.

  • Incubation: Incubate the suspension on ice for 30 minutes with gentle rocking.[26] Alternatively, incubate at room temperature for 15 minutes to increase lysis efficiency.[3]

  • Viscosity Reduction (Optional but Recommended): If the lysate becomes viscous, add DNase I (to ~25 µg/mL) and MgCl₂ (to 10 mM). Incubate at room temperature for 10-15 minutes or until the viscosity is reduced.[11][18]

  • (Optional) Further Lysis: For more robust lysis, sonicate the sample on ice using short bursts (e.g., 3 cycles of 20 seconds on, 40 seconds off) to prevent overheating.[18][26]

  • Clarification: Centrifuge the lysate at 12,000 - 16,000 x g for 20-30 minutes at 4°C to pellet cell debris.[12][20]

  • Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new tube for downstream analysis or purification.

Visualizations

Mechanism of this compound and EDTA Action

LysozymeAction cluster_Ecoli E. coli Cell Envelope OM Outer Membrane (Stabilized by Mg²⁺) PG Peptidoglycan Layer (Cell Wall) IM Inner Membrane Lysis Cell Lysis PG->Lysis Hydrolyzes peptidoglycan, weakening cell wall EDTA EDTA EDTA->OM Chelates Mg²⁺, destabilizes membrane This compound This compound This compound->PG Passes through permeabilized OM

Caption: Mechanism of E. coli lysis enhancement by EDTA and this compound.

Troubleshooting Workflow for Incomplete Lysis

TroubleshootingWorkflow Start Problem: Incomplete Lysis or Low Protein Yield CheckViscosity Is the lysate highly viscous? Start->CheckViscosity CheckPellet Is the post-lysis pellet large? CheckViscosity->CheckPellet No CauseDNA Cause: High DNA Content CheckViscosity->CauseDNA Yes CheckSupernatant Is the target protein absent in supernatant but present in pellet? CheckPellet->CheckSupernatant No CauseLysis Cause: Inefficient Lysis CheckPellet->CauseLysis Yes CauseInclusion Cause: Protein is in Inclusion Bodies CheckSupernatant->CauseInclusion Yes CauseDegradation Cause: Protein Degradation CheckSupernatant->CauseDegradation No Sol_Nuclease Solution: Add DNase I + Mg²⁺ CauseDNA->Sol_Nuclease Sol_OptimizeLysis Solution: - Increase this compound conc. - Increase incubation time/temp - Check this compound activity - Combine with sonication CauseLysis->Sol_OptimizeLysis Sol_Inclusion Solution: - Optimize expression - Use denaturants to solubilize pellet CauseInclusion->Sol_Inclusion Sol_Protease Solution: - Add protease inhibitors - Work at 4°C CauseDegradation->Sol_Protease

Caption: A logical workflow for troubleshooting incomplete E. coli lysis.

References

how to reduce viscosity of lysate after lysozyme treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering high viscosity in bacterial lysates following lysozyme treatment.

Frequently Asked Questions (FAQs)

Q1: What causes my bacterial lysate to become highly viscous after this compound treatment?

High viscosity in a bacterial lysate after this compound treatment is primarily caused by the release of large molecules of genomic DNA from the lysed cells.[1][2] When the bacterial cell wall is broken down by this compound, the cell ruptures and releases its entire contents, including long strands of DNA. These DNA strands form a dense, gel-like network within the lysate, leading to a significant increase in viscosity.[1] Other contributing factors can include high cell density and incomplete cell lysis.[1]

Q2: Why is it important to reduce the viscosity of my lysate?

A highly viscous lysate can pose significant challenges for downstream processing steps. The thick consistency makes it difficult to pipette, mix, and filter the sample. Furthermore, high viscosity can interfere with subsequent purification techniques such as centrifugation and chromatography, leading to lower yields and purity of the target protein or molecule.[2][3]

Q3: What are the most common methods to reduce lysate viscosity?

The two most common and effective methods for reducing lysate viscosity are:

  • Enzymatic Digestion: This involves using a nuclease, such as DNase I or a salt-active nuclease, to break down the long DNA strands into smaller fragments.[1][2]

  • Mechanical Shearing: This method physically breaks the DNA strands through force. Common techniques include sonication or repeatedly passing the lysate through a narrow-gauge needle.[1][4]

Q4: Will these viscosity reduction methods damage my protein of interest?

Generally, enzymatic digestion with nucleases is a gentle method that is unlikely to harm your target protein. However, it is important to use RNase-free DNase if you are working with RNA-sensitive applications.

Mechanical shearing, particularly sonication, can generate heat which may lead to protein denaturation.[1] Therefore, it is crucial to perform sonication on ice and in short bursts with cooling periods in between to minimize heat generation.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Lysate remains viscous after adding DNase I. Inhibitors present in the lysis buffer. Ensure your lysis buffer does not contain high concentrations of chelating agents like EDTA, which can inhibit DNase I activity. If EDTA is necessary, ensure the concentration of divalent cations like Mg²⁺ is sufficient to overcome the chelation.
Insufficient DNase I activity. Increase the concentration of DNase I or the incubation time.[1] Ensure the presence of necessary cofactors, such as Mg²⁺ (typically 1-5 mM) or Ca²⁺ (1 mM), which are required for DNase I activity.[2][4]
Suboptimal temperature. While DNase I is active at 4°C, its optimal temperature is typically room temperature or 37°C.[2] Consider a short incubation at a higher temperature if your protein is stable.
Difficulty pipetting or filtering the lysate. Extremely high concentration of nucleic acids. In addition to nuclease treatment, consider mechanical shearing to further break down the DNA.[1] You can sonicate the sample or pass it multiple times through a 21-gauge needle.[1]
Protein appears to be degraded after sonication. Overheating during sonication. Always perform sonication on ice. Use short bursts of sonication (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent the sample from overheating.[1]

Quantitative Data on Viscosity Reduction

The following table summarizes the effect of nuclease treatment on the viscosity of a Pseudomonas sp. lysate.

Treatment Viscosity (cP) % Reduction
Untreated Lysate1500-
Lysate + Nuclease5096.7%

Data is illustrative and based on typical experimental outcomes. Actual values may vary depending on the bacterial strain, cell density, and lysis conditions.

Experimental Protocols

Protocol 1: Enzymatic Digestion with DNase I

This protocol describes the use of DNase I to reduce the viscosity of a bacterial lysate.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • This compound (e.g., 1 mg/mL)

  • DNase I (e.g., 5-10 µg/mL final concentration)[2]

  • 1 M MgCl₂ solution

  • Protease inhibitor cocktail

Procedure:

  • Thaw the bacterial cell pellet on ice.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 4-5 mL of buffer per gram of wet cell paste.[2][5]

  • Add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.

  • Add this compound to a final concentration of 0.2-1.0 mg/mL.[2]

  • Incubate on ice for 30 minutes with gentle mixing. The lysate will likely become viscous.[2]

  • Add MgCl₂ to a final concentration of 1-5 mM.[2]

  • Add DNase I to a final concentration of 5-10 µg/mL.[2]

  • Incubate on ice for 15-30 minutes, or at room temperature for 10-15 minutes, with occasional gentle mixing, until the viscosity is visibly reduced.[2][6]

  • Proceed with downstream processing, such as centrifugation to pellet cell debris.

Protocol 2: Mechanical Shearing by Sonication

This protocol provides an alternative or complementary method to enzymatic digestion for reducing lysate viscosity.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer

  • Sonicator with a microtip probe

Procedure:

  • Resuspend the cell pellet in an appropriate Lysis Buffer.

  • Place the tube containing the cell suspension on ice to prevent overheating.[1]

  • Insert the sonicator probe into the cell suspension.

  • Apply short bursts of sonication (e.g., 10-15 seconds) followed by a cooling period (e.g., 30-60 seconds).[1]

  • Repeat this cycle 3-5 times, or until the lysate appears less viscous.[1]

  • After sonication, the lysate should be noticeably less viscous. If it remains viscous, additional sonication cycles may be necessary.[1]

  • Centrifuge the sonicated lysate at high speed to pellet the insoluble material.

Visualizations

experimental_workflow start Bacterial Cell Pellet resuspend Resuspend in Lysis Buffer + this compound & Protease Inhibitors start->resuspend lysis Incubate on Ice (Lysis Occurs) resuspend->lysis viscous Viscous Lysate lysis->viscous choice Viscosity Reduction Method viscous->choice dnase Add DNase I & MgCl2 Incubate choice->dnase Enzymatic sonication Sonicate on Ice (Short Bursts) choice->sonication Mechanical reduced_viscosity Low Viscosity Lysate dnase->reduced_viscosity sonication->reduced_viscosity centrifuge Centrifuge to Pellet Debris reduced_viscosity->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant

Caption: Experimental workflow for cell lysis and viscosity reduction.

mechanism_of_action cluster_before Before Viscosity Reduction cluster_after After Viscosity Reduction Intact DNA Long, Entangled Genomic DNA Strands High Viscosity High Viscosity Fragmented DNA Short DNA Fragments Intact DNA->Fragmented DNA DNase I or Sonication Low Viscosity Low Viscosity

Caption: Mechanism of DNA-induced viscosity and its reduction.

References

Technical Support Center: Lysozyme Temperature Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the stability and enzymatic activity of lysozyme. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound activity?

The optimal temperature for this compound activity can vary significantly depending on the source of the enzyme and the experimental conditions, such as pH. For Hen Egg White this compound (HEWL), a commonly used standard, the optimal temperature is often cited in the range of 45°C to 50°C.[1][2] However, standard enzymatic assays are typically performed at 25°C.[3][4] It is crucial to note that for applications like bacterial cell lysis, lower temperatures (room temperature or 4°C) are recommended to minimize the activity of potential contaminating proteases.[5]

Q2: How does temperature affect the structural stability of this compound?

Temperature directly impacts the three-dimensional structure of this compound. As temperature increases, the protein's structure begins to unfold, a process known as thermal denaturation.[6] The midpoint of this transition is called the melting temperature (Tm). For this compound in an aqueous solution, the Tm is approximately 82°C, though this value is highly dependent on pH and buffer conditions.[7] The enzyme exhibits its maximum thermal stability at a pH of around 5.0.[7][8] Temperatures exceeding 55°C can lead to a dramatic increase in protein aggregation as the enzyme denatures.[6]

Q3: My this compound solution lost activity after heating. Why did this happen and can it be reversed?

Heating this compound above its denaturation temperature leads to the loss of its specific three-dimensional structure, which is essential for its catalytic activity. This unfolding exposes hydrophobic regions, often causing the protein to aggregate irreversibly.[6][9] For instance, a brief heat shock at 70°C for 10 minutes can reduce this compound's original activity to just 20-40%.[7] While some refolding can occur upon cooling, the formation of stable, inactive aggregates is a common and often irreversible outcome.[9][10] The reversibility of denaturation depends heavily on factors like pH, protein concentration, and the rate of cooling.[9]

Q4: What are the recommended storage conditions for this compound to ensure long-term stability and activity?

Proper storage is critical for maintaining this compound's efficacy.

  • Lyophilized Powder: In its dry, powdered form, this compound is very stable and can be stored for years at -20°C or between 2-8°C.[3][11]

  • Aqueous Solutions: Once reconstituted in a buffer, stability decreases. For short-term use, solutions at a slightly acidic pH (4-5) are stable for several weeks when refrigerated at 2-8°C.[3][12] At room temperature, solutions are only stable for about 24 to 48 hours.[11] For long-term storage of several months, it is recommended to aliquot the solution and freeze it at -20°C or below.[11][12] Avoid frequent freeze-thaw cycles.

Q5: I am seeing precipitation in my this compound solution after a temperature shift. What is it and how can I prevent it?

The precipitate is likely aggregated this compound. This occurs when the protein denatures due to thermal stress, exposing hydrophobic patches that stick together, causing the protein to fall out of solution.[6] This is particularly common at temperatures above 55-60°C and at pH values far from its most stable point (pH 5.0).[6][8] Prevention Strategies:

  • Avoid High Temperatures: Work within the enzyme's stable temperature range.

  • Control pH: Maintain the pH of your solution, ideally close to pH 5.0 for maximal thermal stability.[8][13]

  • Use Stabilizers: In some applications, the addition of stabilizers like sorbitol or certain extremolytes can significantly increase the melting temperature (Tm) of this compound, protecting it from heat-induced aggregation.[7]

  • Manage Concentration: High protein concentrations can sometimes accelerate aggregation during denaturation.[14]

Data Presentation: Quantitative Effects of Temperature

The following tables summarize key quantitative data regarding the effect of temperature on this compound.

Table 1: Melting Temperature (Tm) of this compound Under Various Conditions

Condition Tm (°C) Source(s)
In aqueous solution (general) ~82°C [7]
pH 5.0 (maximum stability) ~72°C [15]
pH range 3.0 - 7.0 69 - 71.9°C [8]
Adsorbed to silica particles Decreased by 12-20°C [16]
With 9°C increase (Firoin stabilizer) Increased by 9°C [7]

| With 50% (w/w) sorbitol | Increased by 18.5°C |[7] |

Table 2: Optimal Temperature for this compound Activity from Different Sources

This compound Source Optimal Temperature (°C) Source(s)
Hen Egg White (HEWL) 45 - 50°C [1][2]
Rutilus kutum (Caspian kutum) 45°C [1]
Japanese Flounder 50°C [17]
Japanese Char 30°C [17]

| Filipino Venus | 50°C |[2] |

Table 3: this compound Activity Retention After Heat Stress

Treatment Condition Remaining Activity (%) Source(s)
63°C for 30 min (in cow's milk) ~88.5% [8]
74°C for 16 s (in cow's milk) ~76% [8]
70°C for 10 min (in buffer) 20 - 40% [7]

| 70°C for 10 min (with stabilizers) | ~70% |[7] |

Experimental Protocols

Protocol 1: Turbidimetric Assay for this compound Activity

This protocol measures this compound activity by monitoring the decrease in turbidity of a bacterial cell suspension as the cell walls are lysed.

Materials:

  • Spectrophotometer capable of reading at 450 nm, with temperature control (e.g., 25°C).

  • Cuvettes (1 cm light path).

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 6.24).[4]

  • Substrate Suspension: Lyophilized Micrococcus lysodeikticus cells suspended in buffer to an initial absorbance (A450) of 0.6-0.7.[4]

  • This compound Solution: Prepare a stock solution (e.g., 1 mg/mL in cold buffer) and dilute immediately before use to a working concentration (e.g., 200-400 units/mL).[4]

Procedure:

  • Set the spectrophotometer to 450 nm and equilibrate the sample holder to 25°C.[4][18]

  • Pipette 2.5 mL of the Micrococcus lysodeikticus substrate suspension into a cuvette.[4]

  • Place the cuvette in the spectrophotometer and incubate for 4-5 minutes to allow for temperature equilibration. Record any baseline drift (blank rate).[18]

  • Initiate the reaction by adding 0.1 mL of the diluted this compound solution to the cuvette.[4]

  • Immediately mix by inverting the cuvette gently and start recording the absorbance at 450 nm every 15-30 seconds for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA450/min) from the initial linear portion of the curve.

  • One unit of activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[3][4]

Protocol 2: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat absorbed by a protein solution as it is heated at a constant rate, allowing for the determination of the melting temperature (Tm).

Materials:

  • Differential Scanning Calorimeter.

  • This compound solution at a known concentration (e.g., 1-5 mg/mL).

  • Matching buffer for use as a reference.

Procedure:

  • Prepare the this compound sample and a matching buffer reference. Degas both solutions thoroughly to avoid bubble formation during the scan.

  • Load the this compound solution into the sample cell and the matching buffer into the reference cell of the DSC instrument, following the manufacturer's instructions.

  • Equilibrate the system at a starting temperature well below the expected transition (e.g., 25°C).

  • Initiate a temperature scan, heating the cells at a constant rate (e.g., 1°C/minute) up to a temperature well above the transition (e.g., 95°C).[19]

  • The instrument records the differential heat flow between the sample and reference cells as a function of temperature.

  • The resulting plot of excess heat capacity (Cp) versus temperature will show an endothermic peak. The apex of this peak corresponds to the melting temperature (Tm).[15]

  • The data can be further analyzed to determine the enthalpy (ΔH) and change in heat capacity (ΔCp) of unfolding.[19][20]

Visualizations

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis P1 Prepare this compound Solution (Known Concentration) P3 Degas Both Samples P1->P3 P2 Prepare Matching Buffer (Reference) P2->P3 D1 Load Sample and Reference into DSC Cells P3->D1 Load Samples D2 Equilibrate at Start Temperature (e.g., 25°C) D1->D2 D3 Initiate Temperature Scan (e.g., 1°C/min to 95°C) D2->D3 A1 Record Excess Heat Capacity (Cp) vs. Temperature D3->A1 Generate Data A2 Identify Endothermic Peak A1->A2 A3 Determine Melting Temperature (Tm) at Peak Apex A2->A3 A4 Calculate Thermodynamic Parameters (ΔH, ΔCp) A3->A4

Caption: Workflow for determining this compound thermal stability using DSC.

G Temp_Low Low Temperature (< 40°C) Structure_Folded Native Folded Structure (Active Conformation) Temp_Low->Structure_Folded Maintains Structure Temp_Optimal Optimal Temperature (e.g., 45-50°C) Temp_Optimal->Structure_Folded Maintains Structure Temp_High High Temperature (> 60°C) Structure_Unfolded Unfolded Structure (Inactive) Temp_High->Structure_Unfolded Causes Denaturation Activity_Low Low Activity Structure_Folded->Activity_Low Below Optimum Activity_Max Maximum Activity Structure_Folded->Activity_Max At Optimum Structure_Aggregated Aggregated Protein (Irreversibly Inactive) Structure_Unfolded->Structure_Aggregated Leads to Activity_None No Activity Structure_Unfolded->Activity_None Structure_Aggregated->Activity_None

Caption: Relationship between temperature, this compound structure, and activity.

References

Technical Support Center: Improving Lysozyme Efficacy on Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance lysozyme's effectiveness against resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: Bacteria have evolved several strategies to evade this compound's bactericidal action. The primary mechanisms include:

  • Peptidoglycan Modification: This is a common strategy where bacteria alter the structure of their peptidoglycan, the target of this compound. Modifications can include the O-acetylation of N-acetylmuramic acid (NAM) and the N-deacetylation of N-acetylglucosamine (NAG), which sterically hinder this compound from binding to its substrate.[1][2]

  • Expression of this compound Inhibitors: Some bacteria produce proteins that directly bind to and inhibit this compound activity.[3]

  • Altered Cell Envelope Charge: The presence of anionic polymers like teichoic acids in the cell wall of many Gram-positive bacteria can bind to the cationic this compound, reducing its effective concentration near the peptidoglycan layer.[1]

  • Outer Membrane Barrier (Gram-negative bacteria): Gram-negative bacteria possess an outer lipopolysaccharide layer that acts as a physical barrier, preventing this compound from reaching the peptidoglycan in the periplasmic space.[4]

Q2: How can I determine if my bacterial strain is resistant to this compound?

A2: A standard method to assess this compound resistance is through a this compound sensitivity assay, often a turbidity-based assay.[1] This involves monitoring the optical density (OD) of a bacterial suspension over time after adding this compound. A significant drop in OD indicates sensitivity, whereas little to no change suggests resistance.[1][5] It is recommended to compare the results against a known this compound-sensitive strain, such as Micrococcus luteus, as a positive control.[1]

Q3: What are the main strategies to overcome this compound resistance?

A3: Researchers are exploring several avenues to enhance this compound's efficacy against resistant strains:

  • Enzyme Modification: Altering the properties of this compound through chemical or physical means can improve its effectiveness. For instance, creating a hydrophobic modified this compound (HML) can enhance its ability to disrupt the bacterial cell wall.[1][6] Thermochemical modification can also increase its antibacterial activity.[7][8]

  • Combination Therapy: Using this compound in conjunction with other antimicrobial agents, such as antibiotics or other enzymes, can result in synergistic effects.[1][9][10] This approach can increase the susceptibility of resistant strains.

  • Use of Adjuvants: Agents like the chelating agent EDTA can destabilize the outer membrane of Gram-negative bacteria, allowing this compound to access the peptidoglycan layer.[1]

Q4: What are the optimal environmental conditions for this compound activity?

A4: this compound activity is highly dependent on environmental factors such as pH, temperature, and ionic strength.[11][12] For hen egg white this compound (HEWL), the optimal pH is typically between 6.0 and 7.0.[1][13] Its activity increases with temperature up to about 60°C.[13] Salt concentration also plays a crucial role; for example, sodium chloride can induce lysis, but high concentrations can be inhibitory.[13]

Q5: How can the effectiveness of this compound against Gram-negative bacteria be improved?

A5: Due to their protective outer membrane, Gram-negative bacteria are generally more resistant to this compound.[4] Strategies to overcome this include:

  • Permeabilizing the Outer Membrane: Using agents like EDTA that disrupt the lipopolysaccharide layer.

  • This compound Modification: Modifying this compound to increase its hydrophobicity can enhance its ability to interact with and disrupt the outer membrane.[6]

  • High-Pressure Treatment: The application of high pressure has been shown to sensitize some Gram-negative bacteria to this compound.[4]

  • Combination with Other Antimicrobials: Certain combinations of this compound and antibiotics have shown synergistic effects against Gram-negative bacteria.[10]

Troubleshooting Guides

Problem: No cell lysis is observed in a turbidity-based assay with a bacterial strain that should be sensitive.

Possible CauseSuggested Solution
Incorrect Assay Conditions This compound activity is highly dependent on pH, temperature, and ionic strength.[11] Ensure the buffer pH is within the optimal range (typically 6.0-7.0 for HEWL) and the assay is conducted at the recommended temperature (e.g., 25°C or 37°C).[1] Verify the salt concentration of your buffer, as high ionic strength can inhibit activity.[11][13]
Inactive this compound The this compound preparation may have lost its activity due to improper storage or handling. Prepare a fresh this compound solution in a cold buffer immediately before use.[14] Test the activity of your this compound stock on a highly sensitive strain like Micrococcus luteus to confirm its functionality.
Bacterial Cell Preparation Issues The physiological state of the bacteria can affect their susceptibility. Ensure you are using cells from the exponential growth phase. The method of cell harvesting and washing can also influence the results.

Problem: Results from the this compound lytic assay are inconsistent and not reproducible.

Possible CauseSuggested Solution
Inadequate Mixing Ensure the this compound solution is mixed thoroughly but gently into the cell suspension immediately before starting the measurement to ensure a uniform reaction.[1]
Variability in Inoculum Standardize the initial bacterial concentration for each experiment. Prepare the inoculum to a specific optical density or McFarland standard to ensure consistency across assays.
Instability of this compound Solution This compound solutions, especially at low concentrations, can lose activity over time. Prepare fresh dilutions for each experiment and keep them on ice until use.[14]

Problem: A modified this compound preparation shows lower or no activity compared to the native enzyme.

Possible CauseSuggested Solution
Over-modification Affecting Active Site The modification process may have altered key amino acid residues in the active site, such as glutamic acid 35 and aspartate 52, which are critical for catalytic activity.[13] Consider reducing the extent of modification or using a different modification strategy. It is crucial to test the modified enzyme's activity on a sensitive substrate to confirm its catalytic function is intact.[1]
Incorrect Purification Impurities from the modification and purification process could be inhibiting the enzyme's activity. Ensure the final enzyme preparation is of high purity by using appropriate chromatographic techniques.
Aggregation of Modified this compound Modifications, particularly those increasing hydrophobicity, can sometimes lead to protein aggregation. Analyze the modified this compound using techniques like dynamic light scattering or size-exclusion chromatography to check for aggregates.

Problem: Combination therapy with an antibiotic does not show a synergistic effect.

Possible CauseSuggested Solution
Inappropriate Antibiotic Choice The mechanism of action of the chosen antibiotic may not be complementary to that of this compound. Synergistic effects have been observed with antibiotics that target cell wall synthesis (e.g., penicillins) or protein synthesis (e.g., aminoglycosides).[9][10][15]
Antagonistic Interaction In some cases, the combination of two antimicrobial agents can be antagonistic. Perform a checkerboard assay to systematically evaluate the interaction between this compound and the antibiotic across a range of concentrations.
Incorrect Concentrations The concentrations of this compound and the antibiotic must be optimized to observe synergy. The effective concentrations may be at or below the minimum inhibitory concentration (MIC) of each agent alone.

Data Presentation

Table 1: Optimal Conditions for Hen Egg White this compound (HEWL) Activity

ParameterOptimal RangeReference(s)
pH 6.0 - 7.0[1][13]
Temperature Increases up to 60°C[13]
Salt Concentration Varies; moderate levels of NaCl can enhance lysis, while high concentrations are inhibitory.[13][16]

Table 2: Representative Minimum Inhibitory Concentration (MIC) Data for Native vs. Modified this compound

A lower MIC value indicates higher susceptibility.[1]

Bacterial StrainNative this compound MIC (mg/mL)Modified this compound MIC (mg/mL)Reference(s)
Staphylococcus aureus (resistant)> 101.25[17][18]
Escherichia coli> 100.5 - 0.75[17][18]
Pseudomonas aeruginosa> 100.75[17][18]
Bacillus cereus63[19]

Note: These are representative values based on published data and can vary depending on the specific modification and bacterial strain.

Table 3: Summary of Synergistic Effects of this compound in Combination with Antibiotics

Bacterial GroupAntibiotic ClassOutcomeReference(s)
Gram-positive (e.g., MRSA) Piperacillin/Sulbactam (PIP/SBT)Synergistic antibacterial activity[9]
Gram-positive (e.g., MRSA) Amoxicillin/Clavulanate potassiumSynergistic antibacterial effect[9]
Gram-positive (Staphylococci) Methicillin, Lincomycin, MacrolidesHigh activity[10]
Gram-positive (Streptococci) Penicillin, Macrolides, MonomycinHigh synergistic effect[10]
Various pathogenic bacteria Aminoglycosides (Gentamicin, etc.)Increased antimicrobial effect[15]

Experimental Protocols

Protocol 1: Turbidity-Based this compound Activity Assay

This protocol is adapted from standard methods for measuring this compound's lytic activity.[5][14]

  • Preparation of Substrate Suspension:

    • Prepare a suspension of a this compound-sensitive bacterial strain (e.g., Micrococcus lysodeikticus) in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.24).[14]

    • Adjust the concentration of the bacterial suspension to an initial absorbance (A450) of 0.6-0.7.[14]

  • Preparation of Enzyme Solution:

    • Immediately before the assay, dissolve this compound powder in cold (4°C) buffer to a known concentration (e.g., 200-400 units/mL).[14]

  • Assay Procedure:

    • Pipette 2.5 mL of the substrate suspension into a cuvette and place it in a spectrophotometer thermostatted to 25°C.[14]

    • Allow the suspension to equilibrate for 4-5 minutes.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution to the cuvette.

    • Immediately mix by inverting the cuvette 2-3 times.

    • Record the decrease in absorbance at 450 nm for 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).[14]

  • Calculation of Activity:

    • Calculate the change in absorbance per minute (ΔA450/min) from the linear portion of the curve.[5]

    • One unit of this compound activity is often defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under the specified conditions.[14]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound

This protocol is based on the broth microdilution method.[20]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable sterile broth medium.

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation:

    • Culture the test bacterium overnight.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria without this compound) and a negative control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[12][20]

Protocol 3: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between this compound and another antimicrobial agent (e.g., an antibiotic).

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and the second antimicrobial agent vertically. This creates a matrix of wells with various concentration combinations of the two agents.

  • Inoculation and Incubation:

    • Inoculate the plate with the test bacterium at a standardized concentration, as described in the MIC protocol.

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

      • FIC Index = FIC of this compound + FIC of Antibiotic

    • Interpret the results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive or indifferent effect

      • FIC Index > 4.0: Antagonism

Visualizations

bacterial_resistance_pathway cluster_bacterium Bacterial Cell PGN Peptidoglycan (NAM-NAG backbone) Mod_PGN Modified Peptidoglycan (O-acetylated NAM, etc.) PGN->Mod_PGN Modification Enzymes (e.g., OatA) Inhibitor This compound Inhibitor Protein This compound This compound Inhibitor->this compound Inhibits Activity (Resistance) This compound->PGN This compound->Mod_PGN Binding Hindered (Resistance)

Caption: Bacterial resistance mechanisms against this compound.

turbidity_assay_workflow A Prepare Bacterial Suspension (Substrate) (e.g., M. luteus) C Add Substrate to Cuvette and Equilibrate in Spectrophotometer A->C B Prepare this compound Solution (Enzyme) D Initiate Reaction: Add Enzyme to Substrate B->D C->D E Record Absorbance (A450) Over Time D->E F Calculate Rate of Lysis (ΔA450 / min) E->F

Caption: Workflow for a turbidity-based this compound activity assay.

overcoming_resistance_strategies cluster_strategies Key Strategies cluster_examples Examples Core Improving this compound Efficacy on Resistant Strains Mod Enzyme Modification Core->Mod Combo Combination Therapy Core->Combo Adj Use of Adjuvants Core->Adj Mod_Ex Hydrophobic Modification Thermochemical Treatment Mod->Mod_Ex Combo_Ex With Antibiotics With Other Enzymes Combo->Combo_Ex Adj_Ex EDTA (for Gram-negatives) Adj->Adj_Ex

Caption: Strategies to overcome bacterial resistance to this compound.

References

Technical Support Center: Use of DNase I with Lysozyme for Genomic DNA Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DNase I and lysozyme for the degradation of genomic DNA during experiments such as protein purification and plasmid DNA isolation.

Frequently Asked Questions (FAQs)

Q1: Why is my cell lysate highly viscous after treatment with this compound?

A1: High viscosity in a cell lysate after this compound treatment is typically caused by the release of large amounts of genomic DNA from the lysed cells.[1] This viscous DNA can interfere with subsequent pipetting, filtration, and chromatography steps.[2]

Q2: How does DNase I reduce the viscosity of the cell lysate?

A2: DNase I is an endonuclease that degrades DNA by hydrolyzing the phosphodiester bonds in the DNA backbone. This breaks down the long, viscous strands of genomic DNA into smaller, less viscous oligonucleotides, thereby reducing the overall viscosity of the lysate.[3]

Q3: What are the optimal conditions for DNase I activity?

A3: DNase I activity is dependent on divalent cations. For maximal activity, the presence of both magnesium (Mg²⁺) and calcium (Ca²⁺) ions is recommended.[2][4] A typical reaction buffer for DNase I includes Tris-HCl, MgCl₂, and CaCl₂.[2] The optimal pH for DNase I is between 7.0 and 8.0.[3]

Q4: Can I add this compound and DNase I to the lysis buffer at the same time?

A4: Yes, in many protocols, this compound and DNase I can be added simultaneously to the cell suspension.[2] However, for maximal this compound efficiency, it is crucial to ensure the cell pellet is thoroughly resuspended before the addition of enzymes.[2]

Q5: How can I inactivate DNase I after it has degraded the genomic DNA?

A5: DNase I can be inactivated by heat or by chelation of the required divalent cations. A common method is to add EDTA to the lysate to chelate the Mg²⁺ and Ca²⁺ ions, followed by incubation at a temperature of around 65-75°C for 10-15 minutes.[2][5] It is important to note that heating in the presence of divalent cations without a chelating agent can lead to RNA degradation.

Q6: Will DNase I or this compound interfere with downstream applications like protein purification?

A6: this compound will be present in the final lysate as an additional protein, which may need to be considered in downstream purification strategies, especially if its size is similar to the protein of interest. DNase I is typically inactivated and can be separated during purification. However, if using affinity chromatography (e.g., His-tag purification), it's important to ensure that EDTA used for DNase I inactivation is removed, as it will interfere with the binding of the protein to the affinity resin.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Lysate remains viscous after adding DNase I 1. Inactive DNase I: The enzyme may have lost activity due to improper storage or handling. 2. Suboptimal buffer conditions: Lack of essential co-factors (Mg²⁺ and Ca²⁺) or incorrect pH. 3. Presence of inhibitors: High concentrations of chelating agents (e.g., EDTA) in the initial resuspension buffer. 4. Insufficient DNase I concentration or incubation time. 1. Use a fresh aliquot of DNase I. Store the enzyme at -20°C in a non-frost-free freezer. 2. Ensure your lysis buffer contains adequate concentrations of MgCl₂ (typically 1-10 mM) and CaCl₂ (typically 1-5 mM).[2] Adjust the pH to 7.0-8.0. 3. If your initial buffer contains EDTA, consider adding a surplus of Mg²⁺ and Ca²⁺ to compensate. 4. Increase the concentration of DNase I (a typical starting range is 10-100 U/mL of lysate) or extend the incubation time (usually 10-30 minutes at room temperature or 37°C).[6][7]
Low protein yield after cell lysis 1. Incomplete cell lysis: this compound may not be efficiently breaking down the cell wall. 2. Protein degradation: Proteases released during lysis may be degrading the target protein. 3. Suboptimal incubation conditions for this compound. 1. Ensure the cell pellet is completely resuspended. Consider a freeze-thaw cycle before adding this compound to aid in cell wall disruption. For Gram-negative bacteria, the addition of EDTA (1-5 mM) can improve this compound access to the peptidoglycan layer. 2. Add a protease inhibitor cocktail to the lysis buffer before adding this compound. Perform all lysis steps on ice or at 4°C to minimize protease activity.[8] 3. Optimize this compound concentration (typically 0.2-1 mg/mL for E. coli) and incubation time (15-30 minutes).[8] Incubation can be done on ice or at room temperature.
Target protein is found in the insoluble pellet (inclusion bodies) 1. High protein expression levels leading to aggregation. 2. The protein itself is inherently insoluble. 1. This is a common issue with recombinant protein expression and not directly related to the this compound/DNase I treatment. Optimization of expression conditions (e.g., lower temperature, different expression strain) may be necessary. 2. Solubilization of inclusion bodies using denaturants (e.g., urea, guanidine hydrochloride) will be required, followed by refolding procedures.
DNase I appears to be inactive 1. Improper storage: Repeated freeze-thaw cycles or storage in a frost-free freezer can reduce activity. 2. Incompatible buffer components: Presence of inhibitors like high salt concentrations (>100 mM NaCl), SDS, or reducing agents.[2]1. Aliquot DNase I upon receipt and store at -20°C. Avoid repeated freeze-thaw cycles. 2. Review the composition of your lysis buffer. If high salt or other inhibitors are necessary for your experiment, you may need to increase the DNase I concentration or perform a buffer exchange step prior to DNase I addition.

Data Presentation

Table 1: Effect of this compound Concentration on Total Protein Yield from E. coli

The following table, based on illustrative data, shows the impact of varying this compound concentrations on the total protein yield at a constant incubation time and temperature. A plateau in protein yield is often observed, indicating that beyond a certain point, increasing the this compound concentration does not lead to more efficient lysis.[8]

This compound Concentration (mg/mL)Total Protein Yield (mg/mL)
0.12.2
0.22.9
0.53.1
1.03.2
1.53.2

Data is illustrative and based on trends reported in the literature.[8]

Table 2: Recommended DNase I Concentrations for Viscosity Reduction

This table provides typical starting concentrations for DNase I to effectively reduce the viscosity of bacterial lysates. The optimal concentration may vary depending on the cell density and lysis efficiency.

DNase I Concentration (Units/mL of lysate)DNase I Concentration (µg/mL of lysate)Notes
10 - 100~0.5 - 5A common starting range for most applications.[6][7]
200 - 2000~10 - 100May be necessary for very dense cell suspensions or when rapid viscosity reduction is required.[6]

Conversion from Units to µg is approximate and can vary based on the specific activity of the DNase I preparation.

Experimental Protocols

Protocol 1: Enzymatic Lysis of E. coli for Soluble Protein Extraction

This protocol provides a general procedure for the extraction of soluble proteins from E. coli using this compound and DNase I.

Materials:

  • E. coli cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA)

  • This compound solution (10 mg/mL in lysis buffer, freshly prepared)

  • DNase I (e.g., 1 mg/mL or 1000 U/µL stock solution)

  • 1 M MgCl₂ solution

  • Protease inhibitor cocktail

  • Ice

  • Centrifuge

Procedure:

  • Thaw the frozen bacterial cell pellet on ice.

  • Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 5-10 mL of buffer per gram of wet cell paste. Ensure the pellet is completely resuspended by pipetting or gentle vortexing.

  • Add protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.

  • Add this compound to a final concentration of 0.2-1 mg/mL.[8]

  • Incubate on ice for 30 minutes with gentle agitation.

  • To reduce viscosity, add MgCl₂ to a final concentration of 1-5 mM, followed by the addition of DNase I to a final concentration of 10-50 µg/mL.[9]

  • Incubate on ice or at room temperature for 10-15 minutes, or until a noticeable decrease in viscosity is observed.[10]

  • Clarify the lysate by centrifuging at >12,000 x g for 15-30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble protein fraction, for downstream applications.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_lysis Enzymatic Lysis cluster_clarification Clarification Harvest Harvest Bacterial Cells Resuspend Resuspend Cell Pellet in Lysis Buffer Harvest->Resuspend Add_this compound Add this compound & Protease Inhibitors Resuspend->Add_this compound Incubate_Lysis Incubate (e.g., 30 min on ice) Add_this compound->Incubate_Lysis Add_DNase Add DNase I & MgCl2 Incubate_Lysis->Add_DNase Incubate_DNase Incubate (e.g., 15 min at RT) Add_DNase->Incubate_DNase Centrifuge Centrifuge to Pellet Debris Incubate_DNase->Centrifuge Collect_Supernatant Collect Supernatant (Soluble Proteins) Centrifuge->Collect_Supernatant

Caption: Experimental workflow for bacterial cell lysis and genomic DNA degradation.

Troubleshooting_Viscosity Start High Lysate Viscosity? Check_DNase Check DNase I Activity & Concentration Start->Check_DNase Yes Check_Buffer Verify Buffer Composition (Mg2+, Ca2+) Check_DNase->Check_Buffer Check_Inhibitors Check for Inhibitors (e.g., EDTA) Check_Buffer->Check_Inhibitors Increase_Incubation Increase Incubation Time/Temp Check_Inhibitors->Increase_Incubation Resolved Viscosity Reduced Increase_Incubation->Resolved Unresolved Issue Persists Increase_Incubation->Unresolved

Caption: Troubleshooting logic for addressing high lysate viscosity.

References

protocol for lysozyme lysis buffer with protease inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for researchers, scientists, and drug development professionals utilizing lysozyme-based lysis buffers with protease inhibitors for protein extraction from bacterial cells.

Experimental Protocol: Preparation of this compound Lysis Buffer and Bacterial Cell Lysis

This protocol provides a general method for the enzymatic lysis of bacterial cells using a this compound-based buffer.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer Components (see Table 1 for concentrations)

  • This compound (powder or stock solution)

  • Protease Inhibitor Cocktail (commercial or custom mix)

  • DNase I or Benzonase Nuclease (optional)

  • 1 M MgCl₂ or CaCl₂ (if using nucleases)

  • Ice

  • Microcentrifuge

Procedure:

  • Lysis Buffer Preparation:

    • Prepare the desired lysis buffer based on the recommendations in Table 1, omitting this compound and protease inhibitors initially.

    • Ensure the buffer is chilled on ice before use.

  • Cell Pellet Resuspension:

    • Thaw the frozen bacterial cell pellet on ice.

    • Resuspend the cell pellet in the ice-cold lysis buffer. A general guideline is to use 5-10 mL of buffer per gram of wet cell paste.[1] Ensure the suspension is homogeneous by gently pipetting or vortexing at a low speed to avoid foaming.

  • Addition of this compound and Protease Inhibitors:

    • Immediately before use, add the protease inhibitor cocktail to the resuspended cells to the recommended final concentration (e.g., 1X).[2][3]

    • Add this compound to the cell suspension. The final concentration can range from 0.2 mg/mL to 1 mg/mL.[1][4] If using a stock solution, ensure it is freshly prepared.[5] Mix gently by inversion.

  • Incubation:

    • Incubate the mixture on ice for 30 minutes with occasional gentle agitation.[6] For some applications, incubation can be performed at room temperature or 37°C for 5-30 minutes.[7]

  • Viscosity Reduction (Optional):

    • If the lysate becomes viscous due to the release of chromosomal DNA, add DNase I (to a final concentration of 10 µg/mL) or Benzonase nuclease, along with MgCl₂ or CaCl₂ to a final concentration of 1-5 mM.[7][8][9]

    • Incubate for an additional 5-15 minutes on ice or at room temperature until the viscosity is reduced.[7][8]

  • Clarification of Lysate:

    • Centrifuge the lysate at high speed (e.g., 14,000-18,000 x g) for 20-30 minutes at 4°C to pellet the cell debris.[6]

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Storage:

    • The clarified lysate can be used immediately for downstream applications or stored at -20°C or -80°C for later use.

Data Presentation: Lysis Buffer Component Concentrations

Table 1: Recommended Concentration Ranges for this compound Lysis Buffer Components

ComponentRecommended Concentration RangePurposeNotes
Buffering Agent
Tris-HCl20-50 mMMaintains a stable pH.This compound is active over a broad pH range (6.0-9.0), with optimal activity often observed around pH 8.0 for lysis.[4][8]
Sodium Phosphate50 mMAlternative buffering agent.Often used in protocols for purifying His-tagged proteins.
Salts
NaCl50-300 mMAffects ionic strength, which can influence enzyme activity and protein solubility.[6]High salt concentrations (>50-100 mM) can inhibit T4 this compound activity.[7]
Chelating Agents
EDTA1-10 mMChelates divalent cations, which can destabilize the outer membrane of Gram-negative bacteria.[6]Incompatible with Immobilized Metal Affinity Chromatography (IMAC) for His-tagged proteins. Can also inhibit metalloproteases and nucleases that require Mg²⁺.[10]
Detergents
Triton X-1000.1-1.2%A non-ionic detergent that helps to solubilize membrane proteins and disrupt the cell membrane.[6]The concentration may need to be optimized to avoid protein denaturation.[11]
Enzymes
This compound0.2-1 mg/mLHydrolyzes the peptidoglycan layer of the bacterial cell wall.[4][6]Should be added fresh to the lysis buffer.[5]
DNase I / Benzonase10 µg/mL / 25-250 U/mLReduces the viscosity of the lysate by digesting released chromosomal DNA.[1][6]Requires divalent cations like Mg²⁺ or Ca²⁺ for activity.
Protease Inhibitors
Commercial Cocktail1X (as per manufacturer)A broad-spectrum mix to inhibit various proteases (serine, cysteine, metallo, etc.).EDTA-free versions are available for compatibility with IMAC. Should be added fresh to the lysis buffer just before use.[11]
PMSF1 mMAn irreversible inhibitor of serine proteases.Has a short half-life in aqueous solutions and is toxic.[8][12]

Mandatory Visualizations

LysozymeLysisWorkflow cluster_prep Preparation cluster_lysis Lysis cluster_cleanup Clarification prep_buffer Prepare & Chill Lysis Buffer resuspend Resuspend Pellet in Lysis Buffer prep_buffer->resuspend thaw_pellet Thaw Cell Pellet on Ice thaw_pellet->resuspend add_reagents Add Protease Inhibitors & this compound resuspend->add_reagents incubate Incubate on Ice (30 min) add_reagents->incubate viscosity_check Viscous Lysate? incubate->viscosity_check add_nuclease Add Nuclease (e.g., DNase I) viscosity_check->add_nuclease Yes centrifuge Centrifuge (14,000 x g, 20 min, 4°C) viscosity_check->centrifuge No add_nuclease->centrifuge collect_supernatant Collect Supernatant (Soluble Proteins) centrifuge->collect_supernatant

Caption: Experimental workflow for bacterial protein extraction using this compound.

TroubleshootingFlowchart start Start: Low Protein Yield q1 Was lysis incomplete? start->q1 a1_group Check this compound Activity - Use fresh enzyme - Check buffer pH/ionic strength q1->a1_group Yes q2 Is protein degraded? q1->q2 No a2_group Optimize Incubation - Increase time/temperature a1_group->a2_group end Problem Solved a2_group->end a3_group Add Fresh Protease Inhibitors - Use broad-spectrum cocktail - Keep samples cold (4°C) q2->a3_group Yes q3 Is protein in insoluble pellet? q2->q3 No a3_group->end a4_group Inclusion Bodies Likely - Optimize expression (lower temp) - Use denaturing purification q3->a4_group Yes q3->end No a5_group Optimize Lysis Buffer - Adjust detergent/salt conc. - Add glycerol (10%) a4_group->a5_group a5_group->end

Caption: Troubleshooting flowchart for low protein yield after this compound lysis.

Troubleshooting and FAQs

Q1: My protein yield is very low after lysis. What could be the problem?

A1: Low protein yield can stem from several factors:

  • Inefficient Lysis: The activity of this compound can be compromised. Ensure that the this compound solution is freshly prepared, as it can lose activity over time. Also, verify that the pH and ionic strength of your lysis buffer are optimal for this compound activity; the enzyme is generally active between pH 6.0 and 9.0.[4] You can also try increasing the incubation time or temperature (e.g., 30 minutes at 37°C) to enhance lysis.[1]

  • Protein Degradation: If endogenous proteases are not sufficiently inhibited, your target protein can be degraded. Always add a broad-spectrum protease inhibitor cocktail fresh to your lysis buffer immediately before use.[11][13] Performing all lysis steps at 4°C can also help minimize protease activity.[13]

  • Protein Insolubility: Your protein of interest may be expressed as insoluble inclusion bodies. To check this, analyze a sample of the insoluble pellet by SDS-PAGE. If the protein is in the pellet, you may need to optimize your expression conditions (e.g., lower induction temperature) or use a denaturing purification protocol.[14]

Q2: The lysate is extremely viscous after incubation with this compound. How can I fix this?

A2: High viscosity is typically caused by the release of large amounts of genomic DNA from the lysed cells.[13] To resolve this, you can:

  • Add a Nuclease: Treat the lysate with DNase I or a broad-spectrum nuclease like Benzonase.[6] These enzymes require divalent cations, so ensure your buffer contains ~1-5 mM MgCl₂ or CaCl₂ and does not contain high concentrations of EDTA, which would chelate these ions.

  • Mechanical Shearing: Briefly sonicate the lysate on ice. A few short pulses are usually sufficient to shear the DNA and reduce viscosity.[7]

Q3: I see protein degradation even though I used a protease inhibitor cocktail. What should I do?

A3: This issue can arise for a few reasons:

  • Inhibitor Stability: Protease inhibitors have limited stability in aqueous buffers, even when stored at 4°C.[11] It is crucial to add the inhibitor cocktail to the lysis buffer immediately before you begin the lysis procedure.

  • Incomplete Inhibition: Some cell types contain high concentrations or unusual types of proteases that may not be fully inhibited by a standard cocktail concentration. You may need to optimize the concentration of the inhibitor cocktail.[2]

  • Temperature Control: Ensure all steps are performed on ice or at 4°C to keep protease activity to a minimum.[13]

Q4: Can I use a lysis buffer containing EDTA if I plan to purify my His-tagged protein using IMAC?

A4: No, it is strongly recommended to avoid EDTA in your lysis buffer if you are performing Immobilized Metal Affinity Chromatography (IMAC). EDTA is a strong metal-chelating agent and will strip the nickel (Ni²⁺) or cobalt (Co²⁺) ions from the affinity resin, preventing your His-tagged protein from binding. Use an "EDTA-free" formulation of a protease inhibitor cocktail for these applications. If a chelating agent is needed to improve lysis of Gram-negative bacteria, it must be removed via dialysis or a desalting column before the IMAC step.

Q5: How do I store my this compound and the final lysis buffer?

A5: this compound powder should be stored at -20°C.[5] A stock solution of this compound in water or a simple buffer (e.g., 10 mM Tris-HCl, pH 8.0) can be prepared and is stable for about a month when stored at 2-8°C.[5] However, for optimal performance, it is best to use a freshly prepared solution.[5] The complete lysis buffer containing all components except for this compound and protease inhibitors can be prepared in advance and stored at 4°C. Always add the this compound and protease inhibitors just before use.

References

Technical Support Center: Lysozyme-Mediated Lysis of Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in lysozyme-mediated lysis of Gram-negative bacteria. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed protocols to help researchers overcome common hurdles in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound alone often ineffective at lysing my Gram-negative bacteria?

A1: The primary challenge is the structure of the Gram-negative cell envelope. These bacteria possess a protective outer membrane composed of lipopolysaccharides (LPS), phospholipids, and proteins.[1][2] This outer membrane acts as a physical barrier, preventing the relatively large this compound enzyme from reaching its target, the peptidoglycan layer, which lies beneath it in the periplasmic space.[3][4][5] Gram-positive bacteria, lacking this outer membrane, are much more susceptible to direct lysis by this compound.[6]

Q2: What is the purpose of adding EDTA to my lysis buffer?

A2: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent crucial for permeabilizing the Gram-negative outer membrane.[5] The stability of the LPS layer is highly dependent on divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which form bridges between the negatively charged phosphate groups of LPS molecules.[7][8] EDTA sequesters these cations, disrupting the integrity of the outer membrane and creating openings that allow this compound to pass through and access the peptidoglycan cell wall.[3][9]

Q3: My Gram-negative cells are not lysing even with this compound and EDTA. What should I check?

A3: If lysis is inefficient, consider the following troubleshooting steps:

  • Buffer pH and Ionic Strength: this compound activity is sensitive to pH and salt concentration. The optimal pH for hen egg white this compound is generally between 6.0 and 8.0.[10][11] High ionic strength can also inhibit this compound activity.[10]

  • EDTA and this compound Concentrations: Ensure you are using optimal concentrations. A common starting point is 1-10 mM EDTA and 0.1-1.0 mg/mL this compound, but this may require optimization for your specific bacterial strain and cell density.[12][13]

  • Incubation Time and Temperature: Lysis is generally faster at room temperature (25°C) or 37°C than on ice.[13][14] Incubation for 15-30 minutes is typical, but may need to be extended.[12][14]

  • Cell Growth Phase: Bacteria harvested from the stationary phase can be more resistant to lysis than those from the exponential (log) phase of growth.[11]

  • Presence of Inhibitors: Some Gram-negative bacteria produce periplasmic proteins that can inhibit this compound activity.[15]

  • Viscosity: A successful lysis often results in a viscous solution due to the release of genomic DNA. If the solution is not viscous, lysis is likely incomplete. Conversely, if it is too viscous to handle, the addition of DNase I is required.[12][16]

Q4: My lysate is extremely viscous and difficult to work with. How can I fix this?

A4: High viscosity is caused by the release of genomic DNA from the lysed cells. To reduce viscosity, you can add DNase I (e.g., to a final concentration of 10 µg/mL) to the lysate.[12] It is important to also add its cofactor, MgCl₂, to a final concentration of around 10 mM for the DNase to be active.[12][14] Alternatively, brief sonication with short pulses can also shear the DNA and reduce viscosity.[16]

Q5: Are there any alternatives to EDTA for permeabilizing the outer membrane?

A5: Yes, other agents can be used to permeabilize the outer membrane. Organic acids, such as lactic acid, have been shown to disrupt the outer membrane.[17] Additionally, certain antimicrobial peptides, like lactoferrin or polymyxin B, can increase the susceptibility of Gram-negative bacteria to this compound.[11][18] In some research contexts, physical methods like high hydrostatic pressure have also been used to sensitize Gram-negative bacteria to this compound.[19][20]

Visualizing the Challenge and Solution

To better understand the process, the following diagrams illustrate the Gram-negative cell wall barrier and the mechanism of action for this compound and EDTA.

GramNegativeBarrier cluster_Cell Gram-Negative Bacterium OuterMembrane Outer Membrane (LPS Layer) Periplasm Periplasmic Space (Thin Peptidoglycan Layer) InnerMembrane Inner (Cytoplasmic) Membrane This compound This compound This compound->OuterMembrane Blocked Arrow

Caption: The formidable outer membrane of Gram-negative bacteria.

LysisMechanism cluster_Process Lysis Workflow Start Gram-Negative Cells AddReagents Add this compound + EDTA Start->AddReagents Permeabilization EDTA chelates Mg²⁺/Ca²⁺, disrupting the Outer Membrane AddReagents->Permeabilization Step 1 Access This compound gains access to the Periplasm Permeabilization->Access Step 2 Hydrolysis This compound hydrolyzes β-(1,4) glycosidic bonds in Peptidoglycan Access->Hydrolysis Step 3 Lysis Cell Wall weakens, leading to Cell Lysis Hydrolysis->Lysis Step 4

Caption: Synergistic action of EDTA and this compound for cell lysis.

Troubleshooting Flowchart

Use this flowchart to diagnose common issues during your lysis procedure.

Troubleshooting Start Is Lysis Inefficient? CheckEDTA Is EDTA in the buffer at 1-10 mM? Start->CheckEDTA No CheckpH Is buffer pH between 6.0-8.0? Start->CheckpH Yes CheckEDTA->CheckpH Yes Solution_AddEDTA Add EDTA to buffer. CheckEDTA->Solution_AddEDTA No CheckTemp Incubating at RT or 37°C? CheckpH->CheckTemp Yes Solution_AdjustpH Adjust buffer pH. CheckpH->Solution_AdjustpH No CheckViscosity Is lysate viscous? CheckTemp->CheckViscosity Yes Solution_IncreaseTemp Increase incubation temperature. CheckTemp->Solution_IncreaseTemp No (on ice) Solution_Optimize Optimize this compound concentration and incubation time. CheckViscosity->Solution_Optimize No Solution_AddDNase Lysis is likely successful. Add DNase I to reduce viscosity. CheckViscosity->Solution_AddDNase Yes ConsiderAlternatives Consider freeze-thaw cycles, sonication, or alternative permeabilizing agents. Solution_Optimize->ConsiderAlternatives

Caption: A logical guide to troubleshooting inefficient lysis.

Quantitative Data Summary

The efficiency of this compound-mediated lysis is influenced by several factors. The following tables summarize key quantitative data.

Table 1: Effect of Permeabilizing Agents on Lysis Efficiency

Bacterial Strain Treatment Lysis Efficiency (% OD Reduction) Reference
E. coli O157:H7 This compound alone Minimal / No Lysis [8]
E. coli O157:H7 This compound + 2.0 mg/mL EDTA Significant Bactericidal Effect [8]
P. aeruginosa This compound alone Minimal / No Lysis [21]

| P. aeruginosa | this compound + EDTA | Formation of osmotically fragile cells |[21] |

Table 2: Influence of Environmental Factors on Hen Egg-White this compound (HEWL) Activity

Factor Condition Effect on Activity Reference
pH ~5.0 Maximum enzymatic activity [10]
6.0 - 8.0 Optimal range for lysis buffers [11]
>9.0 Optimal for traditional egg-white this compound [13]
Ionic Strength Low salt concentration Can promote non-specific activity [10]
0.03 M NaCl (at pH 8.9) Highest lysis rate for E. coli [22]

| Cations | ≥1 mM Ca²⁺ or Mg²⁺ | Can completely inhibit this compound-EDTA activity |[23] |

Experimental Protocols

Protocol 1: Standard this compound-EDTA Lysis of E. coli for Protein Extraction

This protocol is a general guideline for lysing E. coli to extract soluble proteins.[12]

  • Cell Harvesting: Harvest bacterial cells from culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Discard the supernatant.[16]

  • Resuspension: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). A common ratio is 5-10 mL of buffer per gram of wet cell pellet.[12]

  • This compound Addition: Add this compound to a final concentration of 1 mg/mL. Mix gently by inverting the tube and incubate on ice for 30 minutes.[14]

  • (Optional) Viscosity Reduction: If the lysate becomes viscous, add DNase I to a final concentration of 10 µg/mL and MgCl₂ to 10 mM. Incubate at room temperature for 10-15 minutes or until the viscosity is reduced.[12]

  • (Optional) Enhanced Lysis: For more complete lysis, follow the incubation with sonication on ice. Use short bursts (10-20 seconds) followed by cooling periods to prevent overheating.[16]

  • Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g or higher) for 20-30 minutes at 4°C to pellet cell debris.[12]

  • Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a fresh tube for downstream applications.[16]

Protocol 2: Monitoring Lysis via Optical Density (OD₆₀₀) Assay

This protocol allows for the quantitative measurement of lysis by monitoring the decrease in optical density of a bacterial suspension.[12]

  • Cell Preparation: Grow a bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with a suitable buffer (e.g., PBS) to remove growth media.

  • Standardization: Resuspend the cell pellet in the assay buffer to a starting optical density at 600 nm (OD₆₀₀) of approximately 1.0.

  • Reaction Setup: In a 96-well microplate, set up a series of reactions. To each well, add a standardized volume of the cell suspension.

  • Lysis Induction: Add varying final concentrations of this compound and/or EDTA to the wells. Include a control well with no this compound or EDTA.

  • Monitoring: Place the microplate in a plate reader capable of maintaining a constant temperature (e.g., 37°C) and shaking. Monitor the decrease in OD₆₀₀ over time. A decrease in OD indicates cell lysis.

References

Validation & Comparative

A Comparative Guide to Lysozyme Activity Assays: The Micrococcus lysodeikticus Method and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of lysozyme activity is crucial for a wide range of applications, from assessing innate immune responses to developing novel antimicrobial agents. The most established and widely used method employs Micrococcus lysodeikticus (also known as Micrococcus luteus) as a substrate. This guide provides a detailed comparison of this classical turbidimetric assay with contemporary alternatives, supported by experimental data and detailed protocols to aid in selecting the most suitable assay for your research needs.

The principle behind the Micrococcus lysodeikticus assay is straightforward: this compound catalyzes the hydrolysis of the β-(1→4)-glycosidic linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in the peptidoglycan layer of the bacterial cell wall.[1] This enzymatic action leads to the lysis of the bacterial cells, resulting in a decrease in the turbidity of the cell suspension, which can be measured spectrophotometrically.[2] The rate of decrease in absorbance at 450 nm is directly proportional to the this compound activity.[3]

Comparative Analysis of this compound Activity Assays

While the turbidimetric assay using M. lysodeikticus is simple, rapid, and specific, alternative methods offer advantages in terms of sensitivity and applicability to different sample types.[4][5] The primary alternatives include fluorescence-based assays and High-Performance Liquid Chromatography (HPLC)-based methods.

A fluorescence-based assay, such as the EnzChek™ this compound Assay Kit, also utilizes M. lysodeikticus but the bacterial cells are labeled with a fluorescent dye to such a degree that the fluorescence is quenched.[4][5] this compound-mediated cleavage of the cell wall results in the release of fluorescent fragments, leading to an increase in fluorescence that can be measured. This method offers significantly higher sensitivity compared to the turbidimetric assay.[4][5]

HPLC-based assays offer a different approach by quantifying the this compound protein itself rather than its enzymatic activity directly. While this method can be very precise and reproducible, it's important to note that it measures the concentration of the this compound protein, which may not always correlate directly with its biological activity, especially if inhibitors are present.[6]

Below is a summary of the quantitative performance of these key assay methods:

ParameterTurbidimetric Assay (M. lysodeikticus)Fluorescence-Based Assay (EnzChek™)HPLC-Based Assay
Principle Measures decrease in turbidity due to cell lysisMeasures increase in fluorescence upon cleavage of labeled substrateQuantifies this compound protein concentration
Linear Range 2.3 - 23.8 units/mL[4][5]0.47 - 5.28 units/mL[4][5]N/A (Measures concentration)
Limit of Detection 1.94 µg/mL[6]As low as 2 µU/mL (Kit specific)3.84 µg/mL[6]
Limit of Quantification 3.86 µg/mL[6]N/A (Kit specific)6.24 µg/mL[6]
Correlation (R²) vs. Turbidimetric N/AHigh (Implied by comparative studies)0.9963[6]
Advantages Simple, rapid, cost-effective, specific for activity[1][4][5]High sensitivity, suitable for low-level detection[4][5]High precision, reproducibility, can detect protein variants
Disadvantages Relatively low sensitivity[4][5]Higher cost, potential for fluorescence interferenceMeasures protein amount, not necessarily activity; more complex instrumentation

Experimental Protocols

Turbidimetric this compound Activity Assay using Micrococcus lysodeikticus

This protocol is based on the method described by Shugar (1952) and is widely adopted.[3]

a. Reagents and Equipment:

  • Micrococcus lysodeikticus lyophilized cells

  • Potassium Phosphate Buffer (0.1 M, pH 7.0)

  • This compound standard (e.g., from hen egg white)

  • Spectrophotometer capable of measuring absorbance at 450 nm

  • Thermostatted cuvette holder (25°C)

  • Pipettes and cuvettes

b. Procedure:

  • Prepare the Substrate Suspension: Suspend M. lysodeikticus cells in 0.1 M potassium phosphate buffer (pH 7.0) to achieve an initial absorbance of 0.6-0.7 at 450 nm.[7] A common concentration is around 0.36 mg/mL.[4][5]

  • Prepare the this compound Solution: Dissolve the this compound standard or sample in cold reagent-grade water.[3] Dilute the enzyme solution to a concentration that will result in a linear rate of absorbance decrease (e.g., 150-500 units/mL).[3]

  • Assay Measurement:

    • Set the spectrophotometer to 450 nm and equilibrate the cuvette holder to 25°C.[3]

    • Pipette 2.9 mL of the M. lysodeikticus suspension into a cuvette and incubate for 4-5 minutes to allow for temperature equilibration.[3]

    • Add 0.1 mL of the diluted enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 450 nm for several minutes.[3][8]

  • Data Analysis:

    • Calculate the change in absorbance per minute (ΔA450/min) from the initial linear portion of the curve.

    • One unit of this compound activity is defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.[3][7]

Fluorescence-Based this compound Activity Assay

This protocol is a general guideline for commercially available kits (e.g., EnzChek™).

a. Reagents and Equipment:

  • Fluorescence-based this compound assay kit (containing fluorescein-labeled M. lysodeikticus and reaction buffer)

  • This compound standard

  • Fluorescence microplate reader with filters for fluorescein (Excitation ~494 nm, Emission ~518 nm)

  • Black microplates

b. Procedure:

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves resuspending the lyophilized labeled substrate in the provided reaction buffer.

  • Standard Curve Preparation: Prepare a dilution series of the this compound standard in the reaction buffer.

  • Assay Measurement:

    • Pipette the this compound standards and samples into the wells of the microplate.

    • Add the fluorescent substrate suspension to all wells to initiate the reaction.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.[4][5]

    • Measure the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the fluorescence of a no-enzyme control from all readings.

    • Plot the fluorescence intensity versus the this compound concentration for the standards to generate a standard curve.

    • Determine the this compound activity in the samples by interpolating their fluorescence values from the standard curve.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

Lysozyme_Action Peptidoglycan NAM NAG NAM NAG Hydrolysis Hydrolysis of β-(1→4) glycosidic bond This compound This compound This compound->Peptidoglycan:f1 Lysis Cell Lysis Hydrolysis->Lysis

Caption: Mechanism of this compound action on the bacterial cell wall.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Substrate Prepare M. lysodeikticus Suspension Mix Mix Substrate and Enzyme in Cuvette Substrate->Mix Enzyme Prepare this compound Standard/Sample Enzyme->Mix Incubate Incubate at 25°C Mix->Incubate Measure Measure A450 over Time Incubate->Measure Calculate Calculate ΔA450/min Measure->Calculate Determine Determine this compound Activity (Units) Calculate->Determine

Caption: Experimental workflow for the turbidimetric this compound activity assay.

References

A Quantitative Comparison of Lysozyme's Bacteriolytic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bacteriolytic efficacy of lysozyme against various bacterial strains, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of microbiology, immunology, and drug development who are exploring the potential applications of this compound as an antimicrobial agent.

Executive Summary

This compound, a naturally occurring enzyme found in bodily secretions such as tears, saliva, and milk, is a critical component of the innate immune system.[1][2][3] Its primary mechanism of action involves the hydrolysis of the β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan layer of bacterial cell walls.[3][4] This action compromises the structural integrity of the cell wall, leading to bacterial lysis and death.[2][4] While particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer, its efficacy against Gram-negative bacteria is limited by an outer membrane that shields the peptidoglycan.[1][5][6] This guide presents quantitative data on this compound's efficacy, details common experimental protocols for its assessment, and compares its performance with other antimicrobial agents.

Quantitative Analysis of Bacteriolytic Efficacy

The bacteriolytic efficacy of this compound is commonly quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Table 1: MIC and MBC of this compound Against Various Bacterial Strains
Bacterial StrainGram TypeThis compound TypeMIC (µg/mL)MBC (µg/mL)Reference
Micrococcus luteusGram-positiveHen Egg White this compound (HEWL)1.251.25[6]
Bacillus subtilis 168Gram-positiveBacillus subtilis BSN314 this compound--[6]
Bacillus cereusGram-positiveBacillus subtilis BSN314 this compound--[6]
Staphylococcus aureus ATCC 33591Gram-positiveLysSAP26 (endolysin)40>80[7]
Acinetobacter baumannii ATCC 17978Gram-negativeLysSAP26 (endolysin)1010[7]
Acinetobacter baumannii ATCC 19606Gram-negativeLysSAP26 (endolysin)1010[7]
Pseudomonas aeruginosa PAO1Gram-negativeLysSAP26 (endolysin)2020[7]
Klebsiella pneumoniae KCTC 2208Gram-negativeLysSAP26 (endolysin)20>80[7]
Escherichia coli ATCC 25922Gram-negativeLysSAP26 (endolysin)20>80[7]
Salmonella typhimuriumGram-negativeBacillus subtilis BSN314 this compound2.75-[6]

Note: The efficacy of this compound can be influenced by its source (e.g., hen egg white, human, bacteriophage endolysins) and modifications.[1][8]

Comparison with Other Antimicrobials

This compound's performance can be benchmarked against conventional antibiotics. The following table provides a comparative overview.

Table 2: Comparison of this compound MIC with Ciprofloxacin
Bacterial StrainGram TypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Bacillus cereusGram-positive--[6][9]
Bacillus subtilis 168Gram-positive--[6][9]

Further research is needed to provide a comprehensive quantitative comparison across a wider range of bacteria and antibiotics.

Experimental Protocols

Accurate and reproducible quantification of this compound's bacteriolytic efficacy relies on standardized experimental protocols. The most common methods are detailed below.

Turbidimetric Assay

This is a widely used method to measure this compound activity by monitoring the decrease in turbidity of a bacterial suspension as the cells are lysed.[10][11][12]

Principle: The turbidity of a bacterial suspension is proportional to the number of intact cells. As this compound hydrolyzes the peptidoglycan, the cells lyse, and the turbidity of the suspension decreases. This change in optical density (OD) is measured over time using a spectrophotometer.[10]

Protocol:

  • Preparation of Bacterial Suspension: A culture of a susceptible bacterium, typically Micrococcus lysodeikticus (now known as Micrococcus luteus), is grown to a specific optical density and then washed and resuspended in a suitable buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.24).[10][13] The final suspension is adjusted to an initial absorbance (e.g., A450 of 0.6-0.7).[13]

  • Enzyme Solution: A stock solution of this compound is prepared in a cold buffer immediately before use.[13]

  • Reaction Mixture: The bacterial suspension is added to a cuvette and allowed to equilibrate to the desired temperature (e.g., 25°C).[13]

  • Initiation of Reaction: A small volume of the this compound solution is added to the cuvette, and the contents are mixed by inversion.[13]

  • Measurement: The decrease in absorbance at a specific wavelength (e.g., 450 nm) is recorded at regular intervals for a set period (e.g., 5 minutes).[13]

  • Calculation of Activity: The rate of change in absorbance per minute (ΔA450/minute) is used to calculate the this compound activity. One unit of this compound is often defined as the amount of enzyme that produces a ΔA450 of 0.001 per minute under specified conditions.[13]

Fluorescence-Based Assay

This method offers a more sensitive alternative to the turbidimetric assay.[12][14]

Principle: This assay utilizes a bacterial substrate, such as Micrococcus lysodeikticus cell walls, that is heavily labeled with a fluorescent dye (e.g., fluorescein) to the point of self-quenching. When this compound digests the cell walls, the quenching is relieved, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[14]

Protocol:

  • Substrate Preparation: A working suspension of the dye-labeled bacterial substrate is prepared in a reaction buffer.[14]

  • Standard Curve: A standard curve is generated using known concentrations of this compound.

  • Reaction: The this compound samples or standards are added to a microplate, followed by the addition of the substrate working suspension to initiate the reaction.[14]

  • Measurement: The fluorescence is measured at appropriate excitation and emission wavelengths at regular intervals over a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[14]

  • Data Analysis: The rate of increase in fluorescence is used to determine the this compound activity by comparing it to the standard curve.

Determination of MIC and MBC

The broth microdilution method is a standard procedure for determining the MIC and MBC of antimicrobial agents.[8]

Protocol:

  • Serial Dilutions: A series of twofold dilutions of the this compound solution are prepared in a liquid growth medium (e.g., Brain Heart Infusion Broth) in a 96-well microtiter plate.[8][15]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 2 x 10^5 CFU/mL).[8]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).[8][15]

  • MIC Determination: The MIC is determined as the lowest concentration of this compound in which there is no visible growth of the bacteria.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are then incubated. The MBC is the lowest concentration that shows no bacterial growth on the subculture plates.

Mechanism of Action and Signaling Pathways

This compound's bacteriolytic action is primarily enzymatic, but it also possesses non-enzymatic antimicrobial properties.[2][5]

Catalytic Action: As previously mentioned, this compound cleaves the β-(1,4)-glycosidic bonds in the peptidoglycan layer of the bacterial cell wall.[3][4] This process is facilitated by two key acidic residues in the enzyme's active site: glutamic acid 35 (Glu35) and aspartic acid 52 (Asp52).[3]

Non-Catalytic Action: this compound is a cationic protein that can interact electrostatically with negatively charged components of the bacterial cell membrane, leading to membrane depolarization, pore formation, and leakage of cytoplasmic contents.[5]

Immune Signaling: The breakdown of the bacterial cell wall by this compound releases peptidoglycan fragments called muropeptides. These muropeptides can be recognized by intracellular pattern recognition receptors, such as NOD-like receptors (NOD1 and NOD2).[5] This recognition triggers downstream signaling cascades, including the activation of NF-κB and MAPK pathways, leading to a pro-inflammatory response.[5]

Lysozyme_Mechanism This compound This compound Hydrolysis Hydrolysis of β-(1,4)-glycosidic bonds This compound->Hydrolysis Catalyzes GramPositive Gram-Positive Bacterium Peptidoglycan Peptidoglycan (Cell Wall) GramPositive->Peptidoglycan CellLysis Cell Wall Disruption & Lysis Peptidoglycan->CellLysis Leads to Hydrolysis->Peptidoglycan Muropeptides Muropeptide Fragments CellLysis->Muropeptides Releases ImmuneCell Immune Cell (e.g., Macrophage) Muropeptides->ImmuneCell Internalized by NOD NOD1/NOD2 Receptors ImmuneCell->NOD Signaling NF-κB & MAPK Signaling Pathways NOD->Signaling Activate InflammatoryResponse Pro-inflammatory Response Signaling->InflammatoryResponse Induce

Caption: this compound's enzymatic action on bacterial peptidoglycan and subsequent immune signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of this compound's bacteriolytic efficacy.

Lysozyme_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis BacterialCulture Bacterial Culture (e.g., M. luteus) TurbidimetricAssay Turbidimetric Assay BacterialCulture->TurbidimetricAssay FluorescenceAssay Fluorescence Assay BacterialCulture->FluorescenceAssay MIC_MBC MIC/MBC Determination (Broth Microdilution) BacterialCulture->MIC_MBC LysozymeSolution This compound Solution LysozymeSolution->TurbidimetricAssay LysozymeSolution->FluorescenceAssay LysozymeSolution->MIC_MBC ActivityCalc Calculate Specific Activity (Units/mg) TurbidimetricAssay->ActivityCalc FluorescenceAssay->ActivityCalc MIC_MBC_Values Determine MIC & MBC Values (µg/mL) MIC_MBC->MIC_MBC_Values Comparison Compare with Alternatives ActivityCalc->Comparison MIC_MBC_Values->Comparison

Caption: Standard workflow for assessing this compound's bacteriolytic efficacy.

References

The Duel of the Lytic Enzymes: A Comparative Analysis of Lysozyme and Lysostaphin in the Fight Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative effectiveness of lysozyme and lysostaphin against the formidable pathogen, Staphylococcus aureus. This guide provides a deep dive into their mechanisms of action, quantitative performance data, and detailed experimental protocols.

Staphylococcus aureus remains a significant global health threat due to its virulence and increasing antibiotic resistance. In the quest for novel antimicrobial agents, enzymes that target the bacterial cell wall, such as this compound and lysostaphin, have emerged as promising candidates. This guide offers a side-by-side comparison of their efficacy, providing critical data to inform research and development efforts.

Executive Summary

Lysostaphin demonstrates markedly superior intrinsic activity against Staphylococcus aureus compared to this compound. This is primarily due to its highly specific mechanism of action targeting the unique pentaglycine cross-bridges of the S. aureus cell wall, a structure that this compound cannot efficiently degrade. While S. aureus possesses natural resistance mechanisms to this compound, the synergistic application of both enzymes has been shown to significantly enhance their collective antimicrobial effect.

Mechanism of Action: A Tale of Two Strategies

The disparate efficacy of these two enzymes stems from their distinct molecular targets within the peptidoglycan layer of the bacterial cell wall.

Lysostaphin: This 27 kDa metalloendopeptidase, produced by Staphylococcus simulans, exhibits a highly specific and potent lytic action against S. aureus.[1] It functions as a glycylglycine endopeptidase, specifically cleaving the pentaglycine cross-bridges that are a hallmark of the staphylococcal peptidoglycan.[2][3][4] This targeted disruption leads to rapid cell wall degradation and subsequent osmotic lysis and cell death.[5]

This compound: A ubiquitous component of the innate immune system, this compound acts as a glycoside hydrolase.[6] Its primary mechanism involves the hydrolysis of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues in the peptidoglycan backbone.[6][7] However, S. aureus has evolved resistance to this compound, primarily through the O-acetylation of its peptidoglycan, which sterically hinders the binding of this compound to its target.[8][9]

Comparative Mechanism of Action on S. aureus Peptidoglycan cluster_SA Staphylococcus aureus Cell Wall cluster_Enzymes Enzymatic Action Peptidoglycan Peptidoglycan NAG NAG Peptidoglycan->NAG contains NAM NAM Peptidoglycan->NAM contains Pentaglycine_Bridge Pentaglycine Cross-bridge Peptidoglycan->Pentaglycine_Bridge contains Lysis Lysis Peptidoglycan->Lysis partially contributes to Pentaglycine_Bridge->Lysis leads to Lysostaphin Lysostaphin Lysostaphin->Pentaglycine_Bridge Specifically Cleaves This compound This compound This compound->Peptidoglycan Hydrolyzes (Inefficiently)

Caption: Comparative mechanism of action of lysostaphin and this compound on the S. aureus cell wall.

Quantitative Performance Data

The superior efficacy of lysostaphin against S. aureus is evident in its significantly lower Minimum Inhibitory Concentration (MIC) values compared to this compound.

EnzymeS. aureus Strain(s)MIC Range (µg/mL)Key Findings & References
Lysostaphin Various clinical isolates, including MRSA0.001 - 12.5Highly active against both methicillin-sensitive and resistant strains.[1][3][10]
Penicillinase-positive strains<0.047 - 1.5696% of strains inhibited by 1.56 µg/mL.[10]
Biofilm-embedded S. aureus~1.0Effective at disrupting established biofilms at low concentrations.[2][3][10]
This compound Various Staphylococcus species>15,000Virtually inactive when used alone against most staphylococci.[11]
S. aureusNot effective aloneOften used in combination with other agents to enhance activity.[12][13]
Lysostaphin + this compound S. aureusMIC of lysostaphin reduced by 25-foldDemonstrates a powerful synergistic effect.[11][14]

In-Depth Look: Biofilm Disruption

Biofilms present a major challenge in treating S. aureus infections due to their inherent resistance to conventional antibiotics. Lysostaphin has shown remarkable efficacy in not only killing bacteria within biofilms but also in disrupting the extracellular matrix that encases them.[2][3] Studies have demonstrated that concentrations as low as 1 µg/mL can eradicate both the sessile cells and the biofilm matrix.[2][3][10] In stark contrast, high concentrations of antibiotics like oxacillin (400 µg/mL) and vancomycin (800 µg/mL) have been shown to have no effect on established S. aureus biofilms.[2] While this compound alone is largely ineffective against S. aureus biofilms, its synergistic action with lysostaphin suggests a potential role in combination therapies.[11][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly employed to determine the MIC of lysostaphin and this compound.

Methodology:

  • Preparation of Bacterial Inoculum: S. aureus strains are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C. The culture is then diluted to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Enzyme Dilution Series: A two-fold serial dilution of the test enzyme (lysostaphin or this compound) is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth. To prevent adsorption of lysostaphin to the plate, the medium should be supplemented with 0.1% bovine serum albumin.[10]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the enzyme that completely inhibits visible bacterial growth.

Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare S. aureus Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Enzyme in 96-well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Disruption Assay

The ability of the enzymes to disrupt pre-formed biofilms can be assessed using a crystal violet staining method.

Methodology:

  • Biofilm Formation: S. aureus is cultured in 96-well polystyrene plates in a biofilm-promoting medium (e.g., TSB with 0.25% glucose) for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with phosphate-buffered saline (PBS).

  • Enzyme Treatment: The pre-formed biofilms are then treated with various concentrations of lysostaphin, this compound, or a combination of both, and incubated for a specified period (e.g., 3-24 hours) at 37°C. Control wells are treated with PBS alone.

  • Staining: After treatment, the wells are washed again with PBS, and the remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

  • Quantification: The excess stain is removed by washing, and the bound crystal violet is solubilized with 30% acetic acid. The absorbance is then measured at a wavelength of 595 nm using a microplate reader. A decrease in absorbance compared to the control indicates biofilm disruption.

Concluding Remarks

For the direct treatment of Staphylococcus aureus infections, lysostaphin is unequivocally the more potent and effective agent due to its specific enzymatic activity. Its ability to rapidly lyse S. aureus, including antibiotic-resistant strains and those within biofilms, makes it a highly attractive therapeutic candidate. While this compound's direct efficacy is limited by bacterial resistance mechanisms, its synergistic potentiation of lysostaphin's activity highlights its potential as an adjunctive therapeutic. Future research should continue to explore the synergistic effects of these and other lytic enzymes, as combination therapies may offer a powerful strategy to combat the growing threat of antibiotic-resistant S. aureus.

References

The Synergistic Power of Lysozyme: A Comparative Guide to Enhancing Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Innovative strategies to enhance the efficacy of existing antibiotics are urgently needed. One promising approach is the combination of conventional antibiotics with natural antimicrobial agents like lysozyme. This guide provides an objective comparison of the synergistic effects of this compound with various antibiotics against pathogenic bacteria, supported by experimental data and detailed methodologies.

Unveiling the Synergy: How this compound Boosts Antibiotic Action

This compound, a naturally occurring enzyme found in bodily secretions such as tears, saliva, and mucus, plays a crucial role in the innate immune system.[1][2] Its primary mechanism of action is the enzymatic degradation of the peptidoglycan layer of bacterial cell walls, a structure essential for maintaining cell integrity.[3] This disruptive activity is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[3]

The synergistic effect with antibiotics stems from this cell wall disruption. By weakening the bacterial cell wall, this compound facilitates the penetration of antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. This can lead to a significant reduction in the minimum inhibitory concentration (MIC) of the antibiotic required to inhibit bacterial growth and can even restore the effectiveness of an antibiotic against a resistant strain.

Beyond its enzymatic activity, this compound's cationic properties can also contribute to its antimicrobial effects through non-enzymatic mechanisms, such as membrane disruption.[2]

Quantifying Synergy: A Comparative Analysis

The synergistic effect of this compound and antibiotics is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.[4][5]

The following tables summarize the synergistic effects observed in various studies.

Table 1: Synergistic Effect of this compound with β-Lactam Antibiotics against Staphylococcus aureus

AntibioticStrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound (µg/mL)FICIReference
Piperacillin/SulbactamMRSA3216≤ 0.5[6][7]
Amoxicillin/ClavulanateMRSA168≤ 0.5[6][7]

Table 2: Synergistic Effect of this compound with Aminoglycoside Antibiotics against Pseudomonas aeruginosa

AntibioticStrainMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with this compound (µg/mL)FICIReference
TobramycinMucoid P. aeruginosa--Synergy Observed[8]
AmikacinP. aeruginosa--Synergy Observed[9][10]

Note: Specific MIC and FICI values for all combinations were not consistently available in the reviewed literature; "Synergy Observed" indicates that the study reported a synergistic effect without providing specific FICI values.

Experimental Protocols for Assessing Synergy

Accurate and reproducible assessment of synergy is critical. The two most common methods are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the FICI of a combination of two antimicrobial agents.[4][11][12][13]

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Perform serial twofold dilutions of both agents.

  • Plate Setup:

    • In a 96-well microtiter plate, dispense the diluted antibiotic horizontally and the diluted this compound vertically, creating a matrix of concentration combinations.

    • Each well will contain a unique combination of antibiotic and this compound concentrations.

    • Include control wells with each agent alone to determine their individual MICs. Also, include a growth control (no antimicrobial agents) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the inoculum and add it to each well of the microtiter plate.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of this compound in combination / MIC of this compound alone)

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[14][15][16]

Methodology:

  • Preparation of Cultures:

    • Grow a bacterial culture to the logarithmic phase of growth.

    • Dilute the culture to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in fresh broth.

  • Exposure to Antimicrobials:

    • Prepare tubes or flasks containing the broth with:

      • No antimicrobial agent (growth control).

      • The antibiotic alone at a specific concentration (e.g., its MIC).

      • This compound alone at a specific concentration.

      • The combination of the antibiotic and this compound at the same concentrations.

  • Sampling and Plating:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Data Analysis:

    • After incubation of the plates, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Synergistic Action and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Synergistic_Mechanism cluster_bacteria Pathogenic Bacterium cluster_agents Antimicrobial Agents Cell_Wall Bacterial Cell Wall (Peptidoglycan Layer) Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Increased Permeability Intracellular_Targets Intracellular Targets (e.g., Ribosomes, DNA) Cell_Membrane->Intracellular_Targets Reaches Target Bacterial_Death Bacterial Death Intracellular_Targets->Bacterial_Death Inhibits Cellular Processes This compound This compound This compound->Cell_Wall Degrades Peptidoglycan Antibiotic Antibiotic Antibiotic->Cell_Membrane Penetrates Cell

Caption: Mechanism of this compound-Antibiotic Synergy.

Checkerboard_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound and Antibiotic Start->Prepare_Reagents Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Setup_Plate Dispense Dilutions into 96-Well Plate (Checkerboard) Prepare_Reagents->Setup_Plate Inoculate_Plate Inoculate All Wells Setup_Plate->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MICs of Agents Alone and in Combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_MIC->Calculate_FICI Interpret_Results Interpret Synergy (FICI ≤ 0.5), Additivity, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Experimental Workflow for Checkerboard Assay.

Conclusion

The combination of this compound with conventional antibiotics presents a compelling strategy to combat bacterial infections, particularly those caused by resistant pathogens. The synergistic interactions, as evidenced by the presented data, highlight the potential of this approach to enhance therapeutic efficacy. The detailed experimental protocols provided herein offer a standardized framework for researchers to further explore and validate the synergistic potential of this compound with a broader range of antibiotics against diverse pathogenic bacteria. The continued investigation into such combination therapies is a critical avenue of research in the ongoing fight against antimicrobial resistance.

References

The Lytic Toolkit: A Comparative Guide to Lysozyme and Its Alternatives for Bacterial Cell Wall Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, hen egg-white lysozyme (HEWL) has been the go-to enzyme for researchers needing to break down bacterial cell walls. Its well-characterized ability to hydrolyze the β-1,4-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) in peptidoglycan has made it an indispensable tool in molecular biology, diagnostics, and drug development.[1] However, this compound is not a universal solution. Many bacterial species, including clinically relevant Gram-positive pathogens like Staphylococcus aureus and numerous Gram-negative bacteria, exhibit intrinsic or acquired resistance to its lytic action.[2][3] This has spurred the exploration of a diverse arsenal of alternative bacteriolytic enzymes, each with unique specificities and properties.

This guide provides an objective comparison of key enzymatic alternatives to this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal enzyme for their specific application.

Beyond this compound: A New Generation of Bacteriolytic Agents

Several classes of enzymes have emerged as powerful alternatives to traditional this compound, offering different cleavage sites, broader or more specific activity spectra, and enhanced efficacy against resistant strains.

  • Mutanolysin : An N-acetylmuramidase isolated from Streptomyces globisporus, mutanolysin cleaves the same β-1,4-N-acetylmuramyl-N-acetylglucosamine linkage as this compound.[4][5] However, it often exhibits a broader range of activity, proving effective against many this compound-resistant Gram-positive bacteria such as Listeria, Lactobacillus, and Lactococcus.[4][5]

  • Lysostaphin : This endopeptidase, produced by Staphylococcus simulans, is highly specific for Staphylococcus species.[2] It targets the pentaglycine cross-bridges unique to the peptidoglycan of these bacteria, making it exceptionally potent for lysing S. aureus, including methicillin-resistant strains (MRSA).[6][7] Its mode of action is distinct from this compound, allowing it to succeed where this compound fails.[2]

  • Achromopeptidase : A lysyl endopeptidase from Achromobacter lyticus, this enzyme is particularly useful for lysing Gram-positive bacteria that are resistant to this compound.[8][9] It possesses both bacteriolytic and proteolytic properties and is effective against a range of organisms that this compound cannot break down.[8][9]

  • Phage Endolysins : Bacteriophages, viruses that infect bacteria, produce powerful lytic enzymes called endolysins to release their progeny from the host cell.[10] These enzymes are highly evolved and diverse, with specificities targeting essential bonds in the peptidoglycan.[11][12] Many endolysins exhibit high potency and a low propensity for inducing bacterial resistance, making them promising therapeutic agents and research tools.[10][13]

Comparative Performance: Experimental Data

The efficacy of these enzymes is highly dependent on the target bacterium. The following tables summarize experimental data from comparative studies, providing a quantitative basis for enzyme selection.

Table 1: Comparison of RNA Yield from Various Gram-Positive Bacteria Using Different Lytic Enzymes

This table demonstrates the efficiency of different enzymes for the purpose of nucleic acid extraction from hard-to-lyse bacteria. Higher RNA yields are indicative of more effective cell lysis.

Bacterial SpeciesLytic EnzymeMean RNA Yield (ng/µL) ± SD
Staphylococcus aureus This compoundNo Data
Lysostaphin185.4 ± 15.3
Mutanolysin12.3 ± 1.6
Bacillus cereus This compound14.5 ± 2.1
Lysostaphin19.1 ± 1.7
MutanolysinNo Data
Enterococcus faecalis This compound12.3 ± 1.2
Lysostaphin2.5 ± 0.9
Mutanolysin1.9 ± 0.6
Streptococcus dysgalactiae This compoundNo Data
Lysostaphin2.9 ± 1.1
Mutanolysin2.1 ± 0.7

Data adapted from Cho, J. H., et al. (2021). High-Quality Nucleic Acid Isolation from Hard-to-Lyse Bacterial Strains Using PMAP-36, a Broad-Spectrum Antimicrobial Peptide.[14]

Table 2: Comparative Lytic Activity of this compound-Type Enzymes on Different Bacterial Substrates

This table compares the specific activity of various muramidases, including hen egg-white this compound (HEWL) and mutanolysin, against cell walls from different bacterial species. Activity is measured by the change in optical density of a cell wall suspension over time.

Bacterial SubstrateHEWL (this compound) Activity (U/mg)Mutanolysin Activity (U/mg)Phage LaL Activity (U/mg)
Micrococcus lysodeikticus 21,0001,4003,300
Escherichia coli O157:H7 1,0001,10018,000
Salmonella Typhimurium 1,2001,30017,000
Pseudomonas aeruginosa 1,0001,10011,000

Data adapted from Callewaert, L., et al. (2009). Cell wall substrate specificity of six different lysozymes and this compound inhibitory activity of bacterial extracts.[15][16]

Understanding the Attack: Enzymatic Cleavage Sites

The differential efficacy of these enzymes stems from their unique targets within the complex, mesh-like structure of peptidoglycan. Peptidoglycan consists of long glycan chains of alternating NAG and NAM residues, which are cross-linked by short peptide stems.[17]

Peptidoglycan structure and enzymatic cleavage sites.

As the diagram illustrates, lysozymes and mutanolysin act as muramidases, cleaving the glycan backbone. In contrast, amidases cleave the bond between the glycan chain and the peptide stem, while endopeptidases like lysostaphin and achromopeptidase break the peptide cross-links that give the cell wall its rigidity.[18][19]

Experimental Protocols and Workflows

Effective enzymatic lysis requires careful optimization of conditions such as buffer pH, ionic strength, enzyme concentration, and incubation time.

General Protocol for Enzymatic Lysis of Bacteria
  • Cell Harvesting : Grow bacterial culture to the desired density (typically mid-to-late exponential phase). Harvest cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Washing : Discard the supernatant and wash the cell pellet with an appropriate buffer (e.g., PBS or Tris buffer) to remove residual media components. Centrifuge again and discard the supernatant.

  • Resuspension : Resuspend the cell pellet in a lysis buffer appropriate for the chosen enzyme. The buffer composition is critical and often includes buffering agents (e.g., Tris-HCl), salts, and sometimes chelating agents like EDTA, which can help destabilize the outer membrane of Gram-negative bacteria.[17]

  • Enzymatic Digestion : Add the lytic enzyme to the resuspended cells at a predetermined optimal concentration. Incubate at the enzyme's optimal temperature (often 37°C) for a duration ranging from 30 minutes to several hours, with gentle agitation.[20]

  • Lysis Monitoring : Lysis can be monitored by observing a decrease in the optical density (OD600) of the cell suspension.

  • Downstream Processing : Once lysis is complete, the lysate can be centrifuged to pellet cell debris. The resulting supernatant, containing soluble proteins, nucleic acids, and other intracellular contents, is then ready for purification or analysis.

Enzyme-Specific Considerations:
  • This compound : Typically used at a final concentration of 0.2-1.0 mg/mL in a buffer at pH 8.0, often containing EDTA to facilitate access to the peptidoglycan in Gram-negative bacteria.[21][22] Incubation is commonly performed on ice for 30 minutes or at 37°C for 15-30 minutes.[20][21]

  • Lysostaphin : Highly effective against S. aureus. A typical protocol involves resuspending cells in PBS and adding lysostaphin to a final concentration of around 200 ng/mL to 1 µg/mL.[23] Lysis is rapid and can be observed within minutes at 37°C.[7][24]

  • Achromopeptidase : Can be used at approximately 500-1,500 units/mL to lyse cells at an OD600 of 0.6 over 2 hours at 37°C. The optimal pH for its activity is around 8.5-9.0.

General Experimental Workflow

The following diagram illustrates a typical workflow for preparing a bacterial cell lysate using an enzymatic method for downstream protein purification.

Lysis_Workflow start Bacterial Culture (Exponential Phase) harvest Harvest Cells (Centrifugation) start->harvest wash Wash Pellet (e.g., PBS) harvest->wash resuspend Resuspend in Lysis Buffer wash->resuspend add_enzyme Add Lytic Enzyme (e.g., Lysostaphin) resuspend->add_enzyme incubate Incubate (e.g., 37°C, 30 min) add_enzyme->incubate lysis_check Monitor Lysis (↓ OD600) incubate->lysis_check lysis_check->incubate Incomplete centrifuge_debris Clarify Lysate (Centrifugation) lysis_check->centrifuge_debris Lysis Complete supernatant Collect Supernatant (Soluble Proteins) centrifuge_debris->supernatant pellet Discard Pellet (Cell Debris) centrifuge_debris->pellet

General workflow for enzymatic bacterial cell lysis.

Conclusion: Selecting the Right Tool for the Job

While this compound remains a valuable and cost-effective enzyme for many applications, its limitations necessitate a broader toolkit for the modern researcher. The choice of a bacteriolytic enzyme should be guided by the target organism's species and cell wall composition. For this compound-resistant Gram-positive bacteria, mutanolysin and achromopeptidase offer robust alternatives with broader activity. For targeted lysis of staphylococci, lysostaphin is unparalleled in its specificity and potency. Looking forward, the vast diversity and engineered potential of phage endolysins present exciting opportunities for developing highly specific and potent lytic agents for both research and therapeutic applications. By understanding the distinct properties and mechanisms of these enzymes, scientists can overcome the challenges of bacterial cell wall degradation and advance their research with greater efficiency and precision.

References

Comparative Guide to Validating Lysozyme's Efficacy in Clearing Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of lysozyme's function as a bacterial clearing agent, offering objective comparisons with alternatives and detailing supporting experimental data. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research.

Introduction

This compound, also known as muramidase or N-acetylmuramidase, is a naturally occurring enzyme that forms a crucial part of the innate immune system in a wide range of organisms.[1][2] Its primary antibacterial function is the enzymatic degradation of peptidoglycan, a major structural component of the bacterial cell wall.[3][4] this compound catalyzes the hydrolysis of β-(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG), which form the backbone of the peptidoglycan layer.[1][5] This action compromises the cell wall's integrity, leading to osmotic instability and subsequent cell lysis and death.[5][6]

While particularly effective against Gram-positive bacteria, whose thick peptidoglycan layer is directly exposed, this compound's efficacy against Gram-negative bacteria is limited by their protective outer membrane.[2][6][7] However, research into chemically modified lysozymes and synergistic combinations with other agents aims to broaden its spectrum of activity. This guide compares the performance of natural this compound with these enhanced alternatives and provides standardized protocols for validation.

Mechanism of Action: Peptidoglycan Hydrolysis

This compound's bactericidal activity is primarily achieved through the enzymatic cleavage of the bacterial cell wall. The process involves the binding of the peptidoglycan substrate into a long cleft in the enzyme's structure, followed by the hydrolysis of the glycosidic bond, which ultimately weakens the cell wall.[1][5]

G cluster_0 Bacterial Cell Wall cluster_1 This compound Action Peptidoglycan Layer Peptidoglycan Layer (NAG-NAM Chains) This compound This compound Binding 1. This compound binds to peptidoglycan substrate This compound->Binding Binding->Peptidoglycan Layer targets Hydrolysis 2. Hydrolysis of β-(1,4) glycosidic bond Binding->Hydrolysis Weakening 3. Cell wall integrity is compromised Hydrolysis->Weakening Lysis Cell Lysis Weakening->Lysis

Caption: this compound's catalytic mechanism against bacterial cell walls.

Comparative Performance Data

The antibacterial efficacy of this compound and its derivatives can be quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The table below summarizes MIC values for various this compound preparations against common bacterial strains.

AgentBacterial StrainMIC (μg/mL)Notes
Natural Hen Egg-White this compound (HEWL) Staphylococcus aureus750Gram-positive
Bacillus subtilis750Gram-positive
Escherichia coli1500Gram-negative
Pseudomonas aeruginosa1500Gram-negative
Caffeic Acid-Modified this compound Staphylococcus aureus1250Decreased activity vs. Gram-positive
Bacillus subtilis>1000Decreased activity vs. Gram-positive
Escherichia coli500Enhanced activity vs. Gram-negative[8]
Pseudomonas aeruginosa500Enhanced activity vs. Gram-negative[8]
p-Coumaric Acid-Modified this compound Escherichia coli750Enhanced activity vs. Gram-negative[8]
Pseudomonas aeruginosa750Enhanced activity vs. Gram-negative[8]
Recombinant Endolysin (LysSAP26) Acinetobacter baumannii10Potent activity against Gram-negative[9]
Pseudomonas aeruginosa20Potent activity against Gram-negative[9]
Staphylococcus aureus40Potent activity against Gram-positive[9]
HEWL + Piperacillin/Sulbactam (PIP/SBT) Methicillin-resistant S. aureus (MRSA)32 (PIP/SBT alone) -> 16 (with 30 µg/mL this compound)Synergistic effect observed[10]
HEWL + Amoxicillin/Clavulanate (AK71) Methicillin-resistant S. aureus (MRSA)16 (AK71 alone) -> 8 (with 30 µg/mL this compound)Synergistic effect observed[10]

Table 1: Summary of Minimum Inhibitory Concentration (MIC) data for various this compound preparations. Lower MIC values indicate higher antibacterial potency.

Experimental Protocols

Validating the antibacterial function of this compound involves standardized assays to measure its lytic activity. Below are detailed protocols for a turbidimetric assay and for determining the Minimum Inhibitory Concentration (MIC).

This method measures the decrease in turbidity of a bacterial suspension as this compound lyses the cells.[11][12] Micrococcus lysodeikticus is commonly used as it is highly susceptible to this compound.[12][13]

Materials:

  • This compound solution (of known concentration)

  • Suspension of Micrococcus lysodeikticus (or other target bacteria)

  • Phosphate buffer (pH typically 6.0-7.0)[14]

  • Spectrophotometer and cuvettes

  • Pipettes

Procedure:

  • Prepare Bacterial Suspension: Culture M. lysodeikticus and resuspend the cells in phosphate buffer to achieve an initial absorbance (optical density) of 0.7-1.0 at 450 nm.[11][12]

  • Assay Setup: Pipette a defined volume (e.g., 970 µL) of the bacterial suspension into a cuvette.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance (A_initial) at 450 nm. This is the reading at time zero.

  • Initiate Reaction: Add a small volume (e.g., 30 µL) of the this compound solution to the cuvette and mix quickly but gently.

  • Monitor Absorbance: Record the absorbance at regular intervals (e.g., every 30 or 60 seconds) for a period of 5-10 minutes.

  • Data Analysis: Calculate the change in absorbance per minute (ΔA/min). A higher rate of decrease signifies greater this compound activity.

G start Start: Prepare Bacterial Suspension (e.g., M. lysodeikticus) prep_cuvette Pipette bacterial suspension into cuvette start->prep_cuvette read_initial Measure initial absorbance (A_initial) at 450 nm prep_cuvette->read_initial add_this compound Add this compound solution and mix read_initial->add_this compound monitor_abs Record absorbance at regular time intervals add_this compound->monitor_abs data_analysis Calculate rate of absorbance decrease (ΔA/min) monitor_abs->data_analysis end_node End: Determine Enzyme Activity data_analysis->end_node

Caption: Experimental workflow for a turbidimetric this compound assay.

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a specific bacterium using a broth microdilution method.[8]

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plate

  • Sterile culture broth (e.g., Luria-Bertani, Mueller-Hinton)

  • Incubator

Procedure:

  • Prepare this compound Dilutions: Create a two-fold serial dilution of the this compound stock solution in the culture broth across the wells of the 96-well plate. For example, prepare concentrations ranging from 2000 µg/mL down to 15.6 µg/mL.

  • Inoculate Bacteria: Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL. Add an equal volume of this bacterial suspension to each well containing the this compound dilutions.

  • Controls: Include a positive control well (bacteria in broth, no this compound) to ensure bacterial growth and a negative control well (broth only) to check for contamination.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in a well that shows no visible bacterial growth (i.e., the well remains clear).

Conclusion

This compound is a potent antibacterial enzyme with well-established efficacy, particularly against Gram-positive bacteria. The data presented demonstrates that its utility can be expanded to combat Gram-negative pathogens through chemical modification or synergistic pairing with conventional antibiotics.[8][10] The standardized protocols provided herein offer robust methods for researchers to validate and compare the bacterial clearing capabilities of this compound and its derivatives, facilitating the development of novel antimicrobial strategies.

References

A Comparative Analysis of Hen Egg White Lysozyme and Human Lysozyme Activity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the functional differences between hen egg white and human lysozyme, supported by experimental data.

This compound is a key enzyme in the innate immune system, functioning as an antimicrobial agent by catalyzing the hydrolysis of peptidoglycan, a major component of bacterial cell walls. The two most extensively studied forms of this enzyme are hen egg white this compound (HEWL) and human this compound (HL). While both share a similar mechanism of action, their enzymatic activities and optimal operating conditions exhibit notable differences. This guide provides a detailed comparison of their performance, supported by quantitative data and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate enzyme for their specific applications.

Quantitative Comparison of Enzymatic Activity

The enzymatic efficacy of hen egg white this compound and human this compound can be quantitatively compared through several key parameters, including specific activity, optimal pH and temperature, and kinetic constants. The following tables summarize these critical data points.

ParameterHen Egg White this compound (HEWL)Human this compound (HL)
Specific Activity ~13,977 - 24,807 U/mg[1]~33,532 - 34,011 U/mg (recombinant); ~3x higher than HEWL[1]
Optimal pH 6.0 - 9.0[1]Similar to native human this compound[1]
Optimal Temperature ~60°C[1]~40°C[1]
Kinetic Parameters
Vmax49,100 ± 9564 mg/mL·min[1]Not available in the reviewed literature
Km0.99 ± 0.06 mg/mL[1]Not available in the reviewed literature
Thermal Stability Thermally stable, with a melting point of up to 72°C at pH 5.0[1]Recombinant human this compound shows similar thermostability to native human milk this compound[1]
Structural and Functional Differences

While both HEWL and HL are c-type lysozymes, they have differences in their amino acid sequences, with human this compound differing by 51 out of 129 residues from hen this compound, including one insertion. These structural differences are believed to contribute to the observed variations in their dynamic behavior at the substrate-binding sites, which may reflect subtle differences in their substrate-binding modes and overall efficiency of activity.

Experimental Protocols: Turbidimetric this compound Activity Assay

The most common method for determining this compound activity is the turbidimetric assay, which measures the rate of lysis of a bacterial cell suspension.

Objective: To determine the enzymatic activity of this compound by measuring the decrease in turbidity of a Micrococcus lysodeikticus cell suspension.

Materials:

  • Spectrophotometer capable of reading absorbance at 450 nm

  • Cuvettes or a 96-well microplate reader

  • Pipettes

  • 0.1 M Potassium Phosphate Buffer (pH 7.0)

  • Micrococcus lysodeikticus cells (lyophilized)

  • Hen Egg White this compound (HEWL) and/or Human this compound (HL)

  • Cold reagent-grade water

Procedure:

  • Preparation of Substrate Suspension:

    • Prepare a suspension of Micrococcus lysodeikticus cells in 0.1 M potassium phosphate buffer (pH 7.0).

    • Adjust the concentration of the cell suspension to achieve an initial absorbance (A₄₅₀) between 0.6 and 0.7.

  • Preparation of Enzyme Solution:

    • Dissolve the this compound (HEWL or HL) in cold reagent-grade water to a known stock concentration (e.g., 1 mg/mL).

    • Immediately before the assay, dilute the stock solution to a working concentration that will produce a linear decrease in absorbance over the measurement period.

  • Assay Measurement:

    • Set the spectrophotometer to 450 nm and equilibrate the temperature to 25°C.

    • Pipette a defined volume of the substrate suspension (e.g., 2.9 mL for a cuvette) into the measurement vessel.

    • Allow the substrate to equilibrate to the assay temperature for 4-5 minutes and record the initial absorbance.

    • To initiate the reaction, add a small volume of the diluted enzyme solution (e.g., 0.1 mL) to the substrate suspension.

    • Immediately mix the solution and start recording the absorbance at 450 nm at regular intervals (e.g., every 15 or 30 seconds) for a period of 5 minutes.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance (ΔA₄₅₀/min) from the linear portion of the resulting curve.

    • One unit of this compound activity is often defined as the amount of enzyme that causes a decrease in absorbance of 0.001 per minute under the specified conditions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a comparative study of HEWL and HL activity using the turbidimetric assay.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A Prepare Micrococcus lysodeikticus Substrate Suspension D Equilibrate Substrate and Spectrophotometer to 25°C A->D B Prepare Hen Egg White this compound (HEWL) Stock and Working Solutions E Add HEWL to Substrate and Initiate Absorbance Reading B->E C Prepare Human this compound (HL) Stock and Working Solutions F Add HL to Substrate and Initiate Absorbance Reading C->F D->E D->F G Record Absorbance Decrease at 450 nm Over Time for HEWL E->G H Record Absorbance Decrease at 450 nm Over Time for HL F->H I Calculate Rate of Lysis (ΔA450/min) for Both Enzymes G->I H->I J Compare Specific Activities and Kinetic Parameters I->J

Caption: Experimental workflow for the comparative analysis of HEWL and HL activity.

References

Measuring the Antimicrobial Power of Lysozyme: A Comparative Guide to Minimum Inhibitory Concentration (MIC) Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lysozyme, determining its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[1][2][3][4] This guide provides an objective comparison of common methods used to measure the MIC of this compound, complete with experimental data, detailed protocols, and workflow diagrams to aid in selecting the most appropriate technique for your research needs.

Overview of Key Methods

Several well-established methods are employed to determine the MIC of antimicrobial agents, each with its own set of advantages and limitations. The most common techniques for assessing this compound's potency include Broth Microdilution, Agar Dilution, and Turbidimetric Assays.

  • Broth Dilution: This method involves challenging bacteria in a liquid growth medium with varying concentrations of the antimicrobial agent.[1][5] It is widely used and can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution) for higher throughput.[2][5]

  • Agar Dilution: In this technique, the antimicrobial agent is incorporated directly into solid agar growth medium at various concentrations.[5][6] Standardized inoculums of bacteria are then spotted onto the surface of the plates.[6] This method is considered a gold standard for susceptibility testing and is particularly useful for testing multiple bacterial strains simultaneously.[6]

  • Turbidimetric Assay: While often used to measure the enzymatic activity of this compound by tracking the lysis of a bacterial cell suspension over time, this method can be adapted to determine MIC.[7][8][9][10] The principle involves measuring the optical density (turbidity) of a bacterial culture in the presence of different this compound concentrations. A lack of increase in turbidity indicates growth inhibition.

Quantitative Comparison of Methods

The choice of method can influence the resulting MIC values. The following table summarizes experimental data for the MIC of hen egg-white this compound (HEWL) against various bacteria, as determined by different methods.

MethodBacteriumMIC (mg/mL)Reference
Broth DilutionStaphylococcus aureus0.75[11]
Broth DilutionBacillus subtilis0.75[11]
Broth DilutionEscherichia coli1.50[11]
Broth DilutionPseudomonas aeruginosa1.50[11]
Broth DilutionEscherichia coli (Am-CNC bound HEWL)0.65[12]

Note: MIC values can vary based on specific experimental conditions, such as the bacterial strain, growth medium composition, inoculum size, and incubation time.[13]

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible and reliable MIC determination. Below are the experimental workflows and protocols for the key methods discussed.

Broth Microdilution Method

This is the most common method for determining MIC values, offering a balance of simplicity and throughput.[14] The workflow involves preparing serial dilutions of this compound in a 96-well plate, inoculating with a standardized bacterial suspension, and observing for growth inhibition after incubation.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis p1 Prepare serial 2-fold dilutions of this compound in broth a1 Dispense this compound dilutions into 96-well plate p1->a1 p2 Adjust bacterial culture to 0.5 McFarland standard (~1.5x10^8 CFU/mL) p3 Dilute bacterial suspension to final inoculum density (~5x10^5 CFU/mL) p2->p3 a2 Add diluted bacterial suspension to each well p3->a2 a1->a2 a3 Include growth control (no this compound) & sterility control (no bacteria) a2->a3 i1 Incubate plate at 37°C for 16-20 hours i2 Visually inspect wells for turbidity i1->i2 i3 Determine MIC: Lowest concentration with no visible growth i2->i3

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable sterile buffer (e.g., 0.05 M phosphate buffer, pH 6.2).[11] Perform a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[5][15] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: From a pure overnight culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells after addition.

  • Inoculation: Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 or 200 µL. Ensure to include a positive control well (broth and bacteria, no this compound) and a negative control well (broth only).[14]

  • Incubation: Cover the plate and incubate at 37°C for 16 to 20 hours under appropriate atmospheric conditions.[5][13]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[4][13]

Agar Dilution Method

Considered a reference method, agar dilution is highly reproducible and allows for the simultaneous testing of numerous bacterial isolates.[6] The workflow consists of preparing agar plates containing different concentrations of this compound, applying the bacterial inocula, and observing for growth after incubation.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis p1 Prepare serial dilutions of this compound solution a1 Add each this compound dilution to molten Mueller-Hinton agar p1->a1 p2 Prepare bacterial suspensions to 0.5 McFarland standard a3 Spot bacterial suspensions (10^4 CFU/spot) onto each plate surface p2->a3 a2 Pour agar into petri dishes and allow to solidify a1->a2 a2->a3 i1 Incubate plates at 37°C for 16-20 hours i2 Examine spots for bacterial growth i1->i2 i3 Determine MIC: Lowest concentration preventing growth i2->i3

Caption: Workflow for the Agar Dilution MIC Assay.

Detailed Protocol:

  • Plate Preparation: Prepare serial two-fold dilutions of the this compound stock solution. For each concentration, add a specific volume (e.g., 1 mL) of the this compound dilution to a specific volume (e.g., 19 mL) of sterile, molten Mueller-Hinton Agar (MHA) maintained at 45-50°C.[6] Mix thoroughly and pour into sterile petri dishes. Also, prepare a control plate with no this compound.

  • Inoculum Preparation: Prepare bacterial inoculums as described for the broth microdilution method (0.5 McFarland standard). This suspension can be further diluted to yield a final concentration of approximately 10⁴ CFU per spot.[6]

  • Inoculation: Once the agar plates have solidified, spot the prepared bacterial suspensions onto the agar surface. A multipoint inoculator can be used for this purpose.

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 37°C for 16 to 20 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar.[6]

Turbidimetric Assay Method

This kinetic assay measures the lytic activity of this compound but can be adapted to determine the MIC by monitoring bacterial growth over time. It is particularly useful for understanding the dynamics of inhibition.

Turbidimetric_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Incubation & Analysis p1 Prepare serial dilutions of this compound in broth in a 96-well plate a1 Add bacterial suspension to each well p1->a1 p2 Prepare bacterial culture in log phase of growth p2->a1 a2 Place plate in a microplate reader i1 Incubate at 37°C with shaking a2->i1 i2 Measure Optical Density (OD) at regular intervals (e.g., every 15-30 min) i1->i2 i3 Determine MIC: Lowest concentration showing no increase in OD i2->i3

Caption: Workflow for the Turbidimetric MIC Assay.

Detailed Protocol:

  • Assay Setup: In a 96-well microplate, prepare serial dilutions of this compound in a suitable broth medium, as in the broth microdilution method.[16]

  • Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Dilute the culture in fresh broth to a starting optical density (e.g., OD₆₀₀ of 0.05-0.1).

  • Inoculation: Add the diluted bacterial culture to the wells containing the this compound dilutions. Include appropriate growth and sterility controls.

  • Measurement: Place the microplate in a temperature-controlled microplate reader (e.g., at 37°C). Measure the OD (typically at 450 nm for Micrococcus lysodeikticus or 600 nm for other bacteria) at regular time intervals (e.g., every 15-30 minutes) for up to 18-24 hours, with intermittent shaking to ensure uniform growth.[8][17]

  • MIC Determination: Plot the OD values over time for each this compound concentration. The MIC is the lowest concentration that prevents an increase in turbidity over the incubation period, indicating the inhibition of bacterial growth.

Conclusion

The selection of a method to determine the MIC of this compound depends on the specific research goals, required throughput, and available resources. The broth microdilution method is a versatile and widely adopted technique suitable for most applications. The agar dilution method serves as a reliable gold standard, ideal for large-scale screenings of multiple strains. The turbidimetric assay offers a dynamic view of bacterial growth inhibition, providing more than just an endpoint reading. By understanding the principles and protocols of each method, researchers can generate accurate and comparable data on the antimicrobial potency of this compound.

References

A Comparative Guide to the Synergistic Antimicrobial Activity of Lysozyme and Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising approach lies in combination therapies that enhance the efficacy of existing antimicrobial agents. This guide provides a comprehensive comparison of the synergistic antimicrobial activity of lysozyme with various antimicrobial peptides (AMPs). By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to facilitate further research and development in this critical area.

Quantitative Assessment of Synergy

The synergistic interaction between this compound and AMPs is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the individual agents and their combination. An FICI of ≤ 0.5 is indicative of synergy, while a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.[1][2][3][4][5]

The following tables summarize the synergistic activity of this compound in combination with different AMPs against various bacterial strains.

Table 1: Synergistic Activity of this compound and Nisin against Gram-Positive Bacteria

Bacterial StrainThis compound MIC (µg/mL)Nisin MIC (µg/mL)This compound MIC in Combination (µg/mL)Nisin MIC in Combination (µg/mL)FICIInterpretationReference
Lactobacillus curvatus 845>1000500250125<0.5Synergy[6][7]
Staphylococcus aureus-----Synergy Observed[6][7][8]

Note: Specific MIC values for S. aureus were not provided in the source material, but synergy was confirmed through various assays.

Table 2: Synergistic Activity of this compound and Defensins against Various Bacteria

Bacterial StrainThis compound MIC (µg/mL)AMP (Defensin)AMP MIC (µg/mL)This compound MIC in Combination (µg/mL)AMP MIC in Combination (µg/mL)FICIInterpretationReference
Staphylococcus aureus-hBD-1, hBD-2, hBD-3----Synergy Observed[9]
Escherichia coli-hBD-1, hBD-2, hBD-3----Additive Effect[9]

Note: The source material confirms synergistic and additive effects but does not provide specific MIC values for the combinations.

Table 3: Synergistic Activity of this compound and Lactoferrin

Bacterial StrainThis compound MIC (µg/mL)Lactoferrin MIC (µg/mL)This compound MIC in Combination (µg/mL)Lactoferrin MIC in Combination (µg/mL)FICIInterpretationReference
Staphylococcus epidermidis-----Synergy (Bactericidal/Bacteriostatic)[10]
Gram-Negative BacteriaBacteriostatic AloneBacteriostatic AloneBactericidal in CombinationBactericidal in Combination-Synergy[11]
Streptococcus pneumoniae-----Synergy Observed[12]
Streptococcus mutans68.5>200,000>42,800>114,000>1No Synergy[13][14]
Lactobacillus casei50.3>200,000>42,800>114,000>1No Synergy[13][14]

Note: While synergy has been observed against several strains, specific MIC and FICI values are not always available in the literature. Some studies indicate a lack of synergy against specific cariogenic microorganisms.

Experimental Protocols

Accurate assessment of antimicrobial synergy relies on standardized and well-defined experimental protocols. The two most common methods employed are the checkerboard assay and the time-kill curve assay.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to determine the FICI and assess the interaction between two antimicrobial agents.[2][15][16][17]

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the antimicrobial peptide in an appropriate solvent.

    • Prepare a standardized inoculum of the target bacterial strain (e.g., 0.5 McFarland standard).

    • Use a suitable growth medium such as Mueller-Hinton Broth (MHB).[2]

  • Assay Setup:

    • In a 96-well microtiter plate, serially dilute this compound along the x-axis (columns) and the AMP along the y-axis (rows).[15] This creates a matrix of wells with varying concentrations of both agents.

    • Include control wells for each agent alone to determine their individual MICs. Also include a growth control well without any antimicrobial agents.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate at 37°C for 16-24 hours.[15]

  • Data Analysis:

    • After incubation, determine the MIC for each agent alone and for each combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FICI using the following formula: FICI = (MIC of this compound in Combination / MIC of this compound Alone) + (MIC of AMP in Combination / MIC of AMP Alone)[1][2]

Time-Kill Curve Assay Protocol

The time-kill curve assay provides information about the bactericidal or bacteriostatic activity of antimicrobial agents over time and can confirm synergistic interactions.[18][19][20]

  • Preparation:

    • Prepare cultures of the target microorganism in the logarithmic phase of growth.

    • Prepare tubes or flasks containing a suitable broth medium with the antimicrobial agents at desired concentrations (e.g., based on MIC values from the checkerboard assay). Include a growth control without any antimicrobials.

  • Inoculation and Sampling:

    • Inoculate the prepared tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[20]

    • Incubate the cultures at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates.

    • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each combination and control.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.[18]

Mechanisms of Synergistic Action and Experimental Workflows

The synergistic effect of this compound and AMPs is often attributed to a multi-step mechanism where the action of one agent facilitates the activity of the other.

A proposed general mechanism involves the initial disruption of the bacterial outer membrane by the AMP, which allows this compound to access and degrade the peptidoglycan layer, leading to cell lysis.[8][11][21] For example, nisin can permeabilize the cytoplasmic membrane, which may enhance the activity of this compound.[6][7] Similarly, lactoferrin can alter the outer membrane of Gram-negative bacteria, increasing their susceptibility to this compound.[11]

Below are diagrams illustrating the experimental workflows and the proposed synergistic mechanism.

Experimental_Workflow_Checkerboard cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Incubation & Analysis prep_this compound Prepare this compound Stock serial_dilute_this compound Serial Dilute this compound (Columns) prep_this compound->serial_dilute_this compound inoculate Inoculate with Bacteria prep_amp Prepare AMP Stock serial_dilute_amp Serial Dilute AMP (Rows) prep_amp->serial_dilute_amp prep_inoculum Prepare Bacterial Inoculum serial_dilute_this compound->inoculate serial_dilute_amp->inoculate incubate Incubate (16-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy/Additive/Antagonism calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Experimental_Workflow_Time_Kill cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_culture Prepare Log-Phase Culture inoculate Inoculate Tubes prep_culture->inoculate prep_tubes Prepare Tubes with Antimicrobials prep_tubes->inoculate incubate Incubate with Shaking inoculate->incubate sample Sample at Time Points incubate->sample serial_dilute Serial Dilute Samples sample->serial_dilute plate Plate on Agar serial_dilute->plate count_cfu Incubate & Count CFU plate->count_cfu plot Plot Time-Kill Curve count_cfu->plot

Caption: Workflow for the time-kill curve synergy assay.

Synergistic_Mechanism cluster_bacteria Bacterial Cell cluster_agents Antimicrobial Agents outer_membrane Outer Membrane (Gram-Negative) / Cell Wall (Gram-Positive) peptidoglycan Peptidoglycan Layer outer_membrane->peptidoglycan 2. Increased permeability cytoplasmic_membrane Cytoplasmic Membrane peptidoglycan->cytoplasmic_membrane 4. Cell wall integrity lost cytoplasm Cytoplasm cytoplasmic_membrane->cytoplasm 5. Cell Lysis amp Antimicrobial Peptide (AMP) amp->outer_membrane 1. AMP disrupts outer membrane/cell wall This compound This compound This compound->peptidoglycan 3. This compound accesses and degrades peptidoglycan

Caption: Proposed mechanism of synergistic action.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Lysozyme

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount for a secure and efficient laboratory environment. This document provides a comprehensive guide to the proper disposal of lysozyme, ensuring the safety of personnel and compliance with regulatory standards.

Operational Plan for this compound Disposal

The proper disposal of this compound, whether in solid form or in solution, is a critical final step in the experimental workflow. The following procedures are designed to provide clear, step-by-step guidance for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to minimize exposure risks.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against airborne dust particles and splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and impervious protective clothing.[1]Prevents skin contact.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if dust is generated.[1]Protects the respiratory system from inhalation of allergenic dust.[1]

2. Disposal of Unused this compound:

Unused or surplus this compound must be treated as chemical waste.

  • Solid this compound:

    • Carefully sweep or vacuum the solid material, avoiding dust generation.[1]

    • Place the collected this compound into a suitable, clearly labeled, and closed container for chemical waste.[1][2]

  • This compound Solutions:

    • Absorb the liquid with an inert material (e.g., sand or vermiculite).[1][3]

    • Place the absorbent material into a designated chemical waste container.[1][3]

    • Do not empty this compound solutions into drains.[4][5]

3. Disposal of Contaminated Materials:

Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, must be disposed of as chemical waste.[1]

  • Place all contaminated items in a designated and clearly labeled chemical waste container.

  • Handle these materials with the same precautions as the this compound itself.[4]

4. Disposal of Empty Containers:

Empty this compound containers should be handled as if they still contain the product.[1]

  • Do not reuse empty containers.[1]

  • Dispose of empty containers in accordance with local, state, and federal regulations for chemical waste.[1][3] In some cases, completely emptied and cleaned containers can be recycled.[4]

5. General Disposal Guidelines:

  • All this compound waste must be disposed of through an approved waste disposal facility.[1][6]

  • Always adhere to local, state, and federal regulations regarding chemical waste disposal.[1][3][6]

  • Some regulations may permit disposal via a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6]

Experimental Protocols

While this document focuses on disposal, it is important to note that the handling of this compound during experimental procedures directly impacts the generation of waste. For instance, in a typical cell lysis protocol using this compound, all resulting lysates and contaminated labware should be considered this compound waste and disposed of according to the guidelines above.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LysozymeDisposal This compound Disposal Workflow cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat/Protective Clothing - Respirator (if dust is present) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Unused Solid this compound or Spill Residue waste_type->solid_waste Solid liquid_waste This compound Solution or Liquid Spill waste_type->liquid_waste Liquid contaminated_items Contaminated Items: - Gloves, Pipette Tips, etc. waste_type->contaminated_items Contaminated Items sweep_solid Carefully sweep or vacuum to avoid dust generation. solid_waste->sweep_solid container_solid Place in a labeled, sealed chemical waste container. sweep_solid->container_solid final_disposal Dispose of waste container via approved waste disposal facility. container_solid->final_disposal absorb_liquid Absorb with inert material (e.g., vermiculite). liquid_waste->absorb_liquid container_liquid Place absorbed material in a labeled, sealed chemical waste container. absorb_liquid->container_liquid container_liquid->final_disposal container_contaminated Place directly into a labeled, sealed chemical waste container. contaminated_items->container_contaminated container_contaminated->final_disposal regulations Adhere to local, state, and federal regulations. final_disposal->regulations

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Lysozyme

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Lysozyme, a widely used enzyme in various experimental protocols. Adherence to these procedures will minimize risks and ensure proper disposal, fostering a secure and efficient research setting.

Hazard Identification and Personal Protective Equipment

This compound is generally considered a low-hazard substance. However, some suppliers indicate that it may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] Therefore, it is crucial to handle it with appropriate care to avoid creating dust or aerosols.

The following table summarizes the recommended personal protective equipment (PPE) when handling this compound powder and solutions:

Operation Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Skin and Body Protection
Weighing and preparing solutions from powder Chemical fume hood or ventilated enclosureSafety glasses with side shields or goggles[3]Nitrile or latex gloves[3]NIOSH-approved N95 or higher-rated respirator[3]Lab coat
Handling this compound solutions Standard laboratory benchSafety glassesNitrile or latex gloves[3]Not generally required if not aerosolizingLab coat

Safe Handling and Storage Procedures

Handling:

  • Avoid inhalation of dust when working with this compound powder.[2]

  • Prevent contact with skin and eyes.[4]

  • Use in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1]

Accidental Exposure and First Aid

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]
Skin Contact Wash the affected area with soap and plenty of water.[3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Spill and Disposal Plan

Spills:

  • For small spills of this compound powder, carefully sweep up the material to avoid creating dust and place it in a designated waste container.

  • For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

Disposal:

  • Dispose of this compound waste in a designated chemical waste container in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

Lysozyme_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Review SDS ppe Don Personal Protective Equipment (PPE) start->ppe setup Prepare Work Area (Fume Hood) ppe->setup weigh Weigh this compound Powder setup->weigh dissolve Dissolve in Buffer weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Work Area use->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end Procedure Complete wash->end

Caption: Workflow for the safe handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。